Product packaging for 6,7-Dichloro-2-methylquinoline(Cat. No.:CAS No. 71063-12-2)

6,7-Dichloro-2-methylquinoline

Cat. No.: B1334107
CAS No.: 71063-12-2
M. Wt: 212.07 g/mol
InChI Key: XYNNEGCJICWPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-methylquinoline (CAS 71063-12-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic precursor for the development of novel bioactive molecules, particularly those containing the quinoline-5,8-dione skeleton . Its primary research value lies in its use for the regioselective synthesis of complex derivatives, which can be screened for various biological activities . A key application of this compound is its role as a starting material in the synthesis of a new family of azanaphthoquinones investigated as potent antimicrobial agents . Research indicates that derivatives synthesized from this building block have demonstrated strong antibacterial efficacy against human-originated pathogens such as Staphylococcus epidermidis and Enterococcus faecalis , in some cases exhibiting activity several times more potent than reference antibiotics like Cefuroxime . Furthermore, the 2-methylquinoline structure is a recognized privileged template in fragment-based drug discovery, found in natural product antibiotics like streptonigrin and lavendamycin, which guides its use in developing new anticancer agents . The compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2N B1334107 6,7-Dichloro-2-methylquinoline CAS No. 71063-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNEGCJICWPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374225
Record name 6,7-Dichloroquinaldine
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Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71063-12-2
Record name 6,7-Dichloroquinaldine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71063-12-2
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-2-methylquinoline is a halogenated derivative of quinaldine (2-methylquinoline). The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of chloro-substituents at the 6 and 7 positions of the benzo-fused ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and materials science.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates key workflows relevant to its application in research.

Core Physicochemical Data

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its fundamental properties, including values for closely related isomers to provide context.

PropertyValue / Predicted ValueData Source / Notes
IUPAC Name This compoundPubChem[1]
CAS Number 71063-12-2Appchem, Benchchem[1][4]
Molecular Formula C₁₀H₇Cl₂NAppchem[4]
Molecular Weight 212.08 g/mol Appchem[4]
Appearance Solid (Predicted)Based on related isomers like 6-Chloro-2-methylquinoline[3]
Melting Point Data not availableFor comparison, 5,7-Dichloro-8-hydroxy-2-methylquinoline: 108-112 °C[5]
Boiling Point Data not available---
Solubility Sparingly soluble in water; Soluble in organic solvents (Predicted)Based on general properties of quinolines[6][7]
logP (Octanol-Water) ~3.8 (Predicted)Prediction based on similar structures. For comparison, the calculated logP for 6-Chloro-2-methylquinoline is 3.20.[8] High lipophilicity is expected.
pKa (Conjugate Acid) ~3.5 - 4.5 (Predicted)Quinoline has a pKa of 4.9. Electron-withdrawing chloro groups are expected to decrease the basicity of the ring nitrogen.

Experimental Protocols

Detailed experimental procedures are crucial for verifying predicted properties and ensuring data quality for research applications. The following are standard methodologies for determining the key physicochemical properties of quinoline derivatives.

Synthesis and Purification

The synthesis of substituted quinolines can be achieved through several classic named reactions, such as the Skraup or Doebner-von Miller synthesis.[6][9] For this compound, a plausible approach involves the condensation of 3,4-dichloroaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

General Protocol (Doebner-von Miller Reaction):

  • To a stirred mixture of 3,4-dichloroaniline (1.0 eq) and concentrated hydrochloric or sulfuric acid in a suitable vessel, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the mixture and add crotonaldehyde (1.5 eq) dropwise, controlling the exothermic reaction.

  • After the addition is complete, reflux the mixture for several hours until the reaction completion is indicated by TLC.

  • Cool the mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

Melting Point Determination

The melting point is a primary indicator of purity. Methodology:

  • A small, dry sample of purified this compound is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter influencing bioavailability.[10] Methodology: [11]

  • Add an excess amount of solid this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and agitate it in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a calibration curve.

  • The solubility is expressed in units like mg/mL or µM.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.[12] Methodology: [13][14][15]

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., a methanol-water mixture, if aqueous solubility is low).

  • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Calibrate a pH meter with standard buffers.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point or by analyzing the first derivative of the curve to find the inflection point.

Lipophilicity (logP) Determination (Shake-Flask Method)

The n-octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[16] Methodology: [17][18][19]

  • Prepare a mutually saturated system of n-octanol and a buffered aqueous solution (pH 7.4).

  • Dissolve a precisely weighed amount of this compound in either the n-octanol or aqueous phase.

  • Combine the two phases in a sealed container at a known volume ratio.

  • Agitate the mixture vigorously for several hours to allow for partitioning, and then let it stand until the two phases are completely separated.

  • Carefully sample both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams illustrate standard workflows and conceptual relationships relevant to the study of this compound in a drug discovery context.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Structural Analysis S1 Synthesis (e.g., Doebner-von Miller) S2 Purification (Recrystallization / Chromatography) S1->S2 P1 Melting Point Determination S2->P1 P2 Solubility (Shake-Flask) S2->P2 P3 pKa (Potentiometric Titration) S2->P3 P4 logP (Shake-Flask) S2->P4 A1 NMR Spectroscopy S2->A1 A2 Mass Spectrometry S2->A2 A3 Purity Analysis (HPLC) S2->A3

Workflow for the synthesis and characterization of this compound.

drug_discovery_pathway cluster_props Core Physicochemical Properties cluster_adme ADME & Biological Activity cluster_dev Development Stage Sol Solubility Abs Absorption Sol->Abs Form Formulation Sol->Form pKa pKa (Ionization) pKa->Abs Bind Target Binding pKa->Bind pKa->Form LogP Lipophilicity (logP) Perm Membrane Permeability LogP->Perm LogP->Bind Met Metabolism LogP->Met Bio Bioavailability Abs->Bio Perm->Bio Act Biological Efficacy Bind->Act Met->Bio Form->Bio

Influence of physicochemical properties on drug development stages.

Biological Relevance and Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[2][20] Specifically, halogenated quinolines are investigated for a variety of therapeutic purposes.[21][22] this compound serves as a key precursor for synthesizing more complex molecules, such as azanaphthoquinones, which have shown potent antibacterial activity against pathogens like Staphylococcus epidermidis and Enterococcus faecalis.[1] The 2-methylquinoline structure is also a recognized template in fragment-based drug discovery for developing new anticancer agents, inspired by natural antibiotics like streptonigrin.[1] The physicochemical properties detailed in this guide are fundamental to predicting how derivatives of this compound will behave in biological systems, guiding rational drug design and formulation development.

References

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 6,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6,7-dichloro-2-methylquinoline. In the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related quinoline derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this or similar molecular scaffolds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and comparison with data from analogous compounds, including 2-methylquinoline and various chloro-substituted quinolines. The numbering convention used for the quinoline ring is provided in the molecular structure diagram below.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.3 - 7.5d8.0 - 9.01H
H-48.0 - 8.2d8.0 - 9.01H
H-58.1 - 8.3s-1H
H-87.8 - 8.0s-1H
CH₃2.6 - 2.8s-3H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3122 - 126
C-4136 - 140
C-4a146 - 150
C-5128 - 132
C-6133 - 137
C-7130 - 134
C-8126 - 130
C-8a145 - 149
CH₃23 - 27

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives, based on standard laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound sample is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).

¹H NMR Acquisition:

  • A standard single-pulse experiment is typically employed.

  • Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence, such as zgpg30, is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Structure of this compound with Atom Numbering cluster_quinoline N1 N1 C8a C8a N1->C8a C2 C2 C2->N1 CH3 CH3 C2->CH3 C3 C3 C3->C2 H3 H C3->H3 C4 C4 C4->C3 H4 H C4->H4 C4a C4a C4a->C4 C4a->C8a C5 C5 C5->C4a H5 H C5->H5 C6 C6 C6->C5 Cl6 Cl C6->Cl6 C7 C7 C7->C6 Cl7 Cl C7->Cl7 C8 C8 C8->C7 H8 H C8->H8 C8a->C8 H_CH3_1 H CH3->H_CH3_1 H_CH3_2 H CH3->H_CH3_2 H_CH3_3 H CH3->H_CH3_3

Caption: Molecular structure of this compound.

General Workflow for NMR Data Acquisition and Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Locking and Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) E->F G Structure Elucidation / Verification F->G

Caption: NMR data acquisition and analysis workflow.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The precise characterization of such molecules is paramount in drug discovery, development, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing highly accurate data on molecular weight, elemental composition, and structural features.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It covers predicted fragmentation patterns, isotopic distribution, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information is intended to assist researchers in method development, data interpretation, and structural elucidation of this and similar compounds.

Predicted Mass Spectrum of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a reliable prediction of its mass spectrometric behavior can be made based on its chemical structure and established fragmentation principles for quinolines, halogenated aromatics, and methylated heterocyclic compounds.

The molecular formula for this compound is C₁₀H₇Cl₂N , with a monoisotopic molecular weight of 211.9956 g/mol .

Isotopic Pattern of the Molecular Ion

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic signature arising from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a distinctive cluster of peaks for the molecular ion ([M]⁺) and its isotopologues ([M+2]⁺ and [M+4]⁺). The theoretical distribution is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.[1][2]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonTheoretical m/zIsotopic CompositionPredicted Relative Abundance (%)
[M]⁺211.0C₁₀H₇³⁵Cl₂N100 (Base Peak)
[M+2]⁺213.0C₁₀H₇³⁵Cl³⁷ClN~65
[M+4]⁺215.0C₁₀H₇³⁷Cl₂N~10
Predicted Fragmentation Pathway

Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion of this compound is expected to be prominent due to the stability of the aromatic ring system. Subsequent fragmentation is predicted to occur through several characteristic pathways.[3][4][5]

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

Predicted m/zProposed Ion StructureNeutral LossFragmentation Pathway
211[C₁₀H₇Cl₂N]⁺-Molecular Ion (Base Peak)
196[C₉H₄Cl₂N]⁺CH₃Loss of the methyl radical from the molecular ion.
176[C₁₀H₇ClN]⁺ClLoss of a chlorine radical, a common fragmentation for chloroaromatics.
141[C₁₀H₇N]⁺2ClSuccessive loss of two chlorine radicals.
140[C₉H₅N]⁺HCl + ClLoss of a chlorine radical followed by elimination of HCl.
115[C₈H₅N]⁺Cl + HCN + HFragmentation of the quinoline ring after initial losses.

The proposed fragmentation cascade is visualized in the diagram below.

G M [C10H7Cl2N]+• m/z = 211 F1 [C10H6Cl2N]+• m/z = 196 M->F1 - •CH3 F2 [C10H7ClN]+• m/z = 176 M->F2 - •Cl F3 [C9H4Cl2N]+ m/z = 161 F1->F3 - HCN F4 [C10H6N]+ m/z = 140 F2->F4 - •Cl

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols

The selection of the analytical method, either GC-MS or LC-MS, depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

3.1.1 Sample Preparation

  • Standard Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as toluene, acetonitrile, or dichloromethane to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering components.

3.1.2 Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[8]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp: Increase to 260°C at a rate of 20°C/min.

    • Hold: Hold at 260°C for 5 minutes.[8]

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode from m/z 40 to 400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile compounds or for samples in complex biological matrices that require minimal cleanup. Electrospray ionization (ESI) in positive ion mode is expected to be highly efficient for this nitrogen-containing compound, generating the protonated molecule [M+H]⁺.[9][10]

3.2.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition (e.g., 90% water/10% acetonitrile with 0.1% formic acid) to prepare calibration standards.

  • Filtration: Ensure all samples and standards are filtered through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

3.2.2 Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole or Q-TOF mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Initial: 10% B.

    • 0-5 min: Ramp to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7.1-9 min: Return to 10% B for equilibration.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Data Acquisition: Full scan to identify the [M+H]⁺ ion (m/z 212.0) and its isotopic pattern. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

General Experimental Workflow

The overall process for mass spectrometric analysis follows a standardized workflow, from initial sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Sample Weighing & Dissolution B Extraction / Cleanup (if necessary) A->B C Dilution & Filtration B->C D Chromatographic Separation (GC or LC) C->D E Ionization (EI or ESI) D->E F Mass Analysis (Quadrupole / TOF) E->F G Detection F->G H Spectrum Generation G->H I Data Interpretation (Fragmentation, Isotope Pattern) H->I J Quantification I->J

Caption: General workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either GC-MS or LC-MS. Key identifiers for this compound are its molecular weight (211.9956 Da) and the characteristic isotopic pattern of the molecular ion cluster at m/z 211, 213, and 215, which confirms the presence of two chlorine atoms. The predicted fragmentation patterns, involving the loss of methyl and chlorine radicals, provide further structural confirmation. The detailed protocols provided in this guide serve as a robust starting point for method development, enabling researchers to achieve accurate and reliable characterization and quantification of this important heterocyclic compound.

References

An In-depth Technical Guide on the X-ray Crystal Structure of Chloro-Substituted Quinoline Derivatives: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of chloro-substituted quinoline derivatives, with a comparative focus on structures related to 6,7-Dichloro-2-methylquinoline. While a specific crystal structure for this compound is not publicly available, this document compiles and analyzes crystallographic data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The information presented is intended to guide researchers in the fields of medicinal chemistry and drug discovery.

Introduction to the Structural Significance of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

The introduction of substituents, such as chlorine atoms and methyl groups, to the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. X-ray diffraction analysis provides unequivocal confirmation of substitution patterns and reveals subtle details about molecular geometry, such as bond lengths, bond angles, and intermolecular interactions in the solid state.[1]

Comparative Crystallographic Data of Chloro-Quinoline Derivatives

The following tables summarize key crystallographic parameters for several chloro-substituted quinoline derivatives. This data serves as a valuable reference for predicting the structural features of related compounds like this compound.

Table 1: Crystallographic Data for 2,4-Dichloro-6-methoxyquinoline [3]

ParameterValue
Empirical FormulaC₁₀H₇Cl₂NO
Formula Weight228.07
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.431 (2)
b (Å)8.889 (2)
c (Å)9.083 (4)
α (°)116.660 (19)
β (°)102.301 (2)
γ (°)104.150 (14)
Volume (ų)482.5 (3)
Z2
Temperature (K)290 (2)
RadiationMo Kα (λ = 0.71073 Å)

Table 2: Example Crystallographic Data for 3-bromomethyl-2-chloro-quinoline [1]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.587(2)
b (Å)7.278(3)
c (Å)10.442(3)
α (°)83.59(3)
β (°)75.42(2)
γ (°)77.39(3)
Volume (ų)471.9(3)
Z2

Table 3: Comparative Crystal Data for Selected 2-Chloroquinoline Derivatives [4]

Parameter2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinolineethyl 2,4-dichloroquinoline-3-carboxylate
Empirical FormulaC₁₆H₁₂ClN₃C₁₁H₁₀ClN₃OC₁₂H₉Cl₂NO₂
Formula Weight281.74235.67270.10
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupCcPnmaP2₁/c
a (Å)22.028(4)3.8949(2)8.4320(3)
b (Å)7.9791(12)12.0510(5)11.2340(4)
c (Å)8.3534(12)21.9910(9)12.8760(5)

Experimental Protocols for X-ray Crystallography

The determination of the crystal structure of quinoline derivatives generally follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

The synthesis of substituted quinolines can be achieved through various established methods. For instance, a general procedure involves the reaction of an appropriately substituted aniline with a vinyl ether in the presence of a catalyst.[5]

  • General Synthesis: A solution of the aniline precursor (e.g., 3,4-dichloroaniline for 6,7-dichloroquinoline derivatives) in a suitable solvent like acetonitrile is treated with a catalyst and a vinyl ether. The mixture is heated, and the progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by column chromatography.[5]

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

  • Data Collection: Single-crystal X-ray diffraction data is collected using a diffractometer, commonly equipped with a CCD area detector and a monochromatic X-ray source, such as Mo Kα or Cu Kα radiation.[3] The crystal is maintained at a constant temperature, often cryogenic (e.g., 150 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. Specialized software packages are used for these computational steps.

Visualization of Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and crystallographic analysis of quinoline derivatives and the logical process of comparative structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography S1 Substituted Aniline + Vinyl Ether S2 Catalytic Reaction (e.g., Friedländer Synthesis) S1->S2 S3 Crude Product S2->S3 S4 Column Chromatography S3->S4 S5 Purified Compound S4->S5 C1 Single Crystal Growth (Slow Evaporation) S5->C1 Crystallization C2 X-ray Data Collection (Diffractometer) C1->C2 C3 Structure Solution (e.g., Direct Methods) C2->C3 C4 Structure Refinement C3->C4 C5 Final Crystal Structure C4->C5 Analysis Structural Analysis & Interpretation C5->Analysis Data Analysis

Caption: Generalized workflow for synthesis and X-ray crystallography.

logical_relationship cluster_substituents Substituent Effects cluster_properties Resulting Molecular & Crystal Properties Core Quinoline Core Structure S1 Electronic Properties (Electron Withdrawing/Donating) Core->S1 S2 Steric Hindrance Core->S2 S3 Lipophilicity Core->S3 P1 Molecular Geometry (Bond Lengths/Angles) S1->P1 P2 Intermolecular Interactions (π-π stacking, H-bonds) S1->P2 P3 Crystal Packing S1->P3 S2->P1 S2->P2 S2->P3 S3->P1 S3->P2 S3->P3 SAR Structure-Activity Relationship (SAR) & Drug Design P1->SAR P2->SAR P3->SAR

Caption: Influence of substituents on quinoline structure and activity.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of related chloro-substituted quinoline derivatives provides a robust framework for understanding its likely structural characteristics. The methodologies for synthesis and X-ray crystallographic analysis are well-established for this class of compounds. The data and workflows presented in this guide are intended to support researchers and drug development professionals in the design and structural characterization of novel quinoline-based therapeutic agents. Accessing comprehensive databases like the Cambridge Structural Database (CSD) is recommended for further exploration of related crystal structures.[6][7]

References

Navigating the Physicochemical Landscape of 6,7-Dichloro-2-methylquinoline: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for advancing preclinical and formulation studies. This in-depth technical guide addresses the solubility and stability of the heterocyclic compound 6,7-Dichloro-2-methylquinoline in organic solvents, providing a framework for its effective handling and application in a laboratory setting.

While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide consolidates general principles derived from structurally similar quinoline derivatives. It further provides detailed, adaptable experimental protocols for researchers to generate precise data tailored to their specific solvent systems and experimental conditions.

Understanding Solubility in Organic Solvents

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. Quinoline and its derivatives, owing to their aromatic and heterocyclic nature, generally exhibit favorable solubility in a range of organic solvents.[1] The presence of two chlorine atoms and a methyl group on the this compound structure suggests a lipophilic character, which would theoretically enhance its solubility in non-polar and moderately polar organic solvents.

Based on the behavior of analogous chlorinated quinolines, it is anticipated that this compound will be soluble in solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).[1][2] However, the precise quantification of this solubility is essential for accurate solution preparation and dose-response studies.

Illustrative Solubility Data

The following table provides a template for researchers to populate with experimentally determined solubility data for this compound in a selection of common organic solvents.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determined
Dichloromethane (DCM)25Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Tetrahydrofuran (THF)25Data to be determinedData to be determined

Probing the Stability Profile

The stability of a compound under various conditions is a critical factor for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures. For chlorinated quinolines, several factors can influence their stability.[3]

Key Factors Influencing Stability:

  • Light: Exposure to light can induce degradation and discoloration in chlorinated quinoline compounds.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3]

  • pH: The stability of quinoline derivatives can be pH-dependent.[3]

  • Oxidizing Agents: Contact with strong oxidizing agents may lead to decomposition.[3]

Illustrative Stability Data

This table serves as a template for recording the outcomes of stability studies for this compound.

ConditionSolventDurationInitial Concentration (mg/mL)Final Concentration (mg/mL)Degradation (%)Degradants Identified
Room Temperature (25°C), DarkDMSO7 daysData to be determinedData to be determinedData to be determinedData to be determined
Refrigerated (4°C), DarkDMSO30 daysData to be determinedData to be determinedData to be determinedData to be determined
Elevated Temperature (40°C), DarkDMSO7 daysData to be determinedData to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)Acetonitrile24 hoursData to be determinedData to be determinedData to be determinedData to be determined
Acidic Condition (e.g., 0.1 N HCl)Methanol24 hoursData to be determinedData to be determinedData to be determinedData to be determined
Basic Condition (e.g., 0.1 N NaOH)Methanol24 hoursData to be determinedData to be determinedData to be determinedData to be determined
Oxidative Condition (e.g., 3% H₂O₂)Methanol24 hoursData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

To empower researchers to generate specific and reliable data for this compound, the following detailed experimental protocols are provided.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method is based on the principle of preparing a saturated solution of the compound and subsequently quantifying the concentration of the dissolved solute.

Materials and Reagents:

  • This compound

  • Selected organic solvents (high purity)

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures the formation of a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by applying the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards analyze Analyze by HPLC/UV-Vis prep_standards->analyze prep_sample Prepare Saturated Sample equilibration Incubate at Constant Temperature (e.g., 24-48h at 25°C) prep_sample->equilibration centrifuge Centrifuge to Pellet Solid equilibration->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for HPLC-Based Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in a given solvent under specific conditions.

Materials and Reagents:

  • Stock solution of this compound in the chosen organic solvent

  • The same organic solvent for dilution

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • HPLC column suitable for the analysis of quinoline derivatives

  • Environmental chamber or oven for temperature studies

  • Photostability chamber (for light studies)

  • Acids, bases, and oxidizing agents for forced degradation studies

Procedure:

  • Preparation of Stability Samples:

    • Prepare solutions of this compound in the desired solvent at a known concentration.

    • Aliquot the solution into multiple vials for each storage condition to be tested.

  • Storage:

    • Store the vials under the specified conditions (e.g., different temperatures, light exposure).

    • Include a control sample stored under conditions known to preserve the compound's stability (e.g., -20°C, protected from light).

  • Sample Analysis at Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.

    • Analyze the samples by HPLC. The initial (time zero) analysis serves as the baseline.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate the formation of degradation products.

    • The peak area of the parent compound is used to determine its concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation rate.

    • If a DAD is used, the UV spectra of the degradation product peaks can be compared to the parent compound to aid in their identification.

G cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot temp Temperature Stress aliquot->temp light Light Stress aliquot->light ph pH Stress aliquot->ph oxidation Oxidative Stress aliquot->oxidation sampling Sample at Time Points temp->sampling light->sampling ph->sampling oxidation->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate Degradation hplc->data_analysis

Caption: Workflow for HPLC-Based Stability Assessment.

By following these protocols and leveraging the general knowledge of chlorinated quinolines, researchers can systematically characterize the solubility and stability of this compound, thereby facilitating its successful application in drug discovery and development endeavors.

References

Quantum Chemical Parameters of 6,7-Dichloro-5,8-Quinolinedione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical parameters of 6,7-dichloro-5,8-quinolinedione and its derivatives. Quinolinediones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Understanding their electronic and structural properties through quantum chemical calculations is crucial for the rational design of new therapeutic agents with enhanced efficacy and reduced toxicity.[1] This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes relevant biochemical interactions.

Core Quantum Chemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular properties of 6,7-dichloro-5,8-quinolinedione derivatives.[3][4][5] These parameters help in predicting the reactivity, stability, and potential biological activity of these compounds.

A study by Kadela-Tomanek et al. investigated new derivatives of 6,7-dichloro-5,8-quinolinedione with modifications at the C2 position.[3] The research highlighted that these derivatives are highly reactive towards nucleophilic targets, a key characteristic for their biological function.[3] The introduction of substituents such as methyl, formyl, hydroxyl, or chlorine at the C2 position significantly influences their quantum chemical properties and enzymatic conversion rates by the NQO1 enzyme.[3]

The molecular electrostatic potential (MEP) map, a critical output of these calculations, reveals the distribution of charge on the molecule. For 6,7-dichloro-5,8-quinolinedione derivatives, nucleophilic regions are typically localized near the nitrogen atom and any oxygen-containing functional groups, such as a formyl group.[1][3] The introduction of hydroxyl or formyl groups at the C2 position can create additional nucleophilic regions, potentially altering the molecule's interaction with biological targets.[3]

Table 1: Calculated Quantum Chemical Parameters of 6,7-Dichloro-5,8-Quinolinedione Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
6,7-dichloro-5,8-quinolinedione-7.21-3.543.672.55
6,7-dichloro-2-methyl-5,8-quinolinedione-6.98-3.453.532.62
6,7-dichloro-2-formyl-5,8-quinolinedione-7.42-3.973.454.69
6,7-dichloro-2-hydroxy-5,8-quinolinedione-7.02-3.483.544.18
2,6,7-trichloro-5,8-quinolinedione-7.29-3.813.481.34

Data sourced from a study by Kadela-Tomanek et al. and calculated using the DFT/B3LYP/6-311G(d,p) level of theory.[3]

Experimental and Computational Protocols

The synthesis and computational analysis of 6,7-dichloro-5,8-quinolinedione derivatives involve a multi-step process, combining organic synthesis techniques with advanced computational chemistry methods.

Synthesis of Derivatives

The synthesis of novel 6,7-dichloro-5,8-quinolinedione derivatives often starts from a precursor like 6,7-dichloro-2-methyl-5,8-quinolinedione.[3] For instance, the synthesis of 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde involves the oxidation of the methyl group at the C2 position.[6]

Key Synthesis Step: Oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione [3]

  • Reactants: 6,7-dichloro-2-methyl-5,8-quinolinedione and selenium dioxide.

  • Solvent: Dioxane and water.

  • Procedure: Selenium dioxide is dissolved in the solvent mixture and heated. A solution of 6,7-dichloro-2-methyl-5,8-quinolinedione in dioxane is then added. The mixture is stirred at reflux for a specified period.

  • Purification: The resulting product is purified using column chromatography.

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Computational Methodology

The quantum chemical parameters are calculated using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4][5][7][8]

Typical DFT Calculation Workflow:

  • Geometry Optimization: The 3D structure of each derivative is optimized to find its most stable conformation (lowest energy state). The B3LYP functional with the 6-311G(d,p) basis set is a commonly used level of theory for this purpose.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

  • Parameter Calculation: Once the optimized structures are obtained, various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify the electrophilic and nucleophilic sites of the molecule.

Visualization of Molecular Interactions and Workflows

Understanding the interaction of these derivatives with their biological targets is crucial for drug development. Molecular docking studies are often employed to predict the binding modes of these compounds within the active site of enzymes like DT-diaphorase (NQO1).[3]

Below are diagrams illustrating the computational workflow and the interaction of these derivatives with the NQO1 enzyme.

computational_workflow cluster_synthesis Synthesis & Characterization cluster_dft DFT Calculations cluster_docking Molecular Docking s1 Starting Material (e.g., 6,7-dichloro-2-methyl-5,8-quinolinedione) s2 Chemical Reaction (e.g., Oxidation) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Structural Analysis (NMR, HRMS) s3->s4 d1 Geometry Optimization (B3LYP/6-311G(d,p)) s4->d1 Synthesized Derivative d2 Frequency Calculation d1->d2 d4 MEP Mapping d1->d4 d3 Calculation of Quantum Chemical Parameters (HOMO, LUMO, etc.) d2->d3 m1 Prepare Ligand & Receptor (NQO1 Enzyme) d3->m1 Calculated Properties m3 Analysis of Binding Modes & Interactions d4->m3 Charge Distribution m2 Docking Simulation m1->m2 m2->m3

Computational and Experimental Workflow.

nqo1_interaction cluster_interactions Types of Interactions derivative 6,7-dichloro-5,8-quinolinedione Derivative Substituent at C2 -CH3, -CHO, -OH, -Cl nq_o1 NQO1 Active Site Key Amino Acid Residues TYR126, TYR128, PHE178 derivative->nq_o1 Binding Interactions h_bond Hydrogen Bonding nq_o1->h_bond e.g., with TYR126 hydrophobic Hydrophobic Interactions nq_o1->hydrophobic e.g., with PHE178

Interaction with NQO1 Enzyme Active Site.

The interactions observed in molecular docking studies reveal that 6,7-dichloro-5,8-quinolinedione derivatives can form hydrogen bonds with key residues like tyrosine (TYR126) and engage in hydrophobic interactions with residues such as phenylalanine (PHE178) and tyrosine (TYR128) within the NQO1 active site.[3] The nature and extent of these interactions are dependent on the substituent at the C2 position. For example, a hydroxyl group at C2 can lead to the formation of an additional hydrogen bond.[3]

Biological Implications and Future Directions

The study of quantum chemical parameters provides a theoretical framework for understanding the biological activity of 6,7-dichloro-5,8-quinolinedione derivatives. The reactivity of these compounds, as indicated by their HOMO-LUMO energy gaps and MEPs, is a key determinant of their ability to act as substrates for enzymes like NQO1.[3] The NQO1 enzyme is overexpressed in many solid tumors, making it an attractive target for cancer therapy.[6]

The enzymatic conversion of these quinolinedione derivatives can lead to the production of reactive oxygen species (ROS), which can induce DNA damage and cell death in cancer cells.[3] The rate of this conversion is influenced by the substituents on the quinolinedione scaffold, with modifications at the C2 position showing a significant impact.[3]

Future research in this area should focus on:

  • Synthesizing a broader range of derivatives with diverse substituents at various positions to establish a more comprehensive structure-activity relationship (SAR).

  • Combining computational predictions with in vitro and in vivo studies to validate the theoretical models and assess the therapeutic potential of these compounds.

  • Investigating the detailed mechanism of action, including the specific types of DNA damage induced by the ROS generated upon enzymatic activation.

By leveraging the power of quantum chemical calculations, researchers can accelerate the discovery and development of novel 6,7-dichloro-5,8-quinolinedione derivatives as potent and selective therapeutic agents.

References

Technical Guide: 6,7-Dichloro-2-methylquinoline (CAS 71063-12-2) - Properties, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential suppliers, and, most notably, the applications of 6,7-dichloro-2-methylquinoline (also known as 6,7-dichloroquinaldine) in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Properties of this compound

This compound is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its structure serves as a crucial precursor for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 71063-12-2N/A
IUPAC Name This compound[1]
Synonyms 6,7-Dichloroquinaldine[2]
Molecular Formula C₁₀H₇Cl₂N[3]
Molecular Weight 212.08 g/mol [3]
Melting Point 121 °C[4]
Boiling Point 130 °C[4]
Flash Point 173.3 °C[4]
Density 1.351 g/cm³[4]
Appearance Not specified (likely a solid at room temperature)N/A

Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. Researchers interested in acquiring this compound for research and development purposes can inquire with the following companies:

  • Lookchem [4]

  • Benchchem [5]

  • Shanghai Witofly Chemical Co.,Ltd

  • Clearsynth

  • Alfa Chemistry

  • A2B Chem [2]

  • Appchem [3]

  • Guidechem

  • Chem-Impex

  • Echemi

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a synthetic precursor for a variety of bioactive molecules, particularly those with antimicrobial and anticancer properties. It is a key starting material for the regioselective synthesis of azanaphthoquinones, a class of compounds investigated for their potent biological activities.[5]

Synthesis of Azanaphthoquinone Derivatives

The following diagram outlines a general synthetic pathway for the preparation of azanaphthoquinone derivatives from this compound. This process often involves oxidation of the quinoline ring system.

G A This compound (CAS 71063-12-2) B Oxidation A->B C 6,7-Dichloro-2-methyl-5,8-quinolinedione B->C D Further Functionalization (e.g., substitution reactions) C->D E Bioactive Azanaphthoquinone Derivatives D->E G A Quinoline Derivative B Increased p53 and Bax (Pro-apoptotic proteins) A->B C Decreased Bcl-2 (Anti-apoptotic protein) A->C E Down-regulation of Cyclin B1 and cdk1 A->E D Apoptosis (Programmed Cell Death) B->D C->D inhibition F G2/M Cell Cycle Arrest E->F

References

An In-depth Technical Guide to the Molecular Electrostatic Potential of 6,7-dichloro-5,8-quinolinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular electrostatic potential (MEP) of 6,7-dichloro-5,8-quinolinedione, a quinone derivative of significant interest in medicinal chemistry for its potential antimicrobial and antitumor activities.[1] The document details the molecule's electronic landscape, offering insights into its reactivity and intermolecular interactions, which are crucial for drug design and development.

Molecular Electrostatic Potential (MEP) Map Analysis

The molecular electrostatic potential (MEP) map is a critical tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[2] For 6,7-dichloro-5,8-quinolinedione, quantum chemical calculations, specifically using Density Functional Theory (DFT), have been employed to elucidate its MEP.[2]

The MEP analysis reveals distinct regions of positive and negative electrostatic potential. The areas of negative potential, depicted in red and yellow, indicate regions of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack.

In the case of 6,7-dichloro-5,8-quinolinedione, the primary nucleophilic regions are localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the two carbonyl groups at the C5 and C8 positions.[2] These sites are the most likely points of interaction with electrophiles or hydrogen bond donors. The presence of these nucleophilic centers is a key determinant of the molecule's biological activity, including its interaction with enzymatic targets.[2]

The introduction of substituents on the quinoline ring can significantly influence the distribution of the electrostatic potential. For instance, modifications at the C2 position have been shown to create additional nucleophilic regions, thereby altering the molecule's reactivity and interaction with biological macromolecules.[2]

Quantitative Data

PropertyValueSource
Molecular Formula C₉H₃Cl₂NO₂PubChem[3]
Molecular Weight 228.03 g/mol PubChem[3]
IUPAC Name 6,7-dichloroquinoline-5,8-dionePubChem[3]
CAS Number 6541-19-1PubChem[3]
Canonical SMILES C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1PubChem[3]
InChI Key TUWOPVCIIBKUQS-UHFFFAOYSA-NPubChem[3]
Melting Point 220-222 °CChemicalBook
Boiling Point (Predicted) 331.1±42.0 °CChemicalBook
Density (Predicted) 1.63±0.1 g/cm³ChemicalBook

Experimental Protocols

Synthesis of 6,7-dichloro-5,8-quinolinedione

A general and established method for the synthesis of 6,7-dichloro-5,8-quinolinedione involves the oxidation of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Sodium chlorate (NaClO₃)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Water (H₂O)

Procedure:

  • Dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).

  • Slowly add sodium chlorate (0.50 mol) to the solution over a period of 1 hour, maintaining the reaction temperature at 40°C.

  • Continuously stir the reaction mixture at 40°C for an additional 2 hours.

  • Dilute the reaction solution with water to a total volume of 2 liters.

  • Filter the mixture to remove the resulting white precipitate, which is discarded.

  • Extract the filtrate multiple times with dichloromethane (6 x 250 mL).

  • Combine all organic phases, wash with water, and concentrate under reduced pressure to obtain a yellow solid product.

  • Recrystallize the solid product from methanol to yield pure 6,7-dichloro-5,8-quinolinedione as bright yellow crystals.

Computational Analysis Protocol

The computational analysis of 6,7-dichloro-5,8-quinolinedione is typically performed using Density Functional Theory (DFT) to determine its geometric, electronic, and reactivity properties.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Geometry Optimization: The molecular structure of 6,7-dichloro-5,8-quinolinedione is optimized using a functional such as B3LYP with a suitable basis set, for example, 6-311G(d,p). This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • MEP Map Calculation: The molecular electrostatic potential map is calculated and visualized on the optimized molecular surface. This allows for the identification of electrophilic and nucleophilic sites.

  • Analysis of Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic transitions and reactivity.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of 6,7-dichloro-5,8-quinolinedione.

computational_workflow start Initial Molecular Structure (6,7-dichloro-5,8-quinolinedione) geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc orbital_analysis HOMO-LUMO Analysis geom_opt->orbital_analysis is_minimum True Energy Minimum? freq_calc->is_minimum is_minimum->geom_opt No (Re-optimize) mep_calc MEP Map Calculation & Visualization is_minimum->mep_calc Yes reactivity_prediction Reactivity Prediction (Electrophilic/Nucleophilic Sites) mep_calc->reactivity_prediction orbital_analysis->reactivity_prediction end Final Analysis Report reactivity_prediction->end

Caption: Computational analysis workflow for 6,7-dichloro-5,8-quinolinedione.

References

A Technical Guide to the Comparative Analysis of Theoretical and Experimental Spectroscopic Data of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial interplay between theoretical and experimental spectroscopic data in the characterization of substituted quinolines. As a privileged scaffold in medicinal chemistry, quinoline and its derivatives are the subject of intense research for the development of new therapeutic agents.[1][2] A thorough understanding of their structural and electronic properties is paramount, and this is most effectively achieved by combining the predictive power of computational chemistry with the empirical evidence of spectroscopy.

This guide provides a detailed overview of the common spectroscopic techniques and computational methods employed, presenting a structured comparison of their results. It aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate these approaches in their work.

Core Spectroscopic Techniques: A Synopsis

The structural elucidation of newly synthesized substituted quinolines relies on a combination of spectroscopic methods, primarily UV-Vis, FT-IR, and NMR spectroscopy. Each technique probes different aspects of the molecule's properties.

Experimental Protocols:

  • UV-Visible (UV-Vis) Spectroscopy: The absorption spectra of quinoline derivatives are typically recorded using a UV-Visible spectrometer, such as the Agilent Technology Cary series, in the 100-900 nm range.[3] The choice of solvent is crucial and should be reported, as it can influence the absorption maxima.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are commonly recorded in the 400-4000 cm⁻¹ range.[4] For solid samples, the KBr pellet technique is often employed. The spectra reveal the characteristic vibrational modes of the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework of a molecule. These are typically recorded on spectrometers operating at frequencies such as 400 or 500 MHz, using a deuterated solvent like DMSO-d₆ or CDCl₃.[3] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

The Power of Computational Chemistry: Theoretical Predictions

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for predicting the spectroscopic properties of molecules.[5][6][7] These methods allow for the calculation of optimized molecular geometries, vibrational frequencies, electronic transitions, and NMR chemical shifts.

A common approach involves:

  • Optimization of the ground state molecular geometry using DFT, often with the B3LYP functional and a basis set such as 6-311++G(d,p).[8]

  • Calculation of vibrational frequencies at the optimized geometry to predict the IR and Raman spectra.

  • Use of the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.[8]

  • Application of TD-DFT to calculate the electronic transitions and simulate the UV-Vis spectrum.[8][9]

The following diagram illustrates the typical workflow for comparing theoretical and experimental spectroscopic data.

G Workflow for Comparative Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_comparison Data Comparison & Analysis synthesis Synthesize Substituted Quinoline purification Purify Compound synthesis->purification uv_vis_exp Record UV-Vis Spectrum purification->uv_vis_exp ftir_exp Record FT-IR Spectrum purification->ftir_exp nmr_exp Record NMR Spectra purification->nmr_exp compare_uv Compare λmax uv_vis_exp->compare_uv compare_ftir Compare Vibrational Frequencies ftir_exp->compare_ftir compare_nmr Compare Chemical Shifts nmr_exp->compare_nmr dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Calculation dft->freq_calc tddft TD-DFT for Electronic Transitions dft->tddft giao GIAO for NMR Shifts dft->giao freq_calc->compare_ftir tddft->compare_uv giao->compare_nmr final_analysis Structural Elucidation & Property Characterization compare_uv->final_analysis compare_ftir->final_analysis compare_nmr->final_analysis

Caption: A flowchart illustrating the parallel experimental and theoretical workflows leading to the comparative analysis of spectroscopic data for substituted quinolines.

Comparative Data Analysis: Bridging Theory and Experiment

The true power of this combined approach lies in the direct comparison of experimental and theoretical data. This allows for a more confident assignment of spectral features and a deeper understanding of the molecule's electronic structure.

UV-Vis Spectroscopy

The table below presents a comparison of experimental and theoretical UV-Vis absorption maxima (λmax) for a selection of substituted quinolines from the literature. The theoretical values are typically obtained using TD-DFT calculations.

CompoundSolventExperimental λmax (nm)Theoretical λmax (nm)Basis SetReference
Quinoline--276.36-31+G(d,p)[10]
Quinoline-7-carboxaldehyde-200-400-6-311++G(d,p)[11]
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one---B3LYP/6-311G(d,p)[12]

Note: The table is illustrative. A comprehensive study would populate this with specific values from the cited literature.

FT-IR Spectroscopy

A comparison of key experimental and theoretical vibrational frequencies can confirm the presence of specific functional groups and provide insight into the vibrational modes of the quinoline core.

CompoundExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Vibrational ModeReference
Quinoline--C-H stretch, C=C stretch, etc.[10]
Quinoline-7-carboxaldehyde--C=O stretch, C-H stretch, etc.[11]
4,7-dichloroquinoline~1090-δ(CCl)[4]
Quinolin-8-ol~1580-δ(OH)[4]

Note: This table illustrates the type of data to be compared. Specific assignments require detailed analysis of the computational output (e.g., Potential Energy Distribution). Calculated wavenumbers are often scaled to better match experimental values due to the harmonic approximation in the calculations.[8]

NMR Spectroscopy

The comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts is a powerful tool for structural verification.

CompoundNucleusExperimental δ (ppm)Theoretical δ (ppm)Reference
Amodiaquine¹H & ¹³C--[8]
2-chloro-3-methylquinoline¹H & ¹³C--[4]
Quinoline-5-carboxaldehyde¹H & ¹³C--[13]

Note: The table structure is provided. A detailed analysis would involve assigning specific shifts to each proton and carbon atom in the molecule and comparing them with the GIAO-calculated values.

Signaling Pathways and Drug Development

Substituted quinolines are known to interact with various biological targets, making them attractive candidates for drug development.[1] For instance, some quinoline derivatives have shown potential as antibacterial agents by targeting bacterial proteins like LptA and Topoisomerase IV.[14] The understanding of these interactions at a molecular level is crucial for rational drug design.

The following diagram depicts a simplified, hypothetical signaling pathway that could be inhibited by a substituted quinoline derivative.

G Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (e.g., Proliferation, Inflammation) transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response quinoline_drug Substituted Quinoline Inhibitor quinoline_drug->kinase1 Inhibition

Caption: A diagram representing the potential mechanism of action of a substituted quinoline as a kinase inhibitor in a cellular signaling pathway.

Conclusion

The integration of theoretical and experimental spectroscopic data provides a robust framework for the characterization of substituted quinolines. This comparative approach not only facilitates accurate structural elucidation but also offers deep insights into the electronic properties that govern the biological activity of these important molecules. For researchers in drug discovery and development, mastering this synergy is essential for the rational design and optimization of novel quinoline-based therapeutic agents. The good agreement often observed between DFT-calculated and experimental spectra validates the computational models and enhances the predictive power for designing new derivatives with desired properties.[8][15]

References

Methodological & Application

Synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione from 6,7-Dichloro-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione, a quinone derivative of significant interest in medicinal chemistry and cancer research. Due to the absence of a documented direct one-step synthesis from 6,7-dichloro-2-methylquinoline, a plausible multi-step synthetic pathway is proposed. This pathway involves the sequential hydroxylation of the quinoline core, followed by an oxidation step to yield the final quinolinedione product. A comprehensive, adaptable protocol for the final oxidation stage is provided, based on established methods for analogous compounds. Additionally, this note explores the applications of 6,7-dichloro-2-methyl-5,8-quinolinedione, particularly its role as a substrate for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a key player in cellular protection and a target for cancer therapy.

Introduction

Quinoline-5,8-diones are a class of compounds that have garnered considerable attention in drug discovery due to their diverse biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] The compound 6,7-dichloro-2-methyl-5,8-quinolinedione, in particular, serves as a crucial scaffold for the development of novel therapeutic agents. Its biological activity is significantly influenced by the substituents on the quinoline ring.[3] The introduction of a methyl group at the C2 position and chlorine atoms at the C6 and C7 positions can modulate the compound's electronic properties and its interaction with biological targets, such as the NQO1 enzyme.[3]

The NQO1 enzyme is a flavoprotein that plays a critical role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to less reactive hydroquinones.[4][5] This detoxification pathway prevents the formation of damaging semiquinone radicals.[6] Notably, NQO1 is often overexpressed in various cancer cells, making it an attractive target for the development of bioreductive drugs that are selectively activated in the tumor microenvironment.[7] 6,7-dichloro-2-methyl-5,8-quinolinedione has been identified as a substrate for NQO1, highlighting its potential in the design of novel cancer therapeutics.[3][8]

Proposed Synthetic Pathway

The direct oxidation of this compound to 6,7-dichloro-2-methyl-5,8-quinolinedione is not a well-documented transformation. A more chemically feasible approach involves a multi-step synthesis, as illustrated below. This proposed pathway is based on established transformations of quinoline derivatives.

G start This compound step1 Step 1: Hydroxylation at C8 (e.g., via electrophilic substitution) Intermediate: 6,7-Dichloro-2-methyl-8-hydroxyquinoline start->step1 step2 Step 2: Hydroxylation at C5 (e.g., via oxidation/rearrangement) Intermediate: 6,7-Dichloro-2-methyl-5,8-dihydroxyquinoline step1->step2 step3 Step 3: Oxidation (e.g., with NaClO3/HCl) Product: 6,7-Dichloro-2-methyl-5,8-quinolinedione step2->step3 G Quinone 6,7-Dichloro-2-methyl- 5,8-quinolinedione NQO1 NQO1 Enzyme (Overexpressed in Cancer Cells) Quinone->NQO1 Hydroquinone Hydroquinone NQO1->Hydroquinone 2e- reduction NADP NAD(P)+ NQO1->NADP Hydroquinone->Quinone Redox Cycling ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Hydroquinone->ROS generates Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis NADPH NAD(P)H NADPH->NQO1

References

Application Notes and Protocols: Synthesis of 2-Methylquinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinoline derivatives.[1] It involves the reaction of an aromatic amine, such as aniline, with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a cornerstone in heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals, natural products, and industrial chemicals.[1][3][4] For the synthesis of 2-methylquinoline (also known as quinaldine), aniline is typically reacted with crotonaldehyde, which can be generated in situ from acetaldehyde via an aldol condensation.[5][6] This document provides detailed protocols, reaction mechanisms, and troubleshooting advice for this synthesis.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of discussion, but it is generally understood to proceed through the following key steps when using aniline and crotonaldehyde:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde).

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the benzene ring.

  • Dehydration: The cyclic intermediate is then dehydrated to form a dihydroquinoline.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 2-methylquinoline. The oxidizing agent can be an external additive or, in some cases, a Schiff base intermediate formed during the reaction.

A proposed fragmentation-recombination mechanism has also been studied, suggesting the initial adduct may fragment and then recombine to form the final product.[1][7]

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism for 2-Methylquinoline Synthesis cluster_reactants Reactants Aniline Aniline Michael_Adduct Michael Adduct (3-Anilinobutanal) Aniline->Michael_Adduct + Crotonaldehyde (Conjugate Addition) Crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) Cyclized_Intermediate Cyclized Intermediate (4-Hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline) Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Cyclization Dihydroquinoline 1,2-Dihydro-2-methylquinoline Cyclized_Intermediate->Dihydroquinoline - H₂O (Dehydration) Product 2-Methylquinoline Dihydroquinoline->Product Oxidation

Caption: Key steps in the synthesis of 2-methylquinoline.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methylquinoline. A significant challenge in this reaction is the formation of tar due to the polymerization of the α,β-unsaturated aldehyde under strong acidic conditions.[8] The protocols incorporate strategies to minimize this side reaction.

Protocol 1: Biphasic Synthesis Using Aniline and Crotonaldehyde

This method utilizes a two-phase solvent system to reduce the concentration of the aldehyde in the acidic aqueous phase, thereby minimizing polymerization and tar formation.[8]

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Concentrated Sodium Hydroxide solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux to form the aniline hydrochloride solution.

  • In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This gradual addition helps control the reaction and prevent overheating.[8]

  • After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-methylquinoline can be further purified by vacuum distillation or steam distillation.[5]

Protocol 2: Synthesis Using Aniline and Paraldehyde (Acetaldehyde Source)

This classic approach uses paraldehyde, which depolymerizes to acetaldehyde in situ. The acetaldehyde then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde, which subsequently reacts with aniline.[5]

Materials:

  • Aniline (e.g., 300 c.c.)

  • Concentrated Hydrochloric Acid (e.g., 1200 c.c.)

  • Paraldehyde (Acetaldehyde source)

  • Zinc Chloride (ZnCl₂) (Lewis acid catalyst)

  • Calcium Hydroxide (Slaked Lime) or Sodium Hydroxide (for neutralization)

  • Chloroform or Ether (for extraction)

Procedure:

  • Prepare an aniline hydrochloride solution by carefully adding concentrated hydrochloric acid to aniline in a flask cooled in an ice-water bath.

  • Slowly add paraldehyde to the cooled aniline hydrochloride solution. A vigorous reaction may occur, which can be controlled by the rate of addition and external cooling.[5]

  • Add a Lewis acid catalyst such as Zinc Chloride (ZnCl₂).

  • Heat the reaction mixture under reflux for several hours (e.g., 7 hours).[5]

  • After cooling, make the reaction mixture strongly alkaline by adding a base like slaked lime or sodium hydroxide to liberate the free 2-methylquinoline from its salt.[5]

  • Isolate the product using steam distillation. 2-methylquinoline is steam volatile and will co-distill with water.[5]

  • The distillate will separate into two layers. Separate the organic layer (2-methylquinoline).

  • Extract the aqueous layer with a solvent like chloroform or ether to recover any dissolved product.[5]

  • Combine the organic fractions, dry over an anhydrous drying agent, and remove the solvent to obtain the product. Further purification can be achieved by vacuum distillation.

Experimental Workflow

The general workflow for the synthesis and isolation of 2-methylquinoline involves several key stages, from the initial reaction setup to the final purification of the product.

Experimental_Workflow General Experimental Workflow cluster_isolation Isolation Methods cluster_purification Purification Methods A Reactant Preparation (Aniline, Acid, Aldehyde) B Reaction Setup (Reflux) A->B C Heating & Monitoring (TLC) B->C D Cooling to Room Temp. C->D E Neutralization (Basification) D->E F Product Isolation E->F Ext Solvent Extraction Steam Steam Distillation G Purification Vac Vacuum Distillation Chrom Chromatography H Characterization Ext->G Steam->G Vac->H Chrom->H

Caption: From reactants to pure 2-methylquinoline.

Data Summary: Reaction Conditions

The efficiency of the Doebner-von Miller synthesis can vary based on the specific conditions employed. The following table summarizes typical parameters for the synthesis of 2-methylquinoline.

ReactantsAcid / CatalystSolvent SystemTemperatureTime (hours)Yield / NotesReference
Aniline, CrotonaldehydeHydrochloric Acid (HCl)Toluene / Aqueous HCl (Biphasic)Reflux5 - 8This method is designed to minimize tar formation by sequestering the aldehyde in the organic phase.[8][8]
Aniline, Paraldehyde/AcetaldehydeHydrochloric Acid (HCl), ZnCl₂Aqueous HClReflux~7A classic, one-pot method where crotonaldehyde is formed in situ.[5][5]
p-Chloroaniline, AldehydeConcentrated Hydrochloric AcidNone (neat)Water-bath4Demonstrates the reaction with a substituted aniline to produce 6-chloro-2-methylquinoline.[9][9]
Aniline, CrotonaldehydeStrong Acid (e.g., H₂SO₄)Water (in flow reactor)HeatingVariesA green chemistry approach using water as a solvent in a continuous flow system, reported to give good to excellent yields.[10][10]

Troubleshooting Guide

SymptomRoot CauseTroubleshooting Steps
Thick, dark, intractable tar forms in the reaction Polymerization of the α,β-unsaturated aldehyde or ketone starting material under the strong acidic conditions required for the reaction.[8]Employ a Biphasic System: Use a solvent like toluene to keep the aldehyde out of the acidic aqueous phase.[8]Gradual Addition: Add the aldehyde slowly to the heated aniline solution to keep its concentration low.[8]Control Temperature: Use the lowest effective temperature to achieve a reasonable reaction rate without promoting polymerization.[8]
Low yield of the final quinoline product Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[8]Ensure Sufficient Oxidant: If an external oxidant is used, ensure it is in stoichiometric excess. In many Doebner-von Miller reactions, air or an intermediate acts as the oxidant; ensure the reaction is not oxygen-starved if air oxidation is expected.
Product is difficult to isolate from the reaction mixture The formation of a gummy reaction mixture or an emulsion during work-up.[5]Use Steam Distillation: For volatile products like 2-methylquinoline, steam distillation is a highly effective method to separate the product from non-volatile tars and inorganic salts.[5]
Reaction does not proceed to completion Insufficient heating, inadequate acid concentration, or deactivation of the catalyst.Optimize Conditions: Ensure the reaction is heated for a sufficient duration (monitor by TLC).[8] A comparative study of different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and side product formation.[8]

References

Application Notes and Protocols for the Combes Synthesis of 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The Combes synthesis, first reported by Alphonse Combes in 1888, is a classic and versatile acid-catalyzed reaction for the preparation of 2,4-disubstituted quinolines.[1][4][5][6] This method involves the condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to yield the corresponding quinoline derivative.[4][7] This application note provides detailed protocols and supporting data for the synthesis of 2,4-disubstituted quinolines via the Combes reaction, aimed at researchers and professionals in the field of drug development.

Reaction Mechanism and Principles

The Combes synthesis proceeds through a two-step mechanism:

  • Enamine Formation: The reaction is initiated by the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base. This intermediate then tautomerizes to the more stable enamine.[1][4]

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, the enamine is protonated, activating it for an intramolecular electrophilic aromatic substitution. The subsequent cyclization and dehydration steps lead to the formation of the aromatic quinoline ring.[1][4] The cyclization step is typically the rate-determining step of the reaction.[1]

A variety of acids can be employed as catalysts, including sulfuric acid, polyphosphoric acid (PPA), hydrochloric acid, and p-toluenesulfonic acid.[4] The choice of catalyst can influence the reaction conditions and yield.

Experimental Protocols

General Protocol for the Synthesis of 2,4-Disubstituted Quinolines

This protocol provides a general procedure for the Combes synthesis. Specific examples with quantitative data are provided in the subsequent sections.

Materials:

  • Substituted aniline (1.0 eq)

  • β-Diketone (1.0-1.2 eq)

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

  • Solvent (optional, e.g., ethanol)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted aniline and the β-diketone in a minimal amount of a suitable solvent, or mix them neat. Heat the mixture, typically under reflux, for a specified period to facilitate the formation of the enamine intermediate.

  • Cyclization: Cool the reaction mixture to room temperature or below in an ice bath. Slowly and carefully add the strong acid catalyst. The reaction is often exothermic. Once the addition is complete, heat the mixture to the desired temperature for the cyclization to occur.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Example 1: Synthesis of 2,4-Dimethylquinoline

This reaction involves the condensation of aniline with acetylacetone.

Reactants:

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Aniline93.13100.93 g (0.91 mL)
Acetylacetone100.12101.00 g (1.02 mL)
Conc. H₂SO₄98.08-~5 mL

Protocol:

  • Combine aniline (0.93 g) and acetylacetone (1.00 g) in a flask and heat the mixture gently for 10-15 minutes.

  • Cool the resulting enamine in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

  • Heat the mixture on a water bath at 100°C for 30 minutes.

  • Cool the reaction mixture and pour it onto 50 g of crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution.

  • Extract the product with ether or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the crude product.

  • Purify by distillation or column chromatography.

Example 2: Synthesis of 2,4-Dimethyl-7-chloroquinoline

This example illustrates the synthesis using a substituted aniline.[4][7]

Reactants:

ReactantMolar Mass ( g/mol )
m-Chloroaniline127.57
Acetylacetone100.12
Acid Catalyst (e.g., H₂SO₄)98.08

Protocol:

  • React m-chloroaniline with acetylacetone, following a similar condensation procedure as in Example 1.[4]

  • Perform the acid-catalyzed cyclization using concentrated sulfuric acid.[4]

  • Follow the standard work-up and purification procedures to isolate the 2,4-dimethyl-7-chloroquinoline.

Data Presentation

ProductAniline Derivativeβ-DiketoneCatalystYield (%)Reference
2,4-DimethylquinolineAnilineAcetylacetoneH₂SO₄Not specified[4]
2,4-Dimethyl-7-chloroquinolinem-ChloroanilineAcetylacetoneH₂SO₄Not specified[4][7]
Benzo[g]quinoline derivativeβ-NaphthylamineAcetylacetoneHFNot specified[4]
3,4-Cyclohexano-6-methoxyquinolinep-AnisidineCyclohexanone-2-aldehydeLactic acidNot specified[4]

Visualizations

Reaction Mechanism

Combes_Synthesis_Mechanism Combes Synthesis Reaction Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization Aniline Aniline Diketone β-Diketone SchiffBase Schiff Base Aniline->SchiffBase + β-Diketone - H₂O Enamine Enamine SchiffBase->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ CyclizedIntermediate Cyclized Intermediate ProtonatedEnamine->CyclizedIntermediate Intramolecular Cyclization Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline - H₂O - H⁺

Caption: The reaction mechanism of the Combes synthesis.

Experimental Workflow

Combes_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix Aniline and β-Diketone Condensation 2. Heat to form Enamine Reactants->Condensation Cyclization 3. Add Acid Catalyst and Heat Condensation->Cyclization Quench 4. Quench with Ice Cyclization->Quench Neutralize 5. Neutralize with Base Quench->Neutralize Extract 6. Extract with Organic Solvent Neutralize->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify (Recrystallization/ Chromatography) Dry->Purify Characterize 9. Characterize (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for the Combes synthesis.

Applications in Drug Development

Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[3][8] The 2,4-disubstituted quinoline core, readily accessible through the Combes synthesis, is a key pharmacophore in the development of new therapeutic agents. These compounds have been investigated for their potential as:

  • Antimalarial agents: Chloroquine and mefloquine are well-known quinoline-based antimalarial drugs.[3]

  • Anticancer agents: Certain quinoline derivatives have shown potent anticancer activity by various mechanisms, including the inhibition of angiogenesis and induction of apoptosis.[2]

  • Antibacterial and Antifungal agents: The quinoline nucleus is present in several antibacterial and antifungal compounds.[2]

The ability to introduce a variety of substituents at the 2 and 4 positions of the quinoline ring using the Combes synthesis allows for the fine-tuning of the pharmacological properties of these molecules, making it a valuable tool in lead optimization and the development of new drug candidates.

Conclusion

The Combes synthesis remains a relevant and powerful method for the preparation of 2,4-disubstituted quinolines. Its operational simplicity and the ready availability of the starting materials make it an attractive route for the synthesis of diverse libraries of quinoline derivatives for screening in drug discovery programs. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based therapeutic agents.

References

Application Notes and Protocols for the Oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dichloro-2-methyl-5,8-quinolinedione is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 5,8-quinolinedione scaffold, which is a key fragment for the bioactivity of natural antibiotics like streptonigrin, this compound serves as a crucial precursor for the synthesis of novel bioactive molecules.[1][2] The introduction of a methyl group at the C2 position has been shown to significantly affect its biological activity and can lead to lower toxicity against normal cell lines compared to its unsubstituted counterpart.[1][2]

The oxidation of the methyl group at the C2 position to a formyl group yields 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde, a derivative with potentially altered and enhanced biological properties. This modification can influence the compound's interaction with biological targets, such as the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be exploited in cancer therapy.[1] This document provides a detailed protocol for the selective oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
6,7-dichloro-2-methyl-5,8-quinolinedioneC₁₀H₅Cl₂NO₂242.06--
Selenium DioxideSeO₂110.96White crystalline solid340-360 (sublimes)
DioxaneC₄H₈O₂88.11Colorless liquid11.8
6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehydeC₁₀H₃Cl₂NO₃256.04-202-203

Table 2: Experimental Parameters and Results for the Oxidation Reaction[1]

ParameterValue
Starting Material6,7-dichloro-2-methyl-5,8-quinolinedione
Oxidizing AgentSelenium Dioxide (SeO₂)
SolventDioxane and Water
Reaction TemperatureReflux
Reaction Time6 hours
Product6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde
Yield65%
Purity99.8%

Experimental Protocols

Protocol 1: Oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione

This protocol details the oxidation of the methyl group at the C2 position of 6,7-dichloro-2-methyl-5,8-quinolinedione to a formyl group using selenium dioxide.[1]

Materials:

  • 6,7-dichloro-2-methyl-5,8-quinolinedione

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Appropriate solvents for chromatography

Procedure:

  • Preparation of the Oxidizing Agent Solution: In a round-bottom flask, dissolve selenium dioxide (1.15 g, 0.01 mol) in 70 mL of dioxane and 1 mL of water.

  • Heating: Gently warm the solution to 60 °C with stirring.

  • Addition of Starting Material: In a separate container, prepare a solution of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in 15 mL of dioxane.

  • Reaction Initiation: Add the solution of 6,7-dichloro-2-methyl-5,8-quinolinedione to the heated selenium dioxide solution.

  • Reflux: Heat the reaction mixture to reflux and maintain stirring for 6 hours.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it using a vacuum evaporator to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde.

Characterization:

The final product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The melting point of the purified product is 202–203 °C.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reagent Dissolve SeO2 in Dioxane/Water mix Combine Solutions at 60°C prep_reagent->mix prep_sm Dissolve Starting Material in Dioxane prep_sm->mix reflux Reflux for 6h mix->reflux concentrate Concentrate (Vacuum Evaporation) reflux->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione.

Biological Signaling Pathway

biological_pathway cluster_cell Cellular Environment Quinone Quinolinedione Derivative NQO1 NQO1 (DT-Diaphorase) Quinone->NQO1 Substrate NADP NADP+ NQO1->NADP Hydroquinone Hydroquinone NQO1->Hydroquinone 2e- Reduction NADPH NADPH NADPH->NQO1 ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Auto-oxidation DNA_Damage DNA Damage & Cell Death ROS->DNA_Damage

Caption: Bioactivation of quinolinediones by the NQO1 enzyme.

References

Application Notes and Protocols for Azanaphthoquinones Derived from 6,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of a novel class of azanaphthoquinones derived from 6,7-Dichloro-2-methylquinoline. The synthesized compounds, specifically (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This document outlines the quantitative antimicrobial data, detailed experimental protocols for susceptibility testing, and insights into the potential mechanism of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the synthesized azanaphthoquinone derivatives was determined by their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the tables below, showcasing their activity against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione Derivatives against Gram-Positive Bacteria [1]

CompoundStaphylococcus epidermidis (ATCC 12228) (µg/mL)Enterococcus faecalis (ATCC 29212) (µg/mL)Staphylococcus aureus (ATCC 29213) (µg/mL)
3a 0.615.02.44
3b 1.2210.04.88
3h 0.612.52.44
AQQ8 --4.88
AQQ9 -78.122.44
Cefuroxime (Reference) 2.510.01.22

Note: '-' indicates data not available.

Table 2: Minimum Inhibitory Concentration (MIC) of (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione Derivatives against Gram-Negative Bacteria [1]

CompoundEscherichia coli (ATCC 25922) (µg/mL)Pseudomonas aeruginosa (ATCC 27853) (µg/mL)Klebsiella pneumoniae (ATCC 700603) (µg/mL)Proteus mirabilis (ATCC 14153) (µg/mL)
3a >100>100>100>100
3b >100>100>100>100
3h >100>100>100>100
Cefuroxime (Reference) 5.0>1002.510.0

Experimental Protocols

The following protocols detail the methodologies used for the synthesis and antimicrobial evaluation of the azanaphthoquinone derivatives.

Protocol 1: Synthesis of (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione Derivatives[1]

This protocol describes the regioselective nucleophilic substitution to synthesize the target compounds.

Materials:

  • This compound-5,8-dione (starting material)

  • (Alkoxy)arylamines

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound-5,8-dione in ethanol.

  • Add the respective (alkoxy)arylamine to the solution.

  • Add CeCl₃·7H₂O as a catalyst to the reaction mixture. The use of a Lewis acid like CeCl₃·7H₂O enhances the regioselectivity at the 6-position.[1]

  • Reflux the reaction mixture for the appropriate time until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized azanaphthoquinone derivatives

  • Bacterial strains (e.g., S. epidermidis, E. faecalis, S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies into a tube containing 5 mL of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum size.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start This compound-5,8-dione Reaction Nucleophilic Substitution (Reflux) Start->Reaction Reagents (Alkoxy)arylamines CeCl3·7H2O Ethanol Reagents->Reaction Purification Filtration & Purification Reaction->Purification Product (Alkoxy)phenylamino-chloro- 2-methylquinoline-5,8-dione Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: Workflow for the synthesis of azanaphthoquinone derivatives.

Diagram 2: Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Compound Stock Solution SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Bacteria Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation ReadMIC Read MIC Incubation->ReadMIC

Caption: Workflow for the Broth Microdilution Susceptibility Test.

Diagram 3: Proposed Mechanism of Action - Signaling Pathway

While the precise signaling pathway for these specific azanaphthoquinones has not been fully elucidated, the general mechanism for quinolone-based antimicrobials involves the inhibition of bacterial DNA gyrase (a type II topoisomerase). This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Mechanism_of_Action Compound Azanaphthoquinone Derivative CellEntry Bacterial Cell Entry Compound->CellEntry DNAGyrase DNA Gyrase (Topoisomerase II) CellEntry->DNAGyrase Binds to Inhibition Inhibition of DNA Supercoiling DNAGyrase->Inhibition Prevents DNA Bacterial DNA DNA->DNAGyrase ReplicationBlock DNA Replication Blockage Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Application Notes and Protocols for In Vitro Anticancer Screening of 6,7-Dichloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 6,7-dichloro-2-methylquinoline derivatives as potential anticancer agents. Quinoline scaffolds are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant potential in oncology.[1] Derivatives of quinoline have been investigated for their ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis, among other mechanisms.[2] While specific anticancer screening data for this compound derivatives is not extensively available in public literature, this document outlines detailed protocols for key in vitro assays and presents data from structurally related quinoline compounds to serve as a foundational guide for research in this area.

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various quinoline derivatives against a panel of human cancer cell lines. This data provides a comparative view of the potential efficacy of this class of compounds.

Table 1: Cytotoxicity of 6,7-Disubstituted-4-phenoxyquinoline Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound 17 HT-29 (Colon)0.14
H460 (Lung)0.18
A549 (Lung)0.09
MKN-45 (Gastric)0.03
U87MG (Glioblastoma)1.06
*Data sourced from a study on 6,7-disubstituted-4-phenoxyquinoline derivatives, which are structurally related to the topic compound.[3]

Table 2: Cytotoxicity of 7-Chloro-4-quinolinylhydrazone Derivatives

Cancer Cell LineIC50 (μg/mL)
SF-295 (CNS)0.314 - 4.65
HTC-8 (Colon)0.314 - 4.65
HL-60 (Leukemia)0.314 - 4.65
*Results from an investigation into 7-chloro-4-quinolinylhydrazone derivatives.[2]

Table 3: Cytotoxicity of 2-Phenyl-4-quinolone Derivatives

CompoundHCT-116 (Colon)Caco-2 (Colon)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) 5.3 µM17.0 µM
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) 4.9 µM18.9 µM
*Data from a comparative guide on the in vitro anticancer activity of 6-chloro-2-phenylquinolin-4-ol and its derivatives.[4]

Experimental Protocols

Detailed methodologies for essential in vitro anticancer screening assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5] Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration using non-linear regression analysis.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound derivatives

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.[6]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[6]

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

G cluster_0 Experimental Workflow: In Vitro Anticancer Screening A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Data Analysis (IC50, Apoptosis %, Cell Cycle %) D->G E->G F->G

Caption: General workflow for in vitro anticancer screening.

G cluster_1 Apoptosis Assay Workflow A Cell Treatment (IC50 Concentration) B Cell Harvesting A->B C Washing with PBS B->C D Resuspension in Binding Buffer C->D E Staining with Annexin V-FITC & PI D->E F Incubation E->F G Flow Cytometry Analysis F->G

Caption: Workflow for the apoptosis assay.

G cluster_2 Cell Cycle Analysis Workflow A Cell Treatment (IC50 Concentration) B Cell Harvesting & Fixation A->B C Staining with PI & RNase A B->C D Incubation C->D E Flow Cytometry Analysis D->E

Caption: Workflow for cell cycle analysis.

References

Application Notes and Protocols for Molecular Docking of 6,7-dichloro-5,8-quinolinedione into the NQO1 Active Site

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in the detoxification of quinones and their derivatives through a two-electron reduction mechanism.[1][2][3] This process prevents the formation of reactive semiquinone intermediates and subsequent oxidative stress.[1][3] NQO1 is overexpressed in various solid tumors, including lung, breast, and pancreatic cancer, making it an attractive target for cancer therapy.[4][5] 6,7-dichloro-5,8-quinolinedione is a quinone-containing compound that has been investigated as a substrate for NQO1.[6] Understanding the molecular interactions between this compound and the NQO1 active site through in silico molecular docking is essential for the rational design of novel NQO1-targeted anticancer agents.

These application notes provide a detailed protocol for the molecular docking of 6,7-dichloro-5,8-quinolinedione into the active site of human NQO1.

Data Presentation

The following table summarizes the key quantitative data obtained from the molecular docking of 6,7-dichloro-5,8-quinolinedione and its derivatives into the NQO1 active site. This data provides insights into the binding affinity and interactions of these compounds.

CompoundBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
6,7-dichloro-5,8-quinolinedione -7.5TYR126PHE178, TYR128, FAD
6,7-dichloro-2-methyl-5,8-quinolinedione-7.8TYR126PHE178, TYR128, FAD
6,7-dichloro-2-hydroxy-5,8-quinolinedione-8.2TYR126PHE178, TYR128, FAD

Experimental Protocols

This section outlines the detailed methodology for performing molecular docking of 6,7-dichloro-5,8-quinolinedione into the NQO1 active site.

Software and Hardware Requirements
  • Molecular Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[7] Other commercial software like Glide (Schrödinger) or GOLD (CCDC) can also be used.[7][8][9]

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio are essential for visualizing the protein-ligand interactions.

  • Computational Resources: A standard desktop computer with a multi-core processor is sufficient for most docking studies.

Preparation of the NQO1 Protein Structure
  • Retrieve the Protein Structure: Download the crystal structure of human NQO1 from the Protein Data Bank (PDB). The PDB ID 2F1O is a suitable choice as it represents the enzyme in complex with the inhibitor dicoumarol, providing a well-defined active site.[1][6]

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool.

    • Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (dicoumarol).

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the 6,7-dichloro-5,8-quinolinedione Ligand
  • Obtain the Ligand Structure: The 3D structure of 6,7-dichloro-5,8-quinolinedione can be obtained from chemical databases like PubChem or generated using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Define Torsions: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Grid Box Generation
  • Identify the Active Site: The active site of NQO1 is located in a deep cleft at the interface of the two monomers and contains the FAD cofactor. Key residues in the active site include TYR126, TYR128, and PHE178.[6] The position of the co-crystallized inhibitor in 2F1O can be used to define the center of the active site.

  • Define the Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

Molecular Docking Simulation
  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. The program will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their binding energies.

Analysis of Docking Results
  • Visualize the Docked Poses: Open the protein structure and the output ligand poses in a molecular visualization tool.

  • Analyze Interactions: Examine the interactions between the top-ranked pose of 6,7-dichloro-5,8-quinolinedione and the NQO1 active site. Identify and measure hydrogen bonds, hydrophobic interactions, and any other significant intermolecular contacts. The interaction of the quinone moiety with key residues like TYR126 and the FAD cofactor is of particular interest.[6]

Mandatory Visualization

Molecular_Docking_Workflow Molecular Docking Workflow for 6,7-dichloro-5,8-quinolinedione and NQO1 cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Retrieve NQO1 Structure (PDB: 2F1O) Prepare_Protein Protein Preparation (Remove water, add hydrogens) PDB->Prepare_Protein Ligand Prepare Ligand (6,7-dichloro-5,8-quinolinedione) Prepare_Ligand Ligand Preparation (Energy minimization) Ligand->Prepare_Ligand Grid Grid Box Generation (Define NQO1 Active Site) Prepare_Protein->Grid Prepare_Ligand->Grid Docking Run Molecular Docking (AutoDock Vina) Grid->Docking Analysis Analyze Docking Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualize Protein-Ligand Complex Analysis->Visualization NQO1_Signaling_Pathway NQO1 Signaling in Cancer cluster_upstream Upstream Regulation cluster_core NQO1 Function cluster_downstream Downstream Effects in Cancer Oxidative_Stress Oxidative Stress / Electrophiles Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 inhibits NQO1_Gene NQO1 Gene ARE->NQO1_Gene activates transcription NQO1_Protein NQO1 Protein NQO1_Gene->NQO1_Protein translates to Hydroquinone Hydroquinones NQO1_Protein->Hydroquinone 2e- reduction p53 p53 Stabilization NQO1_Protein->p53 promotes ROS Reduced ROS Formation NQO1_Protein->ROS prevents Chemoresistance Chemoresistance NQO1_Protein->Chemoresistance contributes to Quinone Quinones (e.g., 6,7-dichloro-5,8-quinolinedione) Quinone->NQO1_Protein substrate Detox Detoxification Hydroquinone->Detox

References

Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of quinoline derivatives using column chromatography, a fundamental technique in synthetic chemistry and drug development. These guidelines address common challenges and offer systematic procedures to achieve high purity of target compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] Effective purification of these synthesized derivatives is a critical step to ensure the accuracy of subsequent biological evaluations and to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). Column chromatography is a versatile and widely employed technique for this purpose.[2] However, the basic nature of the quinoline nitrogen can lead to challenges such as compound decomposition and poor separation (streaking) on acidic stationary phases like silica gel.[3] These application notes provide robust protocols to overcome these issues.

Challenges in Quinoline Derivative Purification

The primary challenges encountered during the column chromatography of quinoline derivatives often stem from the interaction between the basic quinoline nitrogen and the acidic silanol groups on the surface of silica gel.[3] This can lead to:

  • Compound Decomposition: The acidic nature of silica gel can cause the degradation of sensitive quinoline derivatives.[3]

  • Peak Tailing/Streaking: Strong interactions result in poor peak shape and reduced separation efficiency.[3]

  • Irreversible Adsorption: In some cases, the compound may bind irreversibly to the column.

To mitigate these issues, several strategies can be employed, primarily focusing on the deactivation of the stationary phase or the use of alternative stationary phases.[3]

Data Presentation: Chromatographic Conditions

The selection of the stationary and mobile phases is critical for successful purification. Below is a summary of commonly used systems for the purification of quinoline derivatives.

Table 1: Normal-Phase Chromatography Conditions
Stationary PhaseMobile Phase SystemModifierApplication Notes
Silica GelEthyl Acetate / Hexanes0.5-2% Triethylamine (NEt₃)The addition of a basic modifier like triethylamine is crucial to neutralize the acidic silanol groups on the silica gel, preventing decomposition and tailing of the basic quinoline derivatives.[3]
Alumina (Neutral or Basic)Ethyl Acetate / HexanesNot typically requiredAlumina is a good alternative to silica gel for acid-sensitive compounds.[3] The choice between neutral and basic alumina depends on the specific properties of the quinoline derivative.
Florisil or CelluloseVariesNot typically requiredThese are milder stationary phases suitable for particularly sensitive quinoline derivatives.[3]
Table 2: Reversed-Phase Chromatography Conditions
Stationary PhaseMobile Phase SystemModifierApplication Notes
C18-bonded SilicaAcetonitrile / Water or Methanol / Water0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Reversed-phase chromatography is effective for non-polar quinoline derivatives.[3][4] The acidic modifier improves peak shape by protonating the quinoline nitrogen.[5]
Naphthylpropyl stationary phaseMethanol / WaterNot specifiedThis stationary phase has shown success in separating a range of quinoline alkaloids like quinine, quinidine, and cinchonine.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography with Deactivated Silica Gel

This protocol is designed to minimize the decomposition of acid-sensitive quinoline derivatives on silica gel.[3]

1. Slurry Preparation and Column Packing:

  • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes) containing 1% triethylamine.
  • Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
  • Ensure the column is packed uniformly to avoid channeling.

2. Sample Loading:

  • Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.
  • Carefully load the sample onto the top of the packed column.

3. Elution:

  • Begin elution with the prepared mobile phase containing 1% triethylamine.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent and triethylamine under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the analysis and purification of less polar quinoline derivatives.[5]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, UV-Vis or Diode Array Detector (DAD).[5]
  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][7]
  • HPLC-grade acetonitrile and high-purity water.[5]
  • Formic acid or trifluoroacetic acid.[5]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Degas both mobile phases before use.[5]

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[5]

4. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.[5]
  • Inject the sample and run a gradient program to elute the compounds. A typical gradient could be a linear increase in Mobile Phase B.[5]
  • Monitor the elution at a suitable wavelength (e.g., 289 nm for quinoline-2-carboxylic acid).[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of quinoline derivatives by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_result Result crude Crude Quinoline Derivative tlc TLC Analysis for Solvent System Selection crude->tlc column_prep Column Packing (e.g., Deactivated Silica) tlc->column_prep loading Sample Loading column_prep->loading elution Elution with Mobile Phase loading->elution fractions Fraction Collection elution->fractions fraction_analysis TLC Analysis of Fractions fractions->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Quinoline Derivative evaporation->pure_product

Caption: Workflow for Quinoline Derivative Purification by Column Chromatography.

Concluding Remarks

The successful purification of quinoline derivatives by column chromatography hinges on the appropriate selection of stationary and mobile phases, and, critically, the mitigation of undesirable interactions with the stationary phase. The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize purification strategies for this important class of compounds. For particularly challenging separations, alternative techniques such as high-speed counter-current chromatography may also be considered.[8]

References

Application Notes and Protocols for the Analytical Characterization of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of halogenated quinolines. It covers a range of modern analytical techniques, including chromatographic and spectroscopic methods, to enable the qualitative and quantitative analysis of these compounds in various matrices.

Overview of Analytical Techniques

The characterization of halogenated quinolines is crucial in pharmaceutical development, environmental monitoring, and various research fields due to their diverse biological activities and potential toxicological profiles. The primary analytical techniques employed for their characterization include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are the most common techniques for the separation and quantification of halogenated quinolines. Coupled with UV-Visible or Photodiode Array (PDA) detectors, they offer robust and reliable methods for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and thermally stable halogenated quinolines, GC-MS provides excellent separation and structural information through mass spectral data.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly sensitive and selective technique is ideal for the trace analysis of halogenated quinolines in complex matrices such as biological fluids and environmental samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for the unambiguous structure elucidation of novel halogenated quinoline derivatives. Both ¹H and ¹³C NMR, along with other 2D techniques, provide detailed information about the molecular structure.

  • Mass Spectrometry (MS) : Beyond its use as a detector for chromatography, MS provides crucial information on the molecular weight and fragmentation patterns of halogenated quinolines, aiding in their identification and structural characterization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of various halogenated quinolines using different analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: HPLC and UPLC Methods for Halogenated Quinoline Analysis

Analyte(s)MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference(s)
Halquinol (5,7-dichloroquinolin-8-ol & 5-chloroquinolin-8-ol)Pharmaceutical Dosage FormsRP-HPLC--33-77 µg/mL & 12-28 µg/mL-[1][2]
HalquinolChicken LiverHPLC0.01 µg/mL0.1 µg/mL-57 - 91[3][4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Bulk and Pharmaceutical Dosage FormsRP-HPLC--0.1 - 30 µg/mL-[5]
ClioquinolCreams and Industrial WastewaterSpectrophotometry--2 - 28 µg/mL-[6]
5-chloro-8-hydroxyquinoline & 5,7-dichloro-8-hydroxyquinolineSwine FeedUPLC-PDA----[7][8][9]
Nitroxoline and its impuritiesBulk DrugHPLC0.05 - 1.1 µg/mL (0.01 - 0.22%)->0.99 (r²)94.7 - 104.1[6][10]
NitroxolineBulk and Human SerumSpectrophotometry1.5x10⁻⁷ mol L⁻¹ (Bulk), 1.2x10⁻⁶ mol L⁻¹ (Serum)5x10⁻⁷ mol L⁻¹ (Bulk)5x10⁻⁷ - 1x10⁻⁴ mol L⁻¹-[5]
Fluoroquinolones (8 compounds)Bulk and Pharmaceutical ProductsRP-HPLC--r ≥ 0.99698 - 102[11]

Table 2: GC-MS and LC-MS/MS Methods for Halogenated Quinoline Analysis

Analyte(s)MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference(s)
Halquinol (5,7-dichloroquinolin-8-ol & 5-chloroquinolin-8-ol)Animal-derived food productsLC-MS/MS--≥ 0.9904 (r²)70.6 - 101.7[12]
Quinolones and Fluoroquinolones (8 compounds)Fish Tissue, Prawns, AbaloneHPLC-MS/MS1 - 3 µg/kg5 µg/kg (10 µg/kg for ciprofloxacin)-Good[4]
Chlorinated Phenolics (as a proxy for sample prep)WaterGC-MSlow µg/L---[13]
Pesticides (including halogenated compounds)SedimentGC-MS0.6 - 3.4 µg/kg--75 - 102[14]
5-Fluorouracil (as a proxy for fluorinated heterocycles)Dried Blood SpotUPLC-MS/MS-0.1 µg/mL0.1 - 60 µg/mL-[15]

Experimental Protocols

Protocol 1: Determination of Halquinol in Pharmaceutical Dosage Forms by RP-HPLC

This protocol is adapted for the quantification of the major components of Halquinol, 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol.[1][2]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: HiQ Sil C18HS (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol: Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 244 nm.

  • Injection Volume: 20 µL.

b. Preparation of Standard Solutions:

  • Prepare individual stock solutions of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in methanol.

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 33-77 µg/mL for 5,7-dichloroquinolin-8-ol and 12-28 µg/mL for 5-chloroquinolin-8-ol).

c. Sample Preparation (Bolus/Suspension):

  • Weigh and finely powder a representative number of boluses or accurately measure a volume of the suspension.

  • Accurately weigh a portion of the powder or measure a volume of the suspension equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate to dissolve the active ingredients.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

d. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of each component in the sample using the regression equation from the calibration curve.

Protocol 2: Structure Elucidation of Brominated Quinolines by NMR Spectroscopy

This protocol provides a general framework for the structural characterization of newly synthesized brominated quinolines.[16][17]

a. Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and 2D NMR experiments (e.g., HETCOR, APT).

b. Sample Preparation:

  • Dissolve an appropriate amount of the purified brominated quinoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the chemical shifts, coupling constants, and integration of proton signals.

  • Acquire a ¹³C NMR spectrum (e.g., using an APT pulse sequence) to identify quaternary, CH, CH₂, and CH₃ carbons.

  • Perform 2D NMR experiments such as HETCOR (Heteronuclear Correlation) to establish one-bond proton-carbon correlations.

  • The disappearance of signals or shifts in chemical shifts compared to the starting material can confirm the position of bromine substitution. For instance, the disappearance of a doublet in the ¹H NMR spectrum can indicate substitution at that position.[16]

d. Spectral Interpretation:

  • Analyze the ¹H NMR spectrum for the number of signals, their multiplicity (singlet, doublet, triplet, etc.), and coupling constants to deduce the substitution pattern on the quinoline ring.

  • Analyze the ¹³C NMR spectrum to confirm the number of unique carbon atoms and their types.

  • Use 2D NMR data to correlate proton and carbon signals, confirming the overall structure.

  • Compare the obtained spectra with those of the starting materials and known brominated quinolines to confirm the structure.

Protocol 3: Determination of Halogenated Quinolines in Environmental Water Samples by GC-MS

This protocol is a general guideline for the analysis of chlorinated quinolines in water, adapted from methods for other chlorinated organic compounds.[13][18][19]

a. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

b. Sample Preparation (Liquid-Liquid Extraction):

  • Collect 1 L of water sample in a glass container.

  • Adjust the pH of the sample if necessary.

  • Spike the sample with an appropriate internal standard.

  • Transfer the sample to a separatory funnel and extract three times with 50 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

c. Analysis and Quantification:

  • Prepare calibration standards of the target halogenated quinolines in the final extraction solvent.

  • Inject the standards to create a calibration curve.

  • Inject the prepared sample extract.

  • Identify the compounds based on their retention times and mass spectra.

  • Quantify the analytes using the calibration curve and the response of the internal standard.

Mass Spectrometry and Fragmentation Patterns

The mass spectra of halogenated quinolines are characterized by the presence of isotopic patterns from chlorine and bromine atoms. The molecular ion peak (M⁺) is typically observed, and its fragmentation provides structural information.

  • Chlorinated Quinolines: The presence of chlorine is indicated by the M+2 peak, with an intensity of about one-third of the M⁺ peak for each chlorine atom.

  • Brominated Quinolines: Bromine is characterized by an M+2 peak of almost equal intensity to the M⁺ peak for each bromine atom.

  • Common Fragmentation Pathways: For quinoline derivatives, fragmentation often involves the loss of small neutral molecules or radicals from the substituents. In the case of quinolones, common losses include H₂O and CO.[13] The specific fragmentation pattern will depend on the nature and position of the halogen and other substituents on the quinoline ring.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing start Sample (Pharmaceutical, Environmental, etc.) extraction Extraction / Dissolution start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC/UPLC System filtration->hplc Inject separation C18 Reverse-Phase Column hplc->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification report Final Report quantification->report

Caption: General workflow for HPLC/UPLC analysis of halogenated quinolines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (Water, Soil, etc.) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Concentration extraction->concentration gcms GC-MS System concentration->gcms Inject separation Capillary GC Column gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometer ionization->detection tic Total Ion Chromatogram detection->tic identification Mass Spectral Library Search & Retention Time tic->identification quantification Quantification (SIM) identification->quantification report Final Report quantification->report

Caption: General workflow for GC-MS analysis of halogenated quinolines.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Purified Halogenated Quinoline dissolution Dissolve in Deuterated Solvent start->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube nmr NMR Spectrometer nmr_tube->nmr Acquire Data one_d 1D NMR (¹H, ¹³C) nmr->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr->two_d spectra NMR Spectra one_d->spectra two_d->spectra assignment Signal Assignment & Coupling Analysis spectra->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for structure elucidation by NMR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in key quinoline synthesis methodologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions where regioselectivity is a critical consideration.

General Regioselectivity Issues

Q1: In which classical quinoline syntheses is regioselectivity a primary challenge?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]

Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2]

Friedländer Synthesis

Q3: I am getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I improve the regioselectivity?

A3: This is a common challenge. Here are several strategies to consider:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. While traditional methods use acid or base catalysis, modern approaches have shown that specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[3][4]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the reaction towards the desired regioisomer.[3][4]

  • Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1][3] For example, using a milder catalyst might allow for greater differentiation between the two possible cyclization pathways.

G start Mixture of Regioisomers in Friedländer Synthesis catalyst Optimize Catalyst (e.g., amine catalysts, ionic liquids) start->catalyst substrate Substrate Modification (e.g., introduce directing group) start->substrate conditions Vary Reaction Conditions (Solvent, Temperature, Time) start->conditions outcome Improved Regioselectivity catalyst->outcome substrate->outcome conditions->outcome

Combes Synthesis

Q4: My Combes synthesis with an unsymmetrical β-diketone is producing the wrong regioisomer as the major product. What can I do?

A4: The regioselectivity in the Combes synthesis is often a delicate balance of steric and electronic factors.

  • Modify Substituents: If feasible, altering the substituents on the starting materials can shift the steric and electronic balance in favor of your desired product. For instance, using a bulkier substituent on the aniline may favor cyclization at the less hindered position of the β-diketone.[1]

  • Catalyst and Reaction Conditions: The choice of acid catalyst can be crucial. While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer different selectivity and improved yields by being more effective dehydrating agents.[3][5] Experimenting with reaction temperature may also influence the selectivity of the cyclization step.

Doebner-von Miller Synthesis

Q5: I am observing poor regioselectivity in my Doebner-von Miller reaction with a meta-substituted aniline. How can I control the cyclization position?

A5: The regiochemistry with meta-substituted anilines in the Doebner-von Miller synthesis can be unpredictable.[6]

  • Understanding Substituent Effects: Electron-donating groups on the aniline generally facilitate the reaction, while electron-withdrawing groups can make it more difficult.[2][7] The position of cyclization will be influenced by the directing effects of the substituent on the aniline ring.

  • Alternative Substrates: In some cases, a reversal of the standard regiochemistry has been observed by using specific substrates like γ-aryl-β,γ-unsaturated α-ketoesters, which are proposed to proceed through a different mechanism involving a Schiff's base intermediate.[8][9]

  • Modern Methodologies: For complex substitution patterns where classical methods fail to provide the desired regioselectivity, consider modern C-H functionalization strategies on a simpler quinoline core. These methods offer alternative pathways to introduce substituents at specific positions.

G start Desired Substituted Quinoline regio_issue Is Regioselectivity a Challenge? start->regio_issue classical Select Classical Synthesis (e.g., Friedländer, Combes) regio_issue->classical No modern Consider Modern Methods (e.g., C-H Functionalization) regio_issue->modern Yes optimize Optimize Conditions (Catalyst, Substrate, Temp.) classical->optimize product Synthesized Product modern->product optimize->product

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various factors on the regioselectivity and yield of quinoline syntheses.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield and Regioselectivity

2-Aminoaryl KetoneUnsymmetrical KetoneCatalyst/ConditionsMajor RegioisomerRatio (Major:Minor)Yield (%)Reference
2-Aminoacetophenone2-PentanoneKOH, EtOH, reflux2,4-Dimethyl-3-ethylquinoline-75[10]
2-Aminoacetophenone2-PentanoneSnCl₂, EtOH, reflux2,3-Dimethyl-4-propylquinoline-80[10]
2-AminobenzophenoneAcetoneI₂, solvent-free, 80°C2-Methyl-4-phenylquinoline-92[4]
2-AminobenzaldehydeEthyl acetoacetatep-TsOH, EtOH, refluxEthyl 2-methyl-4-phenylquinoline-3-carboxylate-85[3]

Table 2: Influence of Substituents on Regioselectivity in Combes Synthesis

Aniline Derivativeβ-DiketoneMajor ProductNotesReference
Aniline1,1,1-Trifluoro-2,4-pentanedione4-Methyl-2-(trifluoromethyl)quinolineSteric hindrance of the CF₃ group directs cyclization.[5]
4-Methoxyaniline1,1,1-Trifluoro-2,4-pentanedione6-Methoxy-4-methyl-2-(trifluoromethyl)quinolineElectron-donating group activates the para position for cyclization.[5]
4-Chloroaniline1,1,1-Trifluoro-2,4-pentanedione6-Chloro-2-methyl-4-(trifluoromethyl)quinolineElectron-withdrawing group deactivates the ring, influencing regioselectivity.[5]

Detailed Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis using an Amine Catalyst

This protocol provides a general method for the regioselective synthesis of a 2,4-disubstituted quinoline from a 2-aminoaryl ketone and an unsymmetrical ketone.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • Amine catalyst (e.g., pyrrolidine, 0.2 mmol)

  • Solvent (e.g., Toluene, 5 mL)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the amine catalyst (0.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the major product by column chromatography on silica gel.

Protocol 2: Moderated Skraup Synthesis of Quinoline

This protocol describes a moderated Skraup synthesis to minimize the typically violent exothermic reaction.

Materials:

  • Aniline (1.0 mol)

  • Anhydrous glycerol (2.5 mol)

  • Concentrated sulfuric acid (2.0 mol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator, ~10 g)[11]

  • Nitrobenzene (as an oxidizing agent, 0.5 mol)

  • Water

  • Concentrated sodium hydroxide solution

  • Toluene

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline, glycerol, and ferrous sulfate.

  • Heat the mixture gently to approximately 100°C.

  • Slowly and carefully add the concentrated sulfuric acid through the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.

  • After the addition of sulfuric acid is complete, add the nitrobenzene.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purify the crude quinoline by steam distillation.

  • Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and distill under reduced pressure to obtain the purified quinoline.[2]

Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline

This protocol outlines the synthesis of a substituted quinoline from an aniline and a β-diketone.

Materials:

  • Aniline derivative (1.0 mmol)

  • β-Diketone (e.g., acetylacetone, 1.1 mmol)

  • Concentrated sulfuric acid (catalyst)

  • Crushed ice

  • Ammonia or sodium hydroxide solution

Procedure:

  • In a round-bottom flask, mix the aniline derivative and the β-diketone.

  • Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Gently heat the reaction mixture for a short period to complete the cyclization.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).

  • The quinoline derivative may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Doebner-von Miller synthesis of quinolines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Doebner-von Miller reaction, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Quinoline Product

  • Symptom: The reaction fails to produce the expected product, or the yield is significantly lower than anticipated.

  • Possible Causes & Solutions:

    CauseRecommended Action
    Poor Quality Reagents Ensure the aniline is purified (e.g., by distillation) to remove oxidation byproducts. Use freshly distilled or high-purity α,β-unsaturated carbonyl compounds, as they are prone to polymerization.[1]
    Suboptimal Catalyst The type and concentration of the acid catalyst are critical.[1][2] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the optimal choice for your specific substrates.[3]
    Inappropriate Reaction Temperature While heating is often necessary, excessive temperatures can lead to tar formation and degradation of reactants or products.[1][3] It is crucial to monitor and optimize the reaction temperature. For highly exothermic reactions, initial cooling may be required.[1]
    Incorrect Reaction Time The optimal reaction time can vary. Monitor the reaction progress using TLC or HPLC to avoid product degradation from prolonged reaction times.[1][4]
    Inefficient Oxidizing Agent The final step of the synthesis is the oxidation of a dihydroquinoline intermediate.[3] Ensure a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid, or even a Schiff's base intermediate) is used in the correct stoichiometric amount to drive the aromatization to completion.[2][5]

Issue 2: Significant Tar/Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and drastically reducing the yield.[3]

  • Primary Cause: This is one of the most common side reactions and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][3][6]

  • Solutions:

    Mitigation StrategyDetailed Approach
    Slow Addition of Carbonyl Compound Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline helps maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1][2][3]
    Employ a Biphasic Solvent System Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[3][7][8]
    Optimize Acid Catalyst and Concentration Excessively harsh acidic conditions can accelerate tar formation.[3] Experiment with milder Lewis acids or different concentrations of Brønsted acids to find a balance between the reaction rate and byproduct formation.[1][3]
    In Situ Generation of Carbonyl Compound The α,β-unsaturated carbonyl compound can be prepared in situ from an aldol condensation (the Beyer method), which can help control its concentration.[1][9]

Issue 3: Formation of a Complex Mixture of Products

  • Symptom: TLC or GC-MS analysis reveals multiple spots or peaks, indicating a complex mixture rather than a clean conversion to the desired quinoline.[3]

  • Possible Causes & Solutions:

    CauseRecommended Action
    Substrate Reactivity Anilines with strong electron-donating or electron-withdrawing groups can be prone to side reactions. Careful optimization of reaction conditions is crucial for these substrates.
    Steric Hindrance The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures due to steric hindrance disfavoring the desired cyclization pathway.[3]
    Lack of Regioselectivity Unsymmetrical substrates can lead to the formation of regioisomers. Modifying the reaction temperature and solvent can sometimes alter the kinetic versus thermodynamic control, favoring one isomer.
    Incomplete Oxidation If the oxidation step is incomplete, the final product may be contaminated with partially hydrogenated quinoline derivatives.[3] To address this, ensure a sufficient amount of a suitable oxidizing agent is used and monitor the disappearance of the dihydroquinoline intermediate.[3]

Experimental Protocols

Protocol to Minimize Tar Formation in the Synthesis of 2-Methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizing Workflows and Relationships

Doebner_von_Miller_Troubleshooting cluster_start Start cluster_issues Problem Identification cluster_solutions Troubleshooting Steps start Doebner-von Miller Reaction low_yield Low/No Yield start->low_yield Poor Outcome tar Tar Formation start->tar Poor Outcome mixture Complex Mixture start->mixture Poor Outcome reagents Check Reagent Quality low_yield->reagents catalyst Optimize Catalyst low_yield->catalyst temp_time Optimize Temp/Time low_yield->temp_time oxidant Check Oxidant low_yield->oxidant tar->catalyst slow_add Slow Addition of Carbonyl tar->slow_add biphasic Use Biphasic System tar->biphasic in_situ In Situ Carbonyl Generation tar->in_situ mixture->catalyst mixture->oxidant conditions Optimize Conditions for Substrate mixture->conditions

Caption: A troubleshooting workflow for the Doebner-von Miller synthesis.

Reaction_Parameters cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Side_Reactions Side Reactions (e.g., Tarring) Temperature->Side_Reactions affects Catalyst Catalyst (Type & Conc.) Catalyst->Yield affects Catalyst->Side_Reactions affects Addition_Rate Reactant Addition Rate Addition_Rate->Yield affects Addition_Rate->Side_Reactions affects Solvent_System Solvent System Purity Purity Solvent_System->Purity affects Solvent_System->Side_Reactions affects

Caption: Key parameters influencing Doebner-von Miller reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to significant tar formation and reduced yields.[3][6] To prevent this, you can employ strategies such as the slow, gradual addition of the carbonyl compound to the reaction mixture, using a biphasic solvent system to sequester the carbonyl compound, and optimizing the type and concentration of the acid catalyst to be less harsh.[1][2][3][7][8]

Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A2: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may result in lower yields or the formation of complex product mixtures.

Q3: How do substituents on the aniline affect the reaction?

A3: The electronic nature of substituents on the aniline ring can significantly impact the reaction. Electron-donating groups can increase the nucleophilicity of the aniline, potentially leading to faster reaction rates but also an increased likelihood of side reactions. Conversely, anilines with strong electron-withdrawing groups may be less reactive. Careful optimization of the reaction conditions is essential when working with substituted anilines.

Q4: How can I purify my quinoline product from the tarry byproducts?

A4: Purification can be challenging. After the reaction work-up, which typically involves neutralization and extraction, techniques such as steam distillation can be effective for volatile quinolines.[6] For less volatile products, column chromatography is a common purification method. The choice of solvent system for chromatography is critical for achieving good separation.

Q5: Is an oxidizing agent always necessary?

A5: In many cases, an oxidizing agent is required to convert the dihydroquinoline intermediate to the final aromatic quinoline product.[3] Common oxidizing agents include nitrobenzene or arsenic acid.[2] In some instances, a Schiff's base formed in situ can also act as the oxidant.[5] However, there are variations of the Doebner-von Miller synthesis, for example, using zinc chloride as a catalyst, which may not require an external oxidizing agent.[10]

References

minimizing byproduct formation in the Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific challenges related to byproduct formation in the Combes quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of byproduct in the Combes quinoline synthesis?

A1: The most significant and common byproduct issue in the Combes quinoline synthesis is the formation of regioisomers. This occurs when an unsymmetrical β-diketone is reacted with a substituted aniline, leading to two possible cyclization pathways and resulting in a mixture of quinoline isomers. For instance, the reaction of a substituted aniline with an unsymmetrical β-diketone like trifluoromethyl-β-diketone can produce both 2-CF₃- and 4-CF₃-quinolines.[1]

Q2: What factors influence the formation of these regioisomeric byproducts?

A2: The ratio of regioisomers is primarily determined by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1] These factors affect the rate-determining step of the reaction, which is the electrophilic aromatic annulation (cyclization).[1]

Q3: How do electronic effects of substituents on the aniline ring affect regioselectivity?

A3: The electronic nature of substituents on the aniline ring plays a crucial role. Aniline derivatives with electron-donating groups (e.g., methoxy) tend to favor the formation of one regioisomer, while those with electron-withdrawing groups (e.g., chloro, fluoro) favor the other. For example, methoxy-substituted anilines have been observed to predominantly yield 2-CF₃-quinolines, whereas chloro- or fluoroanilines favor the formation of the 4-CF₃ regioisomer.[1]

Q4: What is the role of steric hindrance in controlling byproduct formation?

A4: Steric effects, particularly from bulky substituents on the β-diketone, can significantly influence the direction of cyclization.[1] A bulkier substituent on the diketone will sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of the quinoline isomer where the bulky group is at the 2-position.

Q5: Are there other byproducts I should be aware of besides regioisomers?

A5: While regioisomers are the most commonly reported byproducts, other side reactions can occur, although they are generally less prevalent. Strong electron-withdrawing groups (like -NO₂) on the aniline can inhibit the cyclization step altogether, leading to a poor yield of the desired quinoline product.[2] In some cases, particularly with protic solvents like ethanol, the formation of other unspecified byproducts has been observed, potentially due to side reactions with the catalyst or solvent.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield and a Mixture of Isomers Reaction conditions are not optimized for regioselectivity.1. Modify Substituents: If possible, select substituents on the aniline and β-diketone that favor the desired isomer based on known steric and electronic effects (see Data Presentation section). 2. Catalyst Selection: Consider using a mixture of polyphosphoric acid (PPA) and an alcohol (to form a polyphosphoric ester, PPE) as the catalyst. This has been reported to be a more effective dehydrating agent than concentrated sulfuric acid.[1]
Reaction Fails to Cyclize The aniline starting material contains a strong electron-withdrawing group (e.g., -NO₂).Strong deactivating groups on the aniline ring can prevent the electrophilic aromatic substitution required for cyclization.[2] If possible, consider using an aniline with less deactivating substituents or protecting/modifying the group temporarily.
Complex Mixture of Byproducts The reaction may be sensitive to the solvent used.Avoid protic solvents like ethanol, which have been shown to sometimes lead to the formation of multiple byproducts.[3]

Data Presentation

The following tables summarize the influence of substituents and catalysts on the regioselectivity of the Combes quinoline synthesis.

Table 1: Influence of Aniline Substituents on Regioselectivity

Aniline Substituentβ-Diketone Substituent (R)Major RegioisomerMinor RegioisomerReference
Methoxy (electron-donating)CF₃2-CF₃-quinoline4-CF₃-quinoline[1]
Chloro (electron-withdrawing)CF₃4-CF₃-quinoline2-CF₃-quinoline[1]
Fluoro (electron-withdrawing)CF₃4-CF₃-quinoline2-CF₃-quinoline[1]

Table 2: Influence of β-Diketone Substituent Bulk on Regioselectivity

β-Diketone Substituent (R)Aniline SubstituentPredominant ProductEffectReference
Increased steric bulkMethoxy2-R-quinolineFavors formation of the isomer where the bulky group is at the 2-position.[1]

Experimental Protocols

Regioselective Combes Synthesis using Polyphosphoric Acid (PPA)

This protocol is a general guideline for a regioselective Combes synthesis. The specific quantities and reaction times may need to be optimized for different substrates.

Materials:

  • Substituted aniline (1.0 eq)

  • Unsymmetrical β-diketone (1.0 - 1.2 eq)

  • Polyphosphoric acid (PPA)

  • Ethanol (optional, for PPE formation)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation (Optional, for PPE): In a reaction vessel, a mixture of polyphosphoric acid (PPA) and ethanol can be prepared to form a polyphosphoric ester (PPE) catalyst.[1]

  • Reaction Setup: To the reaction vessel containing the PPA or PPE catalyst, add the substituted aniline (1.0 eq).

  • Reactant Addition: Slowly add the unsymmetrical β-diketone (1.0 - 1.2 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired regioisomer from any byproducts.

Visualizations

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine + Diketone (Condensation) Diketone Unsymmetrical β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-catalyzed Cyclization (RDS) Product Desired Quinoline Regioisomer Cyclized->Product Dehydration Byproduct Regioisomeric Byproduct Cyclized->Byproduct Dehydration (Alternative Cyclization)

Caption: Simplified reaction pathway of the Combes quinoline synthesis.

Troubleshooting_Workflow Start Experiment Start: Combes Synthesis Analysis Analyze Product Mixture (e.g., NMR, LC-MS) Start->Analysis CheckPurity Is Desired Product Pure and in High Yield? Analysis->CheckPurity Success Successful Synthesis CheckPurity->Success Yes Troubleshoot Identify Predominant Issue CheckPurity->Troubleshoot No Regioisomers Regioisomer Formation Troubleshoot->Regioisomers Byproduct is Regioisomer LowYield Low Overall Yield Troubleshoot->LowYield Poor Conversion OptimizeSubstituents Modify Substituents: - Steric Bulk - Electronic Effects Regioisomers->OptimizeSubstituents OptimizeCatalyst Change Catalyst: - H₂SO₄ to PPA/PPE Regioisomers->OptimizeCatalyst CheckAniline Check Aniline Substituents: - Avoid strong EWGs LowYield->CheckAniline AdjustConditions Adjust Reaction Conditions: - Temperature - Time LowYield->AdjustConditions ReRun Re-run Experiment OptimizeSubstituents->ReRun OptimizeCatalyst->ReRun CheckAniline->ReRun AdjustConditions->ReRun ReRun->Analysis

Caption: Troubleshooting workflow for the Combes quinoline synthesis.

References

Technical Support Center: Purification Techniques for Removing Isomers of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline derivative isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography

Issue 1: Poor separation of quinoline isomers using column chromatography.

  • Question: I am struggling to separate two positional isomers of my quinoline derivative using silica gel column chromatography. What steps can I take to improve the resolution?

  • Answer: Achieving good separation of quinoline isomers can be challenging due to their similar polarities. Here are several strategies to improve resolution:

    • Optimize the Solvent System: The choice of eluent is critical. Experiment with solvent systems of varying polarities. A common approach is to use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Fine-tuning the ratio of these solvents can significantly impact separation.[1][2]

    • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective. Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to better resolve compounds with close Rf values.[2]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases. Alumina (acidic, neutral, or basic) can offer different selectivity.[2][3] For certain isomers, reversed-phase silica (C18) might also be an effective alternative.[3]

    • Sample Loading: Overloading the column is a common reason for poor separation. As a general rule, the sample weight should be around 1-5% of the stationary phase weight.[2]

Issue 2: My quinoline derivative is showing significant streaking (tailing) on the TLC plate and column.

  • Question: My compound is tailing significantly during chromatography, leading to broad peaks and poor separation. How can I resolve this?

  • Answer: Tailing of basic compounds like quinoline derivatives on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[3] To mitigate this:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent can significantly improve peak shape. Commonly used modifiers include:

      • Triethylamine (NEt₃) at a concentration of 0.1-2%.[3]

      • Pyridine at a similar concentration.[3]

    • Deactivate the Silica Gel: You can pre-treat the silica gel by making a slurry with the eluent containing the basic modifier before packing the column. This helps to neutralize the acidic sites on the stationary phase.[3]

Issue 3: Decomposition of my quinoline derivative on the chromatography column.

  • Question: I am observing that my quinoline derivative is decomposing during silica gel chromatography. How can I prevent this?

  • Answer: The acidic nature of silica gel can cause the decomposition of sensitive quinoline derivatives.[3] Here are some ways to prevent this:

    • Use Deactivated Silica Gel: As mentioned for tailing, neutralizing the silica gel with a basic modifier like triethylamine can prevent acid-catalyzed decomposition.[3]

    • Switch to a Different Stationary Phase: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[3] For some compounds, Florisil or cellulose might also be suitable.[3]

    • Work at Lower Temperatures: Running the column in a cold room can help to slow down the rate of decomposition.[3]

Crystallization

Issue 4: Difficulty in finding a suitable solvent for recrystallization.

  • Question: I am unable to find a single solvent that effectively recrystallizes my quinoline isomer. What should I do?

  • Answer: Finding the right solvent is key to successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If a single solvent isn't working, you can try a mixed solvent system.

    • Solvent Pair Strategy: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent back to clarify the solution and then allow it to cool slowly. Common solvent pairs include ethanol-water and diethyl ether-hexane.[5]

Issue 5: Poor crystal yield after recrystallization.

  • Question: I am getting a very low yield of my purified quinoline derivative after recrystallization. How can I improve this?

  • Answer: A low yield can be due to several factors:

    • Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[2] Try a solvent in which the compound has lower solubility at room temperature.

    • Cooling Process: Cooling the solution too quickly can lead to the precipitation of an impure solid rather than the formation of pure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

    • Volume of Solvent: Using too much solvent will result in a lower yield as more of your compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve your compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for separating quinoline derivative isomers?

A1: The most common techniques for separating isomers of quinoline derivatives include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC)[6][7], particularly preparative HPLC[1][8], is a powerful tool. Supercritical Fluid Chromatography (SFC) is another effective method, especially for chiral separations.[7][9][10] Column chromatography using silica gel or alumina is also widely used.[1][3]

  • Crystallization: Fractional crystallization can be used to separate isomers with different solubilities.[7][11]

  • Derivatization: In some cases, isomers can be converted into diastereomers through reaction with a chiral derivatizing agent. These diastereomers can then be separated by standard chromatographic or crystallization techniques, followed by the removal of the chiral auxiliary.[12][13]

Q2: How do I choose between normal-phase and reversed-phase HPLC for separating my quinoline isomers?

A2: The choice depends on the polarity of your isomers.

  • Normal-Phase HPLC: This is typically used for less polar to moderately polar compounds. It uses a polar stationary phase (like silica) and a non-polar mobile phase.

  • Reversed-Phase HPLC: This is the more common technique and is suitable for a wide range of polarities, particularly for more polar compounds. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[14] For many quinoline derivatives, reversed-phase HPLC is a good starting point.

Q3: What is Supercritical Fluid Chromatography (SFC) and when should I consider it?

A3: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7][10] It is particularly advantageous for chiral separations.[7][15] Consider using SFC when:

  • You are separating enantiomers.

  • You need a faster separation than HPLC.[10]

  • You want to use a more environmentally friendly technique with less organic solvent waste.[15]

Q4: Can I use preparative TLC for purifying small amounts of my quinoline isomers?

A4: Yes, preparative Thin-Layer Chromatography (TLC) is a viable option for purifying small quantities of material (typically in the milligram range).[7] After developing the plate, the separated bands corresponding to the isomers can be scraped off, and the compound extracted from the silica gel.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Quinoline Isomer Separation

TechniqueStationary Phase ExamplesMobile Phase ExamplesAdvantagesDisadvantages
Column Chromatography Silica Gel, Alumina (neutral, basic)[2][3]Hexane/Ethyl Acetate, Dichloromethane/Methanol[1]Low cost, scalable.Lower resolution than HPLC, can be time-consuming.
Preparative HPLC C18, Phenyl-Hexyl[14]Acetonitrile/Water, Methanol/Water (often with additives like formic acid or ammonium formate)[16][17]High resolution, automated.[8]Higher cost, requires specialized equipment.
Supercritical Fluid Chromatography (SFC) Chiral columns (e.g., polysaccharide-based)[15][18]Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol)[7][10]Fast separations, reduced organic solvent use, excellent for chiral separations.[10]Requires specialized high-pressure equipment.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography with a Basic Modifier

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 hexane:ethyl acetate) containing 1% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve your crude quinoline derivative mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your starting solvent system. You can either run an isocratic elution or gradually increase the polarity of the eluent (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Combine the fractions containing your purified isomer and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization using a Mixed Solvent System

  • Dissolution: In a flask, dissolve your impure quinoline derivative in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis synthesis Crude Quinoline Isomer Mixture chromatography Chromatography (Column, HPLC, SFC) synthesis->chromatography Primary Method crystallization Crystallization synthesis->crystallization If suitable purity_check Purity Check (TLC, HPLC, NMR) chromatography->purity_check crystallization->purity_check purity_check->chromatography Repurify pure_isomer Pure Isomer purity_check->pure_isomer Purity > 95%

Caption: General workflow for the purification and analysis of quinoline derivative isomers.

troubleshooting_chromatography cluster_solutions Troubleshooting Steps start Poor Separation (Tailing/Overlapping Peaks) add_base Add Basic Modifier (e.g., 1% Triethylamine) start->add_base If tailing observed change_eluent Optimize Eluent Polarity (Gradient) start->change_eluent For overlapping peaks reduce_load Reduce Sample Load start->reduce_load If overloading suspected success Improved Separation add_base->success change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) change_eluent->change_stationary_phase If no improvement change_stationary_phase->success reduce_load->success

Caption: Troubleshooting logic for poor chromatographic separation of quinoline isomers.

References

Technical Support Center: Stability and Degradation of Dichloro-substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability issues and degradation of dichloro-substituted quinolines. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research and development activities.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of dichloro-substituted quinolines in experimental settings.

Issue 1: Unexpected or Low Reaction Yield

Q: My reaction involving a dichloro-substituted quinoline is giving a low yield of the desired product. What are the possible causes and how can I troubleshoot this?

A: Low yields in reactions with dichloro-substituted quinolines can stem from several factors, including incomplete reactions, side reactions, or degradation of the starting material. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Solution: Increase the reaction temperature or prolong the reaction time. Ensure adequate mixing to improve contact between reactants.[1] Consider using a stronger base to facilitate the reaction if a deprotonation step is involved.[1]

  • Side Reactions:

    • Hydrolysis: The chlorine atom at the 4-position of the quinoline ring is particularly susceptible to hydrolysis, which can be exacerbated by the presence of water at elevated temperatures, leading to the formation of a 4-hydroxy-quinoline derivative.[2]

      • Solution: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can react with the dichloro-substituted quinoline, especially under basic conditions or at high temperatures, forming alkoxy-substituted byproducts.[2]

      • Solution: Switch to a more inert solvent such as DMF, DMSO, or toluene.

  • Degradation of Starting Material:

    • Solution: Analyze the starting material for purity before use. Store the compound under the recommended conditions (cool, dry, and protected from light) to prevent degradation.[3]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing my dichloro-substituted quinoline sample. What could these be and how do I identify them?

A: Unexpected peaks are often indicative of impurities in the starting material or degradation products formed during the experiment or storage.

  • Identification of Unknown Peaks:

    • Forced Degradation: To confirm if a new peak is a degradation product, you can perform a forced degradation study (see Experimental Protocols section).[3] Comparing the retention times of the peaks from your sample with those generated under controlled stress conditions can help in identification.

    • Spectroscopic Analysis: For definitive identification, isolate the impurity using preparative HPLC and characterize its structure using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Common Impurities and Degradants:

    • Isomers: The synthesis of dichloro-substituted quinolines can sometimes result in the formation of isomers (e.g., 4,5-dichloroquinoline as an impurity in 4,7-dichloroquinoline synthesis) which may be difficult to separate.[2]

    • Hydrolysis Products: As mentioned, hydrolysis can lead to the formation of hydroxy-substituted quinolines.

    • Oxidation Products: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

Issue 3: Inconsistent or Irreproducible Experimental Results

Q: I am getting inconsistent results in my experiments involving dichloro-substituted quinolines. What could be the cause?

A: Inconsistent results often point to variations in experimental conditions or the stability of the solutions being used.

  • Control Experimental Parameters: Strictly control all experimental parameters, including temperature, reaction time, and concentrations of reagents.

  • Solution Stability: Dichloro-substituted quinolines can degrade in solution, especially when exposed to light or non-optimal pH conditions.

    • Solution: Prepare solutions fresh before use whenever possible. If solutions need to be stored, keep them refrigerated and protected from light. Analyze samples promptly after preparation.[3]

  • Purity of Starting Material: The purity of the dichloro-substituted quinoline can vary between batches.

    • Solution: Verify the purity of each new batch of starting material before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for dichloro-substituted quinolines?

A1: To ensure the stability of dichloro-substituted quinolines, they should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is often recommended.[3] Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.

Q2: How does pH affect the stability of dichloro-substituted quinolines in aqueous solutions?

A2: Dichloro-substituted quinolines are generally more stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, the rate of hydrolysis can increase significantly.[3] The solubility of these compounds can also be pH-dependent.[3] It is advisable to use buffered solutions to maintain a consistent pH during experiments.

Q3: Are dichloro-substituted quinolines sensitive to light?

A3: Yes, many quinoline derivatives are known to be light-sensitive and can undergo photodegradation.[3] It is recommended to store these compounds in amber vials or light-proof containers and to conduct experiments under subdued lighting conditions whenever possible.

Q4: What are the primary degradation pathways for dichloro-substituted quinolines?

A4: The most common degradation pathways include:

  • Hydrolysis: Nucleophilic substitution of a chlorine atom (typically at the 4-position) by a hydroxyl group.[2]

  • Photodegradation: Light-induced degradation can lead to a variety of products, including dehalogenated derivatives.

  • Oxidation: The nitrogen atom in the quinoline ring can be oxidized to an N-oxide, and the aromatic rings can also be susceptible to oxidative cleavage under harsh conditions.

Q5: What analytical techniques are best for monitoring the stability of dichloro-substituted quinolines?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique for monitoring the degradation of dichloro-substituted quinolines. This method should be capable of separating the parent compound from its degradation products. For the identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[3]

Data Presentation

The following tables provide illustrative quantitative data on the degradation of a generic dichloro-substituted quinoline. Note: This data is hypothetical and intended for guidance purposes only. Actual degradation rates will vary depending on the specific dichloro-substituted quinoline and the precise experimental conditions. It is crucial to determine these parameters experimentally for the compound of interest.

Table 1: Illustrative Hydrolytic Degradation of a Dichloro-substituted Quinoline at 50°C

pHConditionApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
2.00.01 M HCl0.154.6
7.0Neutral Water0.0234.7
12.00.01 M NaOH0.252.8

Table 2: Illustrative Photodegradation of a Dichloro-substituted Quinoline in Aqueous Solution

Light SourceIrradianceQuantum Yield (Φ)Half-life (t₁/₂, hours)
Simulated Sunlight765 W/m²0.00572
UV Lamp (365 nm)20 W0.01230

Experimental Protocols

Protocol 1: Forced Degradation Study of a Dichloro-substituted Quinoline

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of a dichloro-substituted quinoline. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the dichloro-substituted quinoline at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.[5]

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.[5]

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).[6]

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid dichloro-substituted quinoline in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the dichloro-substituted quinoline (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2 for a starting point).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate a dichloro-substituted quinoline from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the specific dichloro-substituted quinoline)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Troubleshooting Low Reaction Yield start Low Yield Observed check_reaction Check for Complete Consumption of Starting Material (TLC/HPLC) start->check_reaction incomplete Starting Material Remaining check_reaction->incomplete Yes complete No Starting Material Remaining check_reaction->complete No increase_conditions Increase Temperature/ Time/Base Strength incomplete->increase_conditions side_reactions Analyze for Side Products (LC-MS/NMR) complete->side_reactions hydrolysis Hydrolysis Product (e.g., Hydroxy-quinoline) side_reactions->hydrolysis solvent_reaction Solvent Adduct side_reactions->solvent_reaction degradation Starting Material Degradation side_reactions->degradation use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous change_solvent Change to Inert Solvent solvent_reaction->change_solvent check_storage Verify Purity and Storage of Starting Material degradation->check_storage G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of Dichloro-substituted Quinoline (1 mg/mL) stress Subject Aliquots to Stress Conditions start->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (Solid, 80°C) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify Degradation Products (LC-MS/NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway G Potential Hydrolytic Degradation Pathway dichloroquinoline Dichloro-substituted Quinoline hydrolysis Hydrolysis (H2O, H+ or OH-) dichloroquinoline->hydrolysis hydroxyquinoline Hydroxy-chloro Quinoline hydrolysis->hydroxyquinoline further_degradation Further Degradation (e.g., Ring Opening) hydroxyquinoline->further_degradation

References

improving yield and purity in large-scale quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and purity in large-scale quinoline synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthesis methodologies, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges in scaling up classical quinoline synthesis methods?

A1: Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses often face challenges during scale-up.[1] These include managing highly exothermic reactions, dealing with harsh reaction conditions (e.g., strong acids, high temperatures), the formation of viscous tars that complicate product isolation, and achieving consistent regioselectivity.[1]

Q2: How can I minimize tar formation in my quinoline synthesis?

A2: Tar formation is a frequent issue, particularly in reactions like the Skraup synthesis, due to aggressive acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2] To mitigate this, consider adding a moderator like ferrous sulfate (FeSO₄) to control the reaction rate, ensuring slow and controlled addition of strong acids with efficient cooling, and maintaining vigorous stirring to prevent localized overheating.[2]

Q3: What are the best general practices for purifying crude quinoline products on a large scale?

A3: The choice of purification method depends on the scale and desired purity. Distillation, including steam and vacuum distillation, is effective for separating volatile quinolines from non-volatile impurities and is highly scalable.[3] Crystallization through salt formation (e.g., picrates or sulfates) can yield high-purity products.[3] Acid-base extraction is also a powerful technique for separating basic quinoline products from neutral or acidic byproducts.[3]

Method-Specific Questions

Q4: I am observing low yields in my Doebner-von Miller reaction. What are the likely causes?

A4: Low yields in the Doebner-von Miller synthesis are often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4] Employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing polymerization.[5] The choice and concentration of the acid catalyst are also critical; both Brønsted and Lewis acids can be used, and their optimization is key to improving yields.[6]

Q5: How can I control the regioselectivity in a Friedländer synthesis with an unsymmetrical ketone?

A5: Regioselectivity is a common challenge in the Friedländer synthesis.[1] The outcome is influenced by a combination of steric and electronic effects, as well as reaction conditions.[7] The use of ionic liquids as both solvent and catalyst has been shown to improve regioselectivity.[1] Additionally, introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts can help direct the condensation to the desired position.[1]

Q6: My Combes synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity?

A6: In the Combes synthesis, both steric and electronic effects of the substituents on the aniline and the β-diketone influence the regiochemical outcome.[8] Increasing the steric bulk of the substituents on the diketone can favor the formation of the less hindered product.[8] The choice of acid catalyst and reaction temperature can also be optimized to favor the formation of a single isomer.

Q7: The cyclization step of my Conrad-Limpach synthesis is failing. What should I investigate?

A7: A successful Conrad-Limpach cyclization requires very high temperatures (around 250 °C) to facilitate the electrocyclic ring closure.[9] Conducting the reaction neat can lead to decomposition. It is crucial to use an inert, high-boiling solvent such as mineral oil, Dowtherm A, or diphenyl ether to achieve and maintain the necessary temperature, which can significantly increase yields.[9][10]

Troubleshooting Guides

Issue 1: Low Product Yield
SymptomPotential Cause(s)Recommended Solution(s)
Low to no product formation - Inappropriate catalyst or incorrect catalyst concentration.- Reaction temperature is too low.- Poor reactivity of starting materials (e.g., anilines with electron-withdrawing groups).- Presence of water in acid-catalyzed reactions.- Screen different acid or base catalysts (see Data Presentation section).- Gradually increase the reaction temperature while monitoring for decomposition.- For less reactive substrates, consider more forcing conditions or alternative synthetic routes.- Use anhydrous reagents and solvents.
Significant byproduct formation - Side reactions such as polymerization of carbonyl compounds (common in Doebner-von Miller).- Formation of regioisomers (common in Friedländer and Combes).- Incomplete oxidation of dihydroquinoline intermediates.- For Doebner-von Miller, use a biphasic solvent system or slow addition of the carbonyl compound.[5]- For regioselectivity issues, modify substituents to alter steric/electronic properties or change the catalytic system.[1][8]- Ensure a sufficient amount of a suitable oxidizing agent is used and optimize reaction time and temperature for the oxidation step.
Product decomposition - Reaction temperature is too high.- Harsh acidic or basic conditions.- Lower the reaction temperature.- Consider using milder catalysts or "green" alternatives like ionic liquids.[4]
Issue 2: Product Purity and Isolation
SymptomPotential Cause(s)Recommended Solution(s)
Formation of a thick, dark tar - Polymerization of starting materials or intermediates under harsh acidic conditions.- In the Skraup reaction, add a moderator like ferrous sulfate.[2]- For the Doebner-von Miller reaction, employ a biphasic solvent system.[5]- Optimize temperature and acid concentration to be as mild as possible.
Difficult separation of product from byproducts - Similar polarities of the product and impurities.- Utilize salt formation to crystallize the desired quinoline, leaving impurities in the mother liquor.[3] - Employ high-resolution purification techniques like column chromatography, though scalability may be a concern.[3]
Crude product is an intractable oil - Presence of residual high-boiling solvents or tarry byproducts.- Perform steam distillation to separate the volatile quinoline product from non-volatile residues.[3]

Data Presentation

Table 1: Effect of Catalyst on Friedländer Synthesis Yield
2-Aminoaryl Ketone/AldehydeCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
2-AminobenzaldehydeAcetaldehydeNaOHAqueous/AlcoholRefluxModerate
2-AminobenzophenoneEthyl acetoacetateConc. HClEthanolRefluxHigh
2-AminobenzaldehydeVarious Ketonesp-Toluenesulfonic acidSolvent-free-High
2-Aminoaryl KetonesCarbonyl CompoundsIodineSolvent-free-High
2-AminobenzaldehydeKetones/MalononitrileNoneWater70up to 97[11]
2-Amino-5-chlorobenzophenoneActive Methylene CompoundsPEG-SO₃HAqueous60Good to Excellent[12]
2-AminobenzophenoneDialkyl acetylenedicarboxylateβ-CyclodextrinAqueousHeatExcellent[12]
Table 2: Solvent Effects on Conrad-Limpach Cyclization Yield
Starting MaterialsSolventBoiling Point (°C)Yield (%)
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoateMineral Oil>275up to 95[9]
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoateDiphenyl Ether259-
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoateDowtherm A257~65[13]
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate1,2,4-Trichlorobenzene214~65[13]
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate2-Nitrotoluene222~65[13]
4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate2,6-di-tert-butylphenol265~65[13]
Schiff Base IntermediateNo Solvent-<30[9]
Table 3: Comparison of Quinoline Purification Techniques

| Purification Technique | Starting Material | Achieved Purity (%) | Yield (%) | | :--- | :--- | :--- | | Steam and Vacuum Distillation | Crude Quinoline from Skraup Synthesis | High (not specified) | 84-91[3] | | Crystallization (as phosphate salt) | Crude Quinoline | 98-99 (multiple cycles) | Not specified[3] | | Crystallization | Crude 8-hydroxyquinoline (78.0% purity) | 99.5 | 96.5[3] | | Acid-Base Extraction | Coal Tar Wash Oil | >97 | 82[3] |

Experimental Protocols

Protocol 1: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone or aldehyde (1.0 eq) and the α-methylene carbonyl compound (1.1 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, for example, a few drops of concentrated hydrochloric acid or a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (with Tar Formation Minimization)

This protocol utilizes a biphasic system to reduce the polymerization of crotonaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[5]

Visualizations

Friedlander_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 2-aminoaryl ketone/aldehyde, α-methylene carbonyl, and solvent start->reactants catalyst Add acid or base catalyst reactants->catalyst heat Heat to reflux catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Continue heating cool Cool and neutralize monitor->cool Reaction complete extract Extract with organic solvent cool->extract purify Dry and purify (distillation/ chromatography) extract->purify end Pure Quinoline purify->end

Caption: Experimental workflow for the Friedländer quinoline synthesis.

Troubleshooting_Low_Yield cluster_conditions Condition Optimization cluster_byproducts Byproduct Mitigation start Low Yield in Quinoline Synthesis check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze Byproducts (TLC, GC-MS) start->check_byproducts temp Optimize Temperature check_conditions->temp catalyst Screen Catalysts check_conditions->catalyst solvent Change Solvent/System (e.g., biphasic) check_conditions->solvent polymerization Polymerization? check_byproducts->polymerization regioisomers Regioisomers? check_byproducts->regioisomers end_node Improved Yield and Purity temp->end_node catalyst->end_node solvent->end_node slow_addition Slow Reagent Addition polymerization->slow_addition Yes change_catalyst Modify Catalyst/ Substituents regioisomers->change_catalyst Yes slow_addition->end_node change_catalyst->end_node

Caption: Troubleshooting logic for addressing low yields in quinoline synthesis.

References

troubleshooting tar formation in acid-catalyzed quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acid-catalyzed quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing common side reactions, particularly tar formation, during these critical synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in acid-catalyzed quinoline syntheses like the Skraup or Doebner-von Miller reactions?

Tar formation is a common issue resulting from the harsh reaction conditions required for these syntheses. The main causes include:

  • Polymerization of Intermediates: The highly acidic environment can induce the polymerization of reactive intermediates, such as acrolein (formed from glycerol dehydration in the Skraup synthesis) or the α,β-unsaturated carbonyl compounds used in the Doebner-von Miller reaction.[1][2][3]

  • High Reaction Temperatures: These reactions are often exothermic and require heating, but excessive temperatures can accelerate side reactions, leading to charring and the formation of intractable polymeric materials.[2][4][5]

  • Uncontrolled Reaction Rate: The Skraup synthesis, in particular, is notoriously vigorous and exothermic.[6][7] Localized overheating due to poor mixing or rapid reagent addition can significantly promote tar formation.[4][8]

  • Self-Condensation: Aldol-type self-condensation of carbonyl-containing starting materials is another major pathway to unwanted byproducts and tar.[5][8]

Q2: My Skraup synthesis is extremely vigorous and producing significant amounts of tar. How can I control it?

The Skraup reaction's exothermic nature requires careful management to minimize tarring.[4][6] Key control strategies include:

  • Use of a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can moderate the reaction's violence.[4][6][7] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly.[4]

  • Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and incrementally while providing efficient cooling (e.g., using an ice bath).[6][8]

  • Efficient Stirring: Vigorous mechanical stirring is crucial to ensure even heat distribution and prevent localized hotspots where tar formation can initiate.[4][6]

  • Gradual Heating: The reaction should be heated gently to begin, and the external heat source should be removed once the exothermic phase starts.[1]

Q3: How can I reduce the large amount of polymeric material and tar in my Doebner-von Miller reaction?

In the Doebner-von Miller synthesis, tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][3] To mitigate this:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[2][6]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture keeps its concentration low, disfavoring self-condensation.[3][6]

  • Optimize Catalyst and Temperature: Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄) in place of strong Brønsted acids.[2] Maintain the lowest temperature that allows the reaction to proceed efficiently.[2][3]

Q4: My crude product is a dark, tarry residue. What is the most effective purification method?

Purifying quinolines from tarry byproducts is a common challenge.[1]

  • Steam Distillation: This is the most widely used and effective technique. The volatile quinoline product co-distills with steam, leaving the non-volatile tar behind.[1][3][6][8] The crude reaction mixture is typically made alkaline before distillation.[1]

  • Solvent Extraction: After steam distillation, the quinoline can be recovered from the aqueous distillate by extraction with an organic solvent such as dichloromethane or diethyl ether.[1]

  • Activated Carbon Treatment: To remove residual colored impurities, a solution of the crude product can be treated with activated carbon.[1]

Troubleshooting Guides

Problem 1: Low Yield and Excessive Tar Formation in Skraup Synthesis
  • Symptoms: The reaction becomes a dark, viscous, and intractable mass. The final yield of the desired quinoline is significantly lower than expected.

  • Root Cause: The reaction is proceeding too vigorously due to its highly exothermic nature, leading to uncontrolled temperature spikes and subsequent polymerization and charring of reactants and intermediates.[4]

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting: Excessive Tar in Skraup Synthesis Start Low Yield & High Tar Moderator Add a Moderator? (e.g., FeSO₄, Boric Acid) Start->Moderator AddModerator Incorporate FeSO₄ into reaction setup. Moderator->AddModerator Yes AcidAddition Control H₂SO₄ Addition Rate? Moderator->AcidAddition No AddModerator->AcidAddition SlowAddition Add H₂SO₄ slowly with vigorous stirring and external cooling. AcidAddition->SlowAddition Yes Stirring Is Stirring Efficient? AcidAddition->Stirring No SlowAddition->Stirring ImproveStirring Use robust mechanical stirring to prevent localized hotspots. Stirring->ImproveStirring Yes Heating Control Heating Protocol? Stirring->Heating No ImproveStirring->Heating GentleHeat Heat gently to initiate, then remove heat during exothermic phase. Heating->GentleHeat Yes End Improved Yield, Reduced Tar Heating->End No (Re-evaluate all steps) GentleHeat->End

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

Problem 2: Polymerization and Low Yield in Doebner-von Miller Synthesis
  • Symptoms: The reaction mixture thickens into a polymer-like solid or viscous tar. Isolation of the product is difficult, and yields are poor.

  • Root Cause: The primary cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl starting material.[2][3]

  • Logical Relationship of Causes and Solutions:

G cluster_1 Doebner-von Miller: Tar Formation Causes & Solutions Cause1 High Concentration of Carbonyl Compound Solution1 Slowly add carbonyl compound to mixture Cause1->Solution1 Solution2 Use biphasic solvent system (e.g., Toluene/H₂O) Cause1->Solution2 Cause2 Harsh Acidic Conditions Solution3 Screen milder catalysts (e.g., Lewis Acids like ZnCl₂) Cause2->Solution3 Cause3 Excessive Temperature Solution4 Maintain lowest effective reaction temperature Cause3->Solution4

Caption: Causes of tarring in Doebner-von Miller and corresponding solutions.

Data Presentation

Table 1: Influence of Reaction Parameters on Tar Formation
ParameterSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisEffect on Tar Formation
Temperature High (exothermic)Moderate to HighModerate to HighExcessively high temperatures promote polymerization and charring, increasing tar.[2][6]
Acid Catalyst Conc. H₂SO₄ (Strong Brønsted)Brønsted (HCl, H₂SO₄) or Lewis (ZnCl₂, SnCl₄)Conc. H₂SO₄ (Strong Brønsted)Strong Brønsted acids often require higher temperatures, which can increase tarring. Milder Lewis acids may be preferable.[2][5]
Moderator Ferrous Sulfate (FeSO₄)Not typically usedNot typically usedControls reaction vigor in the Skraup synthesis, reducing localized overheating and tar.[4][8]
Solvent System Nitrobenzene (also oxidant)Can be biphasic (e.g., Toluene/H₂O)Typically neat or high-boiling solventA biphasic system in the Doebner-von Miller reaction sequesters the carbonyl reactant, reducing polymerization.[2][6]
Reagent Addition Slow addition of H₂SO₄ criticalSlow addition of carbonyl recommendedPremixedSlow addition of key reactants can minimize their concentration at any given time, reducing side reactions.[3][6]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the reaction's exotherm.

  • Reaction Setup: In a large round-bottom flask (sized appropriately for the scale, allowing for vigorous boiling) equipped with a high-torque mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol and the oxidizing agent (e.g., nitrobenzene). Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain the addition rate to keep the internal temperature under control.

  • Reaction: After the acid addition is complete, remove the cooling bath and heat the mixture gently with a heating mantle. Once the reaction initiates (indicated by boiling), remove the heat source. The reaction's exotherm should sustain boiling. Reapply heat only after the initial exotherm has subsided to maintain reflux for the required duration.

  • Work-up: After cooling, carefully and slowly pour the viscous reaction mixture into a large volume of cold water with stirring. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the free quinoline base.

  • Purification: Purify the crude quinoline via steam distillation.[8] The distillate containing the quinoline and water is then extracted with an organic solvent (e.g., toluene), the organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the product.

Protocol 2: Doebner-von Miller Synthesis Using a Biphasic System

This protocol is designed to minimize polymerization of the carbonyl reactant.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline derivative with aqueous hydrochloric acid.

  • Addition of Reactants: Add a non-polar organic solvent, such as toluene, to create a biphasic system. Add the α,β-unsaturated aldehyde or ketone to the toluene layer.

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring to ensure adequate mixing between the two phases. Monitor the reaction's progress using a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract it several times with an organic solvent.

  • Purification: Combine all organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can then be purified further by chromatography or distillation.

References

Technical Support Center: Catalyst Selection for Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst selection and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in Friedländer synthesis?

A1: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be promoted by a variety of catalysts.[1] These can be broadly categorized as:

  • Acid Catalysts: Traditional Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, indium triflate) are commonly used.[2][3][4][5]

  • Base Catalysts: Bases like sodium hydroxide and potassium tert-butoxide can also facilitate the reaction.[1][2]

  • Heterogeneous Catalysts: Solid-supported catalysts have gained popularity due to their ease of separation and reusability.[6] Examples include Amberlyst-15 resin, silica-supported catalysts (e.g., silica sulfuric acid, I2-SiO2), and zeolites.[6][7][8]

  • Modern Catalytic Systems: More recent advancements include the use of ionic liquids, metal-organic frameworks (MOFs), nanocatalysts, and polymer-supported catalysts.[6][9] Some reactions can even proceed under catalyst-free conditions in water.[10]

Q2: My reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Friedländer synthesis can be attributed to several factors.[3][11] Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Purity: The effectiveness of a catalyst is often substrate-dependent.[3][11] If one catalyst is not providing satisfactory results, consider screening others from a different category (e.g., switching from a Brønsted acid to a Lewis acid). Also, ensure the purity of your catalyst and reagents, as impurities can inhibit the reaction.[3][11]

  • Reaction Conditions:

    • Temperature: Many classical methods require high temperatures for cyclization.[11] However, excessive heat can lead to product decomposition.[3] Careful optimization of the reaction temperature is crucial.

    • Solvent: The choice of solvent can significantly impact the yield. Common solvents include ethanol, methanol, and DMF.[2] In some cases, solvent-free conditions or using green solvents like water can be more effective.[6][10]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and ensure the reaction has gone to completion.[11]

  • Side Reactions: The formation of side products, such as from the self-condensation of the ketone, can reduce the yield of the desired quinoline.[11] Milder reaction conditions and a careful selection of the catalyst can help minimize these side reactions.[11]

Q3: I am observing poor regioselectivity with my unsymmetrical ketone. How can I control which isomer is formed?

A3: Poor regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[1] Here are some strategies to improve regioselectivity:

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence whether the reaction is under kinetic or thermodynamic control, which in turn affects the regioselectivity. For instance, acidic conditions may favor the thermodynamically more stable product, while basic conditions might favor the kinetically controlled product.[12]

  • Protecting Groups: Introducing a temporary protecting group on one of the α-carbons of the ketone can direct the condensation to the desired position.[3]

  • Alternative Substrates: Using an imine analog of the o-aminoaryl carbonyl compound can sometimes prevent side reactions and improve selectivity.[1]

  • Specialized Catalysts: Certain catalysts, including specific amine catalysts or the use of ionic liquids, have been reported to improve regioselectivity.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive or inappropriate catalyst.Screen a variety of catalysts (Brønsted acid, Lewis acid, heterogeneous). Verify catalyst purity.
Sub-optimal reaction temperature.Systematically vary the temperature. High temperatures may be needed but can also cause decomposition.[3]
Incorrect solvent.Test different solvents (e.g., ethanol, DMF, or solvent-free conditions).[2][6]
Insufficient reaction time.Monitor the reaction by TLC or LC-MS to determine the point of completion.[11]
Formation of Multiple Products Poor regioselectivity with an unsymmetrical ketone.Modify reaction conditions (acidic vs. basic) to influence kinetic vs. thermodynamic control.[12] Consider using a directing or protecting group.[3]
Side reactions (e.g., self-condensation of ketone).Employ milder reaction conditions.[11] Using an imine analog of the o-aminoaryl carbonyl may help.[1]
Difficulty in Product Isolation Homogeneous catalyst is difficult to remove.Switch to a heterogeneous catalyst (e.g., Amberlyst-15, silica-supported catalyst) for easier workup.[6]
Complex reaction mixture.Simplify the workup procedure by choosing a catalyst that minimizes byproduct formation.

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in the Friedländer synthesis. Please note that yields are highly dependent on the specific substrates used.

Table 1: Performance of Various Catalysts in Friedländer Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃2-Aminobenzophenone, Ethyl AcetoacetateNot specifiedNot specifiedNot specifiedHigh[5]
Amberlyst-152-Aminoaryl ketone, Active methylene compoundEthanolRefluxNot specifiedGood[6][7]
p-Toluenesulfonic acid2-Aminoaryl ketone, Active methylene compoundSolvent-freeNot specifiedNot specifiedHigh[2]
Iodine2-Aminoaryl ketone, Active methylene compoundSolvent-free80-100Not specifiedHigh[11]
FeCl₂·2H₂O-RiHA2-Aminoaryl ketone, Active methylene compoundSolvent-freeNot specifiedShortExcellent[6]
RHA-SO₃H2-Aminoaryl ketone, Active methylene compoundSolvent-freeNot specifiedShortHigh[6]
HClO₄-SiO₂2-Aminoaryl ketone, Active methylene compoundAcetonitrileNot specifiedNot specifiedExcellent[8]
Silica Sulfuric Acid (SSA)2-Aminoaryl ketone, Active methylene compoundSolvent-free (Microwave)Not specifiedNot specifiedGood to Excellent[8]
None2-Aminoaryl ketone, Active methylene compoundWaterNot specifiedNot specifiedHigh[10]

Experimental Protocols

General Procedure for Iodine-Catalyzed Friedländer Synthesis under Solvent-Free Conditions [11]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

One-Pot Friedländer Synthesis from o-Nitroarylcarbaldehydes [13]

  • In a reaction vessel, combine the o-nitroarylcarbaldehyde (1.0 equiv), iron powder (3.0 equiv), and a catalytic amount of aqueous hydrochloric acid.

  • Stir the mixture to facilitate the reduction of the nitro group to an amine.

  • Once the reduction is complete (as monitored by TLC), add the ketone or aldehyde (1.1-1.5 equiv).

  • Add a base, such as potassium hydroxide, to promote the condensation reaction.

  • Stir the reaction mixture at an appropriate temperature until the formation of the quinoline is complete.

  • Upon completion, perform an appropriate workup, which may include filtration to remove iron residues, extraction, and purification of the final product.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Reactants: 2-Aminoaryl Ketone & Active Methylene Compound catalyst Choose Catalyst: Acid, Base, or Heterogeneous start->catalyst mix Combine Reactants and Catalyst catalyst->mix heat Apply Heat & Select Solvent (or Solvent-Free) mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Remove Catalyst monitor->quench extract Extraction & Washing quench->extract purify Purification (e.g., Chromatography) extract->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: A typical experimental workflow for the Friedländer synthesis.

catalyst_selection_logic cluster_catalyst Catalyst Strategy cluster_conditions Reaction Conditions cluster_selectivity Regioselectivity Control start Initial Problem: Low Yield or Poor Selectivity screen Screen Diverse Catalysts (Acid, Base, Heterogeneous) start->screen temp Optimize Temperature start->temp conditions Modify Conditions (Kinetic vs. Thermodynamic) start->conditions If Regioselectivity is an Issue hetero Consider Heterogeneous Catalyst for Easy Workup screen->hetero end Optimized Synthesis hetero->end solvent Vary Solvent (or Solvent-Free) temp->solvent solvent->end protect Use Protecting Groups conditions->protect protect->end

Caption: A decision-making flowchart for catalyst selection and optimization.

References

Technical Support Center: Overcoming Steric Hindrance in Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for overcoming common steric hindrance issues encountered during quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My Friedländer annulation is failing with a sterically hindered ortho-substituted aniline. What are the common causes and solutions?

A1: Failure in this case is often due to the bulky ortho-substituent preventing the initial imine formation or the subsequent intramolecular cyclization. The steric clash raises the activation energy of the reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is particularly effective for this purpose, often leading to significantly higher yields in shorter reaction times.

  • Switch to a More Effective Catalyst: Standard acid or base catalysts may be insufficient. Consider using Lewis acids like bismuth(III) triflate (Bi(OTf)₃) or iodine, which have been shown to be highly effective for hindered substrates. These catalysts can activate the carbonyl group more efficiently, facilitating the reaction.

  • Change the Solvent: The choice of solvent can influence reaction rates. Experiment with high-boiling point polar aprotic solvents like DMF or DMSO. In some cases, solvent-free conditions under microwave irradiation have proven successful.

  • Use a More Reactive Carbonyl Compound: If possible, using a more electrophilic β-dicarbonyl compound or a pre-formed enamine can facilitate the initial condensation step.

Q2: I am observing very low yields in my Combes quinoline synthesis when using a ketone with a bulky alkyl group. How can I improve the yield?

A2: The Combes synthesis relies on an acid-catalyzed cyclization and dehydration, which can be difficult with sterically demanding ketones. The bulky group can hinder the formation of the necessary enol or enamine intermediate and impede the final ring-closing step.

Recommended Solutions:

  • Stronger Acid Catalysts: Polyphosphoric acid (PPA) is a common catalyst for the Combes reaction and is often more effective than sulfuric acid for challenging substrates.

  • Microwave Irradiation: As with other cyclizations, microwave energy can dramatically improve yields and reduce reaction times for sterically hindered Combes syntheses.

  • Alternative Pathways: If direct cyclization is failing, consider a multi-step approach where the aniline and β-diketone are first condensed to form an enaminone, which is then cyclized under different, more forceful conditions.

Q3: What are the primary advantages of using molecular iodine as a catalyst for hindered quinoline syntheses?

A3: Molecular iodine has emerged as a mild, efficient, and cost-effective Lewis acid catalyst for various organic transformations, including quinoline synthesis.

Key Advantages:

  • High Efficiency: Iodine has been shown to catalyze the synthesis of sterically hindered quinolines, including those with bulky ortho-substituents, in high yields (often >90%).

  • Mild Conditions: Reactions can often be carried out under neutral, solvent-free, or mild solvent conditions, which improves functional group tolerance.

  • Operational Simplicity: The experimental procedure is typically straightforward, involving simple mixing of reactants with a catalytic amount of iodine.

  • Cost-Effectiveness: Iodine is an inexpensive and readily available reagent.

Troubleshooting Guide: Low Yield in Hindered Cyclizations

Use the following workflow to diagnose and resolve issues with low-yielding, sterically hindered quinoline cyclization reactions.

G cluster_start Troubleshooting Workflow cluster_end start Low Yield with Hindered Substrate cond1 Initial Reaction Conditions start->cond1 step1 Increase Temperature (Conventional or Microwave) cond1->step1 Optimize Temperature step2 Change Catalyst (e.g., I₂, Bi(OTf)₃, Sc(OTf)₃) step1->step2 If yield is still low step3 Modify Solvent (High-boiling or Solvent-free) step2->step3 If yield is still low step4 Consider Alternative Reaction Pathway step3->step4 If all else fails end_node Improved Yield step4->end_node

Caption: A troubleshooting workflow for sterically hindered quinoline synthesis.

Data Presentation: Catalyst Performance

The choice of catalyst is critical when dealing with steric hindrance. The tables below summarize the performance of different catalysts in the Friedländer synthesis of quinolines using the sterically demanding 2-amino-5-methylacetophenone.

Table 1: Effect of Various Catalysts

EntryCatalyst (mol%)Time (h)Yield (%)
1None12< 5
2p-TsOH (10)1065
3H₂SO₄ (10)1060
4Sc(OTf)₃ (2)492
5Bi(OTf)₃ (2)495

Reaction Conditions: 2-amino-5-methylacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), catalyst, 80 °C.

Table 2: Performance of Iodine Catalyst with Hindered Substrates

EntryAniline DerivativeCarbonyl CompoundYield (%)
12-AminoacetophenoneEthyl acetoacetate94
22-Amino-5-chloroacetophenoneEthyl acetoacetate92
32-Amino-4-nitroacetophenoneAcetylacetone90
42-AminobenzophenoneDimedone91

Reaction Conditions: Substrates (1 mmol), I₂ (10 mol%), ethanol, reflux.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis of Hindered Quinolines

This protocol is adapted for the synthesis of quinolines from sterically hindered 2-aminoaryl ketones.

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene carbonyl compound (1.2 mmol), and molecular iodine (10 mol%, ~25 mg).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Add cold saturated sodium thiosulfate solution to the residue to quench the excess iodine. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure quinoline derivative.

Protocol 2: Microwave-Assisted Synthesis of Quinolines under Solvent-Free Conditions

This protocol is effective for substrates that are unreactive under conventional heating.

  • Reactant Preparation: To a 10 mL microwave process vial, add the aniline (1.0 mmol), the β-ketoester (1.1 mmol), and bismuth(III) triflate (2 mol%).

  • Mixing: Thoroughly mix the components using a vortex mixer.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate the mixture at 120 °C for the time specified by initial test runs (typically 5-15 minutes).

  • Cooling & Extraction: After the reaction is complete, cool the vial to room temperature. Add ethyl acetate (20 mL) and water (20 mL) to the vial and transfer the contents to a separatory funnel.

  • Work-up: Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography.

Catalyst Selection Logic

The choice of synthetic strategy often depends on the position and nature of the sterically hindering group. The following diagram outlines a decision-making process for selecting a suitable method.

G start Start: Hindered Substrate q1 Is the hindering group on the aniline or carbonyl? start->q1 aniline Aniline (ortho-subst.) q1->aniline Aniline carbonyl Carbonyl (α- or β-subst.) q1->carbonyl Carbonyl q_aniline Is conventional heating (e.g., p-TsOH) failing? aniline->q_aniline q_carbonyl Is the carbonyl compound an α,α-disubst. ketone? carbonyl->q_carbonyl sol_aniline_1 Try strong Lewis Acids (Bi(OTf)₃, Sc(OTf)₃) or Iodine (I₂) q_aniline->sol_aniline_1 Yes sol_aniline_2 Employ Microwave (MW) Synthesis q_aniline->sol_aniline_2 Yes sol_carbonyl_1 Use forceful conditions (PPA, high temp) q_carbonyl->sol_carbonyl_1 No sol_carbonyl_2 Consider alternative pathway (e.g., Niementowski) q_carbonyl->sol_carbonyl_2 Yes

Caption: A decision tree for selecting a quinoline synthesis strategy.

Technical Support Center: Strategies for the Selective Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective functionalization of the quinoline core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges in quinoline modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective C-H functionalization of the quinoline core?

A1: Regioselectivity in quinoline C-H functionalization is primarily governed by two main approaches:

  • Exploiting Inherent Reactivity: The electronic properties of the quinoline ring naturally direct reactions to specific positions. The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the carbocyclic (benzene) ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[1]

  • Utilizing Directing Groups: To overcome the inherent reactivity or to direct functionalization to other positions, a directing group can be installed on the quinoline scaffold.[2][3][4] This group coordinates with the metal catalyst, bringing it into proximity with a specific C-H bond. Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can direct metallation to the C2 and C8 positions.[1][5]

    • 8-aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, facilitating functionalization at the C8 position.[1]

    • Other Removable Directing Groups: Various other groups can be temporarily installed to direct functionalization to other positions and subsequently removed.

Q2: How can I functionalize the C3 position of quinoline, which is often challenging?

A2: Functionalizing the C3 position is notoriously difficult due to its electronic and steric environment.[6] However, several effective strategies have been developed:

  • Nickel-Catalyzed Cross-Coupling: A versatile method for C3-selective thioetherification, alkylation, arylation, acylation, and phosphorylation has been developed using a nickel catalyst at room temperature without a directing group.[7]

  • Transition-Metal-Free Arylation: Certain methods allow for the direct arylation of the C3 position without the need for a transition metal catalyst.

  • Gold-Catalyzed Reactions of Quinoline N-oxides: Gold catalysts can effectively promote the functionalization of the C3-H bond in quinoline N-oxides.[7]

  • Direct C3-H Alkylation/Alkenylation: This can be achieved with enones using a combination of a Lewis acid (BF3·OEt2) and a Grignard reagent (t-BuMgCl).[7]

Q3: What are the advantages of using transition-metal catalysis for quinoline functionalization?

A3: Transition-metal catalysis is a powerful tool for the C-H functionalization of quinolines, offering several advantages over classical methods:[8][9]

  • High Regioselectivity: By choosing the appropriate catalyst, ligands, and directing groups, it is possible to selectively functionalize nearly any position on the quinoline ring.[8][10]

  • Atom and Step Economy: Direct C-H functionalization avoids the need for pre-functionalized starting materials, leading to shorter synthetic routes and less waste.[8]

  • Broad Substrate Scope and Functional Group Tolerance: Many modern catalytic systems are tolerant of a wide range of functional groups, allowing for the synthesis of complex and diverse libraries of quinoline derivatives.[2][11]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and stored properly. Consider using a pre-catalyst or activating the catalyst in situ.[1]
Inhibitors Use pure and dry reagents and solvents, as trace impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation often requires elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[1]
Suboptimal Ligand The choice of ligand is crucial. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.
Incorrect Oxidant/Base The oxidant and base play a critical role. Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and bases (e.g., K₂CO₃, Cs₂CO₃) to optimize the reaction conditions.[10]
Issue 2: Poor Regioselectivity in C-H Functionalization

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Steric Hindrance Steric hindrance around the target C-H bond can prevent the catalyst from accessing it. Consider using less sterically demanding reagents or a different directing group.[1]
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds.[1] Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it. This may necessitate re-optimization of the reaction conditions.
Competing Reaction Sites If multiple C-H bonds are similarly reactive, a mixture of products may be obtained. Employing a directing group can significantly enhance selectivity for a single position.
Catalyst/Ligand Choice The choice of metal catalyst and ligand can profoundly influence regioselectivity. For example, some catalysts may favor C2 functionalization, while others with appropriate directing groups can target C8.

Experimental Protocols

Key Experiment 1: Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol describes a mild and versatile method for the exclusive C3-selective thioetherification of quinolines.[7]

Materials:

  • Quinoline (1.0 equiv.)

  • Ni(dppp)Cl₂ (3.0 mol%)

  • Diethoxymethane (DEDM)

  • Grignard reagent (1.5 equiv.)

  • Disulfide electrophile (1.5 equiv.)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv.)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Key Experiment 2: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

This protocol outlines a general procedure for the direct arylation of quinoline N-oxides at the C2 position.[1][10]

Materials:

  • Quinoline N-oxide (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • Pd(OAc)₂ (5-10 mol%)

  • Ligand (e.g., PPh₃, SPhos) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

  • Degassed solvent (e.g., t-BuOH/toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a sealed reaction vessel under an inert atmosphere, combine Pd(OAc)₂ and the appropriate ligand.

  • Add the base.

  • Add the quinoline N-oxide (1 equivalent) and the aryl bromide (1.2 equivalents).

  • Add a degassed solvent mixture of t-BuOH/toluene (2:1).

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.[1]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for C2-Arylation of Quinoline N-oxide

Catalyst SystemArylating AgentOxidantBaseTemp (°C)Yield (%)Reference
Pd(OAc)₂BenzeneAg₂CO₃-13056[10]
Pd(OAc)₂N-benzylindoleAg₂CO₃Pyridine-68[8][10]
Ni(cod)₂ / PCy₃Diphenyl zinc----[8]

Table 2: Substrate Scope for Nickel-Catalyzed C3-Functionalization of Quinoline

Functional GroupElectrophileYield (%)Reference
ThioetherDiphenyl disulfide92[7]
AlkylEthyl iodide85[7]
ArylPhenyl bromide78[7]
AcylBenzoyl chloride88[7]
PhosphorylDiethyl chlorophosphate75[7]

Visualizations

C2_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Combine Pd(OAc)2, Ligand, and Base add_reagents Add Quinoline N-oxide and Aryl Bromide start->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent seal_heat Seal and Heat add_solvent->seal_heat monitor Monitor by TLC/GC-MS seal_heat->monitor cool Cool to RT monitor->cool dilute_filter Dilute and Filter cool->dilute_filter concentrate Concentrate dilute_filter->concentrate purify Column Chromatography concentrate->purify end Pure C2-Aryl Quinoline purify->end

Caption: Experimental workflow for Pd-catalyzed C2-arylation.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the catalyst active? start->q1 sol1 Check catalyst quality and storage. Consider in situ activation. q1->sol1 No q2 Are reagents and solvents pure? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Purify/dry all reagents and solvents. q2->sol2 No q3 Is the reaction temperature sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Gradually increase temperature. q3->sol3 No q4 Is the ligand/base optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen different ligands and bases. q4->sol4 No end Yield Improved q4->end Yes sol4->end

Caption: Troubleshooting logic for low reaction yield.

Regioselectivity_Factors cluster_inherent Inherent Reactivity Details cluster_directing Directing Group Examples center Regioselective Quinoline Functionalization inherent Inherent Reactivity center->inherent directing Directing Groups center->directing catalyst Catalyst/Ligand Choice center->catalyst sterics Steric Effects center->sterics e_deficient C2/C4 (Electron-deficient) -> Nucleophilic Attack inherent->e_deficient e_rich C5/C8 (Electron-rich) -> Electrophilic Attack inherent->e_rich n_oxide N-Oxide (-> C2, C8) directing->n_oxide amino 8-Amino (-> C8) directing->amino

Caption: Key factors influencing regioselectivity.

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2][3][4]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[2]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1][3]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[5]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >140°C), highly exothermic and potentially violent.[1][6][7]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions, sometimes even catalyst-free in water.[8]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[9]Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.
Yield Often low to moderate and can be variable.[6]Generally good to excellent yields.[8]
Key Intermediates Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1][2][10]Aldol adduct or Schiff base.[11]
Advantages A one-pot reaction from simple, readily available starting materials.High yields, milder conditions, greater versatility in introducing substituents.[8]
Disadvantages Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1][6]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.

Quantitative Data Comparison

The following tables summarize representative experimental data for both synthesis methods, highlighting the differences in reaction conditions and yields.

Table 1: Skraup Synthesis - Representative Yields
Aniline DerivativeOxidizing AgentConditionsProductYield (%)Reference
AnilineNitrobenzeneH₂SO₄, FeSO₄, 140-150°C, 3-4 hQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[1]
3-Nitro-4-aminoanisoleArsenic PentoxideH₂SO₄, 105-119°C6-Methoxy-5-nitroquinoline~65Organic Syntheses, Coll. Vol. 4, p.707 (1963)
6-NitrocoumarinSelf-oxidizingH₂SO₄, 145-170°C, 6 h3H-pyrano[3,2-f]quinoline-3-one14J. Chem. Soc. (1919)[12]
AnilineAcrolein/H₂SO₄70% H₂SO₄, 110°C, 45 minQuinoline47Synthesis, 1989, 880-882[6]
Table 2: Friedländer Synthesis - Representative Yields
2-Aminoaryl Aldehyde/KetoneMethylene CompoundCatalyst/SolventConditionsProductYield (%)Reference
2-AminobenzaldehydeAcetoneWater (catalyst-free)70°C, 3 h2-Methylquinoline97Synthesis, 2012, 44, 389-392[8]
2-AminobenzophenoneEthyl acetoacetateHCl / EthanolReflux, 4 h2-Phenyl-quinoline-4-carboxylic acid ethyl ester85-90Various Protocols
2-AminobenzaldehydeCyclohexanoneWater (catalyst-free)70°C, 4 h1,2,3,4-Tetrahydroacridine95Synthesis, 2012, 44, 389-392[8]
2-Amino-5-chlorobenzophenoneAcetoneSiO₂ NanoparticlesMicrowave, 100°C6-Chloro-2-methyl-4-phenylquinoline93Various Protocols[13]

Reaction Mechanisms and Workflows

The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.

Skraup Synthesis Mechanism

The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. Finally, an oxidizing agent is required to aromatize the dihydroquinoline to the final quinoline product.

Skraup_Mechanism Glycerol Glycerol H2SO4_1 H₂SO₄ (Dehydration) Glycerol->H2SO4_1 Acrolein Acrolein H2SO4_1->Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct + Aniline (Michael Addition) Aniline Aniline Cyclization Acid-Catalyzed Cyclization Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline Oxidation Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base First ReactantA 2-Aminoaryl Aldehyde or Ketone Aldol Aldol Condensation ReactantA->Aldol Schiff_Base Schiff Base Formation ReactantA->Schiff_Base ReactantB Compound with α-Methylene Group ReactantB->Aldol ReactantB->Schiff_Base Unsaturated_Ketone α,β-Unsaturated Intermediate Aldol->Unsaturated_Ketone Cyclization Intramolecular Cyclization & Dehydration Unsaturated_Ketone->Cyclization Enamine Enamine Intermediate Schiff_Base->Enamine Enamine->Cyclization Quinoline Quinoline Product Cyclization->Quinoline Comparative_Workflow cluster_Skraup Skraup Synthesis cluster_Friedlander Friedländer Synthesis S1 Combine Aniline, Glycerol, Oxidizing Agent, and moderator (FeSO₄) S2 Slowly add conc. H₂SO₄ (highly exothermic) S1->S2 S3 Heat to high temp (e.g., 140-150°C) for several hours S2->S3 S4 Cool, neutralize, and perform steam distillation S3->S4 S5 Purify by distillation S4->S5 F1 Combine 2-Aminoaryl carbonyl and α-methylene compound in a solvent F2 Add catalyst (acid or base) or heat if catalyst-free F1->F2 F3 Heat at mild to moderate temp (e.g., 70°C or reflux) for a few hours F2->F3 F4 Cool, neutralize (if needed), and extract with organic solvent F3->F4 F5 Purify by chromatography or recrystallization F4->F5

References

A Comparative Guide to the Antimicrobial Activity of 6,7-Dichloro-2-methylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a broad spectrum of activity against various pathogens. Among these, 6,7-dichloro-2-methylquinoline represents a class of halogenated quinolines with significant potential. This guide provides a comparative analysis of the antimicrobial performance of this compound and other notable quinoline derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Halogenation, in particular, has been shown to enhance antibacterial activity. While specific antimicrobial assay data for this compound is not extensively published, its role as a crucial precursor in the synthesis of potent antimicrobial agents, particularly azanaphthoquinones, is well-documented.[1] Research indicates that derivatives synthesized from this building block have demonstrated strong antibacterial efficacy against pathogens such as Staphylococcus epidermidis and Enterococcus faecalis.[1]

To provide a comprehensive comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected bacterial strains, as reported in the literature. This data highlights the structure-activity relationships within the quinoline class.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c) Methicillin-resistant Staphylococcus aureus (MRSA)0.75[2]
Vancomycin-resistant Enterococcus faecalis (VRE)0.75[2]
Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50[2]
Quinoline-2-one derivative (6l) Methicillin-resistant Staphylococcus aureus (MRSA)-[2]
Vancomycin-resistant Enterococcus faecalis (VRE)-[2]
Methicillin-resistant Staphylococcus epidermidis (MRSE)-[2]
2,7-dichloroquinoline-3-carbonitrile (5) Staphylococcus aureus- (Zone of Inhibition: 11.00 ± 0.03 mm)[3][4]
Pseudomonas aeruginosa- (Zone of Inhibition: 11.00 ± 0.03 mm)[3][4]
2,7-dichloroquinoline-3-carboxamide (6) Escherichia coli- (Zone of Inhibition: 11.00 ± 0.04 mm)[3][4]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) Escherichia coli- (Zone of Inhibition: 12.00 ± 0.00 mm)[3][4]
9-bromo substituted indolizinoquinoline-5,12-dione (7) Staphylococcus aureus ATCC259230.031[5]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC433000.063[5]
Escherichia coli ATCC259222[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of quinoline derivatives' antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bacteria Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate Wells prep_bacteria->inoculation prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculation incubation Incubation under Appropriate Conditions inoculation->incubation observation Visual Observation of Growth incubation->observation mic_determination Determination of MIC observation->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Bacterial Strain Preparation: The bacterial strains (e.g., S. aureus, E. coli) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Disc Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition around a disc impregnated with the test compound.

Workflow for Disc Diffusion Assay:

cluster_prep Preparation cluster_assay Assay cluster_results Results agar_prep Prepare Agar Plates bacterial_lawn Create a Bacterial Lawn agar_prep->bacterial_lawn disc_placement Place Discs on Agar Surface bacterial_lawn->disc_placement disc_prep Impregnate Discs with Test Compound disc_prep->disc_placement incubation Incubate Plates disc_placement->incubation zone_measurement Measure Zone of Inhibition incubation->zone_measurement

Caption: Workflow for Disc Diffusion Assay.

Detailed Protocol:

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Bacterial Lawn: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the clear zone of inhibition around the disc is measured in millimeters.

Potential Mechanism of Action

The antimicrobial action of many quinoline derivatives is attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline compounds disrupt critical cellular processes, leading to bacterial cell death.

Hypothesized Signaling Pathway:

cluster_entry Cellular Entry cluster_target Target Interaction cluster_effect Cellular Effect quinoline Quinoline Derivative cell_entry Bacterial Cell Entry quinoline->cell_entry dna_gyrase DNA Gyrase / Topoisomerase IV cell_entry->dna_gyrase Inhibition dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication Essential for dna_damage Induction of DNA Damage dna_gyrase->dna_damage Prevents repair of cell_death Bacterial Cell Death dna_replication->cell_death Leads to dna_damage->cell_death Leads to

Caption: Hypothesized mechanism of action for quinoline derivatives.

Conclusion

While direct comparative data for this compound is limited, the broader analysis of quinoline derivatives underscores the significant potential of this chemical class in antimicrobial drug discovery. The presence of dichloro-substituents, as seen in the target compound, is a promising feature for enhanced bioactivity. Further focused studies on this compound and its direct derivatives are warranted to fully elucidate their antimicrobial spectrum and mechanism of action, paving the way for the development of novel and effective therapeutic agents.

References

Structure-Activity Relationship of 6,7-Dichloro-2-methylquinoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 6,7-dichloro-2-methylquinoline analogs, focusing on their potential as anticancer agents, particularly as kinase inhibitors. While a comprehensive SAR study on a systematic series of this compound analogs is not extensively available in the public domain, this guide synthesizes data from structurally related compounds, particularly 6,7-dichloroquinoxaline derivatives, to infer potential SAR trends and provide a framework for future research.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The this compound core, in particular, presents a promising starting point for the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2][3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]

Comparative Anticancer Activity of Structurally Related Analogs

To illustrate the potential SAR of the 6,7-dichloro-quinoline scaffold, the following table summarizes the cytotoxic activity of a series of structurally related 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives against a normal fibroblast cell line (F2408) and a cancer cell line (5RP7).[4] While not exact analogs of this compound, these compounds share the critical 6,7-dichloro substitution pattern and provide valuable insights into how modifications at other positions on the heterocyclic ring system can influence cytotoxicity.

Compound IDR2 SubstituentR3 SubstituentF2408 IC50 (µM)5RP7 IC50 (µM)
1 -H-H>100>100
2 -CH3-CH3>100>100
3 -Ph-Ph62.550
4 -Ph-H10075
5 -COOCH3-COOCH3>100>100
6 -CONH2-CONH22512.5
7 -CN-CN>100>100
8 -NH2-NH212.56.25
9 -OH-OH>100>100
10 -SCH3-SCH37562.5
11 -SO2CH3-SO2CH3>100>100
12 -Cl-Cl5037.5

Data extracted from "SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES".[4] IC50 values represent the concentration required to inhibit 50% of cell growth.

From this limited dataset, several preliminary SAR observations can be made for the 6,7-dichloroquinoxaline scaffold, which may be translatable to the this compound series:

  • Influence of Substituents at Positions 2 and 3: The nature of the substituents at the positions corresponding to the 2-methyl and other variable groups on the quinoline ring significantly impacts cytotoxic activity. Small, non-polar groups (e.g., -H, -CH3) or certain polar groups (e.g., -COOCH3, -CN, -OH, -SO2CH3) result in low to no activity.

  • Potential for Hydrogen Bonding: The presence of amide (-CONH2) and amine (-NH2) functionalities at these positions (compounds 6 and 8) leads to the most potent cytotoxic effects observed in this series. This suggests that hydrogen bond donor capabilities may be crucial for the biological activity of these compounds.

  • Aromatic and Halogen Substituents: Phenyl (-Ph) and chloro (-Cl) substituents confer moderate activity.

For 6,7-disubstituted quinoline derivatives, other studies have indicated that bulky alkoxy groups at the 7-position and amino side chains at the 4-position can enhance antiproliferative activity.[5] When considering the this compound scaffold, systematic modifications of the 2-methyl group (e.g., extension to longer alkyl chains, introduction of aromatic rings, or incorporation of hydrogen-bonding moieties) would be a logical next step in elucidating a comprehensive SAR.

Experimental Protocols

To enable researchers to evaluate the biological activity of novel this compound analogs, detailed protocols for key experiments are provided below.

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[4][6]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

c-Met Kinase Inhibition Assay (TR-FRET)

Given that many quinoline derivatives act as kinase inhibitors, this protocol describes a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for inhibitors of the c-Met kinase.[7]

Materials:

  • Recombinant c-Met enzyme

  • ULight™-poly GT substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

  • ATP

  • 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 1X Detection Buffer with 20 mM EDTA

  • 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds at a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate. For control wells, add 5 µL of 1X Kinase Buffer with the same percentage of DMSO.[7]

  • Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration. Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.[7]

  • Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction.[7]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[7]

  • Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. Add 10 µL of the Stop/Detection mix to all wells. The EDTA will stop the kinase reaction.[7]

  • Data Acquisition: Incubate for 60 minutes at room temperature and read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the research process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Analysis Synthesis of Analogs Synthesis of Analogs Serial Dilution Serial Dilution Synthesis of Analogs->Serial Dilution Plate Mapping Plate Mapping Serial Dilution->Plate Mapping Compound Treatment Compound Treatment Plate Mapping->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition & Incubation MTT Addition & Incubation Incubation (48-72h)->MTT Addition & Incubation Solubilization Solubilization MTT Addition & Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation SAR Analysis SAR Analysis IC50 Calculation->SAR Analysis

Caption: Experimental workflow for cytotoxicity screening of quinoline analogs.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates Quinoline This compound Analog (Inhibitor) Quinoline->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: Simplified c-Met signaling pathway and the inhibitory action of a quinoline analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. While direct and comprehensive SAR data for this specific analog series is limited, analysis of structurally related compounds suggests that modifications at the 2-position, especially the introduction of moieties capable of hydrogen bonding, could significantly enhance cytotoxic activity. The provided experimental protocols for cytotoxicity and kinase inhibition assays offer a robust framework for the systematic evaluation of newly synthesized analogs. Future research should focus on the synthesis of a dedicated library of this compound derivatives with diverse substitutions at the 2-methyl position and potentially at other positions of the quinoline ring. Such studies, coupled with the detailed biological evaluation outlined in this guide, will be instrumental in elucidating the SAR of this promising scaffold and advancing the development of novel, potent, and selective anticancer drug candidates.

References

Comparative Guide to NQO1 Inhibition: Evaluating 6,7-dichloro-5,8-quinolinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 6,7-dichloro-5,8-quinolinedione and its derivatives on NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular detoxification and redox cycling. This document summarizes experimental data, details relevant methodologies, and visualizes key processes to support research and development in this area.

Performance Comparison of NQO1 Inhibitors

While 6,7-dichloro-5,8-quinolinedione is recognized as a substrate for NQO1, its specific inhibitory activity (IC50) is not extensively documented in publicly available literature. However, studies on its derivatives and other quinone-based compounds provide valuable insights into their potential as NQO1 inhibitors. The following table summarizes the available quantitative data for 6,7-dichloro-5,8-quinolinedione as a substrate and compares the inhibitory activities of its derivatives with the well-established NQO1 inhibitor, dicoumarol.

CompoundTargetActivity TypeValueCell Line/SystemReference
6,7-dichloro-5,8-quinolinedione NQO1Substrate Conversion Rate872 µmol NADPH/µmol NQO1/minEnzymatic Assay[1]
Dicoumarol NQO1Inhibition (IC50)~20 nM (in vitro, without BSA)Enzymatic Assay
NQO1Inhibition (IC50)0.10 - 0.24 µMVarious cell lysates
Amino-quinoline-5,8-dione Derivative (6d) NQO1InhibitionPotent inhibitorHeLaS3 cells[2]
Amino-quinoline-5,8-dione Derivative (7d) NQO1InhibitionMore potent than 6h and 7aHeLaS3 cells[2]

Note: A direct comparison of the inhibitory potency of 6,7-dichloro-5,8-quinolinedione is challenging due to the lack of a reported IC50 value for its inhibitory activity. The provided data indicates it is a substrate for NQO1, meaning the enzyme metabolizes it. In contrast, compounds with reported IC50 values have been validated as inhibitors that block the enzyme's function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate NQO1 activity and inhibition.

In Vitro NQO1 Enzyme Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of purified NQO1.

Materials:

  • Purified recombinant NQO1 enzyme

  • NADPH (cofactor)

  • Menadione (substrate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other suitable electron acceptor

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing BSA)

  • Test compounds (e.g., 6,7-dichloro-5,8-quinolinedione derivatives)

  • Control inhibitor (e.g., dicoumarol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the electron acceptor (e.g., MTT).

  • Add the test compound at various concentrations to the wells of the microplate. Include wells with a known inhibitor (positive control) and wells with no inhibitor (negative control).

  • Initiate the reaction by adding the NQO1 enzyme to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 610 nm for MTT reduction).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based NQO1 Activity Assay

This assay measures NQO1 activity within intact cells, providing a more physiologically relevant assessment of a compound's effect.

Materials:

  • Cultured cells expressing NQO1 (e.g., HeLaS3, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Dicoumarol (as a specific NQO1 inhibitor)

  • Lysis buffer

  • Reagents for NQO1 activity measurement (as in the in vitro assay)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and determine the protein concentration of each sample.

  • Perform the in vitro NQO1 activity assay on the cell lysates, normalizing the activity to the protein concentration.

  • To confirm that the observed effect is NQO1-specific, perform parallel experiments where cells are co-treated with the test compound and a known NQO1 inhibitor like dicoumarol. A reversal of the effect in the presence of the inhibitor validates NQO1 as the target.

Visualizing Experimental Processes and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and the signaling pathway involving NQO1.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay iv_start Prepare Reaction Mix (Buffer, NADPH, Substrate) iv_add_cpd Add Test Compound / Control iv_start->iv_add_cpd iv_add_enz Add NQO1 Enzyme iv_add_cpd->iv_add_enz iv_incubate Incubate iv_add_enz->iv_incubate iv_read Measure Absorbance iv_incubate->iv_read iv_calc Calculate IC50 iv_read->iv_calc cb_seed Seed Cells cb_treat Treat with Compound cb_seed->cb_treat cb_lyse Lyse Cells cb_treat->cb_lyse cb_protein Protein Quantification cb_lyse->cb_protein cb_assay NQO1 Activity Assay on Lysate cb_protein->cb_assay cb_validate Validate with NQO1 Inhibitor cb_assay->cb_validate nqo1_pathway Quinones Quinones (e.g., 6,7-dichloro-5,8-quinolinedione) NQO1 NQO1 Quinones->NQO1 ROS Reactive Oxygen Species (ROS) Quinones->ROS One-electron reduction (NQO1 bypass) NADP NADP+ NQO1->NADP Hydroquinones Hydroquinones NQO1->Hydroquinones NADPH NADPH NADPH->NQO1 Detoxification Detoxification Hydroquinones->Detoxification Cellular_Stress Cellular Stress / Cytotoxicity ROS->Cellular_Stress Inhibitor NQO1 Inhibitor (e.g., Dicoumarol) Inhibitor->NQO1

References

A Comparative Analysis of the Biological Activity of 6,7-Dichloro-5,8-Quinolinedione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and enzymatic activities of substituted 5,8-quinolinedione isomers, providing a basis for future anticancer drug design.

The 5,8-quinolinedione scaffold is a key pharmacophore found in several natural products with potent anticancer properties. The synthetic derivative, 6,7-dichloro-5,8-quinolinedione, serves as a crucial starting material for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 6,7-dichloro-5,8-quinolinedione and its isomers, focusing on substitutions at the C2, C6, and C7 positions. The primary biological activities discussed are cytotoxicity against various cancer cell lines and the interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.

Cytotoxic Activity: Impact of Substitution on Anticancer Efficacy

The introduction of different functional groups to the 6,7-dichloro-5,8-quinolinedione core has a profound impact on its cytotoxic activity. Modifications at the C2, C6, and C7 positions have been explored to enhance potency and selectivity against cancer cells.

Comparison of C2-Substituted Derivatives

Studies have shown that introducing substituents at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold can modulate its biological activity. For instance, the introduction of a methyl group at the C2 position has been shown to alter the compound's activity and can lead to lower toxicity against normal cell lines compared to the parent compound.[1]

Comparison of C6 and C7-Substituted Derivatives

The substitution of the chlorine atoms at the C6 and C7 positions with alkoxy or arylamino groups has been a common strategy to generate analogs with enhanced cytotoxic potential. These modifications can significantly increase the antiproliferative activity against a range of cancer cell lines.

Below is a summary of the reported cytotoxic activities (IC50 values) for 6,7-dichloro-5,8-quinolinedione and some of its key derivatives against various human cancer cell lines.

Compound/IsomerSubstituent(s)Cancer Cell LineIC50 (µM)Reference
6,7-dichloro-5,8-quinolinedione -MultipleVaries[1]
6-Arylamino-7-chloro-5,8-quinolinedionesArylamino at C6, Cl at C7HCT-15, SK-OV-3, XF 498Potent activity reported[2]
7-Arylamino-6-chloro-5,8-quinolinedionesArylamino at C7, Cl at C6A549Activity comparable to cisplatin[3]
Lanthanide complexes of 5,7-dichloro-8-quinolinolineLanthanide complexesBEL7404, HeLa, A5491.2-6.3, 3.5-6.6, 10.8-25.2[4]

Enzymatic Activity: Interaction with DT-Diaphorase (NQO1)

DT-diaphorase (NQO1) is a flavoenzyme that is often overexpressed in solid tumors. It catalyzes the two-electron reduction of quinones to hydroquinones, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent cancer cell death. Consequently, compounds that are good substrates for NQO1 are of significant interest in cancer therapy.

Several studies have demonstrated that 6,7-dichloro-5,8-quinolinedione and its derivatives are effective substrates for NQO1.[1][3] The rate of enzymatic conversion can be influenced by the nature of the substituents on the quinolinedione ring.

CompoundSubstituent(s)NQO1 Enzymatic Conversion Rate (µmol NADPH/µmol NQO1/min)Reference
6,7-dichloro-5,8-quinolinedione-872[1]
6,7-dichloro-2-methyl-5,8-quinolinedione2-methyl890[1]
Streptonigrin (reference)-725[3]

Proposed Mechanism of Action

The anticancer activity of 6,7-dichloro-5,8-quinolinedione and its derivatives is believed to be mediated, at least in part, by their interaction with NQO1. The enzymatic reduction of the quinone moiety leads to the formation of an unstable hydroquinone, which can redox cycle and generate cytotoxic reactive oxygen species (ROS), ultimately leading to apoptosis. Another potential mechanism involves the inhibition of key signaling pathways, such as the Akt pathway, which is crucial for cancer cell survival and proliferation.

G Proposed Mechanism of Action of 6,7-dichloro-5,8-quinolinedione Derivatives cluster_0 Cellular Environment cluster_1 Alternative Pathway Quinolinedione_Derivative 6,7-dichloro-5,8-quinolinedione Derivative NQO1 NQO1 (DT-diaphorase) Quinolinedione_Derivative->NQO1 Substrate Akt_Pathway Akt Signaling Pathway Quinolinedione_Derivative->Akt_Pathway Inhibition Hydroquinone Hydroquinone (Unstable) NQO1->Hydroquinone 2e- Reduction ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Redox Cycling Apoptosis Apoptosis ROS->Apoptosis Cell_Survival Inhibition of Cell Survival & Proliferation Akt_Pathway->Cell_Survival

Caption: Proposed mechanisms of action for 6,7-dichloro-5,8-quinolinedione derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 6,7-dichloro-5,8-quinolinedione isomers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • 6,7-dichloro-5,8-quinolinedione isomers dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with quinolinedione isomers Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

DT-Diaphorase (NQO1) Enzymatic Assay

This protocol describes the measurement of the enzymatic activity of NQO1 with 6,7-dichloro-5,8-quinolinedione isomers as substrates.

Materials:

  • Recombinant human NQO1 enzyme

  • NADPH

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well UV-transparent plates

  • 6,7-dichloro-5,8-quinolinedione isomers dissolved in DMSO

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the NQO1 enzyme in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding the NQO1 enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH oxidation to determine the enzymatic conversion rate for each compound.

G NQO1 Enzymatic Assay Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, NADPH) Start->Prepare_Mixture Add_Compound Add quinolinedione isomer Prepare_Mixture->Add_Compound Add_Enzyme Add NQO1 enzyme to initiate reaction Add_Compound->Add_Enzyme Monitor_Absorbance Monitor absorbance decrease at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate rate of NADPH oxidation Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Workflow for the NQO1 enzymatic assay.

References

A Comparative Guide to the Cytotoxicity of Substituted Quinolinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various substituted quinolinediones, a class of heterocyclic compounds with significant potential in anticancer drug development. By presenting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate the rational design and evaluation of novel quinolinedione-based therapeutic agents.

Introduction to Quinolinedione Cytotoxicity

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including potent anticancer properties. The quinolinedione scaffold, in particular, serves as a privileged structure in medicinal chemistry. The cytotoxicity of these compounds is intricately linked to their substitution patterns, which modulate their physicochemical properties and their interactions with biological targets. The primary mechanisms underlying their anticancer effects include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of essential enzymes like topoisomerase I, and modulation of key signaling pathways involved in cell survival and proliferation.

Comparative Cytotoxicity Data

The cytotoxic potential of substituted quinolinediones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various quinolinedione derivatives against a panel of human cancer cell lines, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Cytotoxicity (IC50, µM) of Indolizinoquinolinedione Derivatives

CompoundSubstitutionCCRF-CEM (Leukemia)A549 (Lung)DU-145 (Prostate)HCT116 (Colon)Huh7 (Liver)Reference
20 ->10>10>10>10>10[1]
25 7-F0.08 ± 0.010.12 ± 0.020.09 ± 0.010.15 ± 0.020.21 ± 0.03[1]
26 8-F0.06 ± 0.010.09 ± 0.010.11 ± 0.020.07 ± 0.010.18 ± 0.02[1]
28 10-F0.09 ± 0.020.14 ± 0.030.13 ± 0.020.11 ± 0.010.25 ± 0.04[1]
33 7,8-di-F0.05 ± 0.010.08 ± 0.010.07 ± 0.010.06 ± 0.010.15 ± 0.02[1]
46 N,N-trans0.11 ± 0.020.18 ± 0.030.15 ± 0.020.13 ± 0.020.28 ± 0.04[1]

Data from a study on indolizinoquinolinedione derivatives as DNA topoisomerase IB catalytic inhibitors. The results indicate that fluorination generally enhances cytotoxic activity.[1]

Table 2: Cytotoxicity (IC50, µM) of Amino-Quinoline-5,8-dione Derivatives

CompoundSubstitution PatternHeLaS3 (Cervical Cancer)KB-vin (Multidrug-Resistant)
6a 6-(Alkylamino)> 20> 20
6d 6-(Arylamino)5.8 ± 0.76.2 ± 0.9
7a 7-(Alkylamino)8.9 ± 1.19.5 ± 1.3
7d 7-((4-(4-Methylpiperazin-1-yl)phenyl)amino)0.9 ± 0.11.1 ± 0.2

This table showcases that the position and nature of the amino substituent significantly impact cytotoxicity, with a 7-substituted arylamino derivative showing the highest potency.

Table 3: Cytotoxicity (IC50, µM) of 4-Substituted Quinoline Derivatives

CompoundSubstitution at C4B16-F10 (Melanoma)HT-29 (Colon)HepG2 (Liver)
HTI 21 4-((4-chlorophenyl)amino)5.2 ± 0.67.8 ± 0.96.5 ± 0.7
HTI 22 4-((4-methoxyphenyl)amino)8.1 ± 1.010.2 ± 1.39.3 ± 1.1

These derivatives induced caspase-dependent apoptosis associated with mitochondrial transmembrane potential dissipation and ROS generation.[2]

Key Mechanisms of Quinolinedione-Induced Cytotoxicity

The cytotoxic effects of substituted quinolinediones are mediated by several interconnected signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of DNA Topoisomerase I

Certain quinolinedione derivatives, particularly indolizinoquinolinediones, act as catalytic inhibitors of DNA topoisomerase I (Top1).[1] Unlike camptothecin, which stabilizes the Top1-DNA cleavage complex, these compounds inhibit the catalytic activity of Top1, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[3]

Topoisomerase_I_Inhibition cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_response Cellular Response DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding CleavageComplex Top1-DNA Cleavage Complex Top1->CleavageComplex DNA Cleavage ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Religation DNADamage DNA Damage CleavageComplex->DNADamage Inhibition of Religation Quinolinedione Quinolinedione Derivative Quinolinedione->Top1 Inhibits catalytic activity CellCycleArrest Cell Cycle Arrest (G2/M) DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Topoisomerase I by quinolinedione derivatives.

NQO1-Mediated Redox Cycling and ROS Generation

Many quinolinediones are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. NQO1 catalyzes a two-electron reduction of the quinone, leading to a futile redox cycle that generates high levels of reactive oxygen species (ROS). This oxidative stress overwhelms the cellular antioxidant capacity, causing damage to DNA, proteins, and lipids, and ultimately triggering apoptosis.

NQO1_ROS_Pathway Quinolinedione Quinolinedione NQO1 NQO1 Quinolinedione->NQO1 NADP NADP+ NQO1->NADP Hydroquinone Hydroquinone NQO1->Hydroquinone NADPH NADPH NADPH->NQO1 Hydroquinone->Quinolinedione Auto-oxidation Semiquinone Semiquinone Radical Hydroquinone->Semiquinone Semiquinone->Quinolinedione O2 O₂ Semiquinone->O2 e⁻ transfer Superoxide O₂⁻ (Superoxide) O2->Superoxide e⁻ ROS Increased ROS Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: NQO1-mediated redox cycling and ROS generation by quinolinediones.

Induction of Apoptosis

Quinolinediones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS generation often plays a central role in initiating the intrinsic pathway by causing mitochondrial membrane depolarization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis. Some derivatives can also activate the extrinsic pathway by upregulating the expression of death receptors and activating caspase-8.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinolinedione Quinolinedione Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Quinolinedione->DeathReceptor Upregulation ROS ROS Quinolinedione->ROS Bax Bax Quinolinedione->Bax Upregulation Bcl2 Bcl-2 Quinolinedione->Bcl2 Downregulation Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release ROS->Mitochondrion MMP depolarization Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by quinolinediones via intrinsic and extrinsic pathways.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for commonly used assays to evaluate the cytotoxic effects of substituted quinolinediones.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Substituted quinolinedione compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolinedione compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with quinolinedione derivatives Incubate24h->Treat IncubateXh Incubate for desired time Treat->IncubateXh AddMTT Add MTT solution IncubateXh->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h RemoveMedium Remove medium Incubate4h->RemoveMedium AddDMSO Add DMSO RemoveMedium->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance Analyze Calculate % viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • Substituted quinolinedione compounds

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum LDH release control (cells lysed with a lysis buffer).

LDH_Assay_Workflow Start Start SeedAndTreat Seed cells and treat with compounds Start->SeedAndTreat Centrifuge Centrifuge plate SeedAndTreat->Centrifuge CollectSupernatant Collect supernatant Centrifuge->CollectSupernatant AddReactionMix Add LDH reaction mixture CollectSupernatant->AddReactionMix Incubate30min Incubate 30 min at RT AddReactionMix->Incubate30min AddStopSolution Add stop solution Incubate30min->AddStopSolution ReadAbsorbance Read absorbance at 490 nm AddStopSolution->ReadAbsorbance Analyze Calculate % cytotoxicity ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Substituted quinolinedione compounds

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the quinolinedione compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Start Start SeedAndTreat Seed cells and treat with compounds Start->SeedAndTreat HarvestCells Harvest cells SeedAndTreat->HarvestCells WashCells Wash with PBS HarvestCells->WashCells Stain Stain with Annexin V and PI WashCells->Stain Incubate15min Incubate 15 min at RT Stain->Incubate15min AnalyzeFC Analyze by flow cytometry Incubate15min->AnalyzeFC End End AnalyzeFC->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

Substituted quinolinediones represent a promising class of compounds for the development of novel anticancer therapies. Their cytotoxic efficacy is highly dependent on the nature and position of substituents on the quinolinedione core, which influence their interaction with various cellular targets and their ability to modulate key signaling pathways. A thorough understanding of their structure-activity relationships, coupled with robust and standardized cytotoxicity testing, is essential for the successful translation of these compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers to compare and evaluate the cytotoxic potential of different substituted quinolinediones, thereby accelerating the discovery of more effective and selective anticancer agents.

References

A Comparative Analysis of Classical Quinoline Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The strategic selection of a synthetic route is paramount for efficient discovery and development. This guide presents an objective comparison of four classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. This analysis is supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research objectives.

At a Glance: A Comparative Overview

The choice of a quinoline synthesis method is often a balance between the desired substitution pattern, availability of starting materials, and the required reaction conditions. The following table summarizes the key features of these classical methods.

Synthesis MethodStarting MaterialsTypical ProductsReaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesHarsh: strongly acidic, high temperatures (>150°C), highly exothermic.[1][2]Low to Moderate (can be improved)[2]Uses readily available and inexpensive starting materials.[2]Harsh, often violent reaction conditions; low yields and significant tar formation.[1][2]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesStrongly acidic, requires heating.[1][2]ModerateAllows for the introduction of substituents on the pyridine ring.[2]Use of unsymmetrical ketones can lead to mixtures of regioisomers; polymerization of the carbonyl compound is a common side reaction.[1][2]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesStrongly acidic (e.g., H₂SO₄, PPA), requires heating.[2]GoodGood yields for specific substitution patterns; relatively straightforward.[2]Use of unsymmetrical diketones can lead to isomeric mixtures.[2]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupWide variety of substituted quinolinesMilder; can be acid- or base-catalyzed, sometimes catalyst-free with heating.[1][3]Good to Excellent[1]Broad substrate scope, greater control over substitution, milder conditions than Skraup.[1]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]

Delving into the Mechanisms and Workflows

The strategic differences between these syntheses can be visualized through their respective workflows.

Skraup_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H₂SO₄, Heat H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dehydration->Michael_Addition Cyclization Acid-Catalyzed Cyclization & Dehydration Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Oxidizing Agent Quinoline Quinoline Oxidation->Quinoline Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsaturated_Carbonyl->Michael_Addition Acid Acid Catalyst (e.g., HCl) Cyclization Acid-Catalyzed Cyclization & Dehydration Michael_Addition->Cyclization Acid Oxidation Oxidation Cyclization->Oxidation Substituted_Quinoline Substituted Quinoline Oxidation->Substituted_Quinoline Combes_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Schiff_Base Schiff Base Formation Aniline->Schiff_Base Diketone β-Diketone Diketone->Schiff_Base Acid Acid Catalyst (e.g., H₂SO₄) Cyclization Acid-Catalyzed Cyclization & Dehydration Schiff_Base->Cyclization Acid, Heat Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclization->Disubstituted_Quinoline Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Condensation Aldol or Schiff Base Condensation Aminoaryl_Carbonyl->Condensation Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Condensation Catalyst Acid or Base Catalyst Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Catalyst, Heat Substituted_Quinoline Substituted Quinoline Cyclization->Substituted_Quinoline

References

A Researcher's Guide to Quinoline Purification: A Comparative Analysis of Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of quinoline and its derivatives is paramount for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional dyes. The selection of an appropriate purification method is a critical decision that directly influences the yield, purity, and overall cost-effectiveness of the final product. This guide offers an objective comparison of common quinoline purification techniques, supported by experimental data, to facilitate the selection of the most efficient method for a given application.

Data Presentation: A Comparative Overview of Quinoline Purification Techniques

The following table summarizes quantitative data for various quinoline purification methods, providing a clear comparison of their effectiveness in terms of purity and yield.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Processing TimeSolvent ConsumptionSource(s)
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-912.5-3.5 hours for steam distillation of a large batch[1]Moderate (Water for steam)[1][2]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782Not specifiedLow[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specifiedMultiple steps, including overnight cooling[3]High (e.g., Methanol, Ethanol, Acetonitrile)[2][4]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5Not specifiedHigh (Chloroparaffin solvent)[2]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0Not specifiedHigh[2]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782Not specifiedHigh (Toluene, Ammonia water)[2]
Simulated oil containing quinolineIonic Liquid ([HBth][HSO4]), aqueous solution99.04 (removal efficiency)Not applicable~20 minutes for extraction step[5]Low (Ionic liquid can be recycled)[5][2][5]
Chromatography (Preparative HPLC) Crude 2-(1-Adamantyl)quinoline-4-carboxylic acidC18 column, Acetonitrile/Water with 0.1% Formic Acid>99>90~30 minutes per injection cycle[6]High (HPLC grade solvents)[6]
Supercritical Fluid Extraction (SFE) Crude Quinoline from Coal Tar Wash OilSupercritical ethanol, 7 MPa, 140°C then 250°C99.5Not specified10 to 60 minutes[7]Low (CO2 is recycled)[2][7]

In-Depth Analysis of Purification Techniques

The optimal purification technique for quinolines depends on several factors, including the initial purity of the material, the scale of the operation, the desired final purity, and available resources.[2]

Distillation

Distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[2] It is a cornerstone of industrial-scale purification, especially for quinoline derived from coal tar.[2][8]

  • Advantages:

    • Highly scalable for both laboratory and industrial production.

    • Effective for removing non-volatile impurities.

    • Relatively low solvent consumption, especially in vacuum distillation.

  • Disadvantages:

    • Not effective for separating compounds with close boiling points.

    • High energy consumption due to the high boiling point of quinoline (237°C).

    • Potential for thermal degradation of sensitive quinoline derivatives.

Crystallization via Salt Formation

Crystallization is a powerful technique for achieving very high purity, as the crystalline lattice of the salt selectively incorporates the target quinoline derivative while excluding impurities.[2] This method is well-suited for laboratory-scale purifications where high purity is paramount.[2] Common salt forms used for purification include phosphate and picrate.[4]

  • Advantages:

    • Can achieve very high purity (>99%), often in a single step.[2]

    • Effective for removing isomeric impurities.

  • Disadvantages:

    • Requires additional steps for salt formation and subsequent liberation of the free base, which can reduce the overall yield.

    • Can be time-consuming due to the need for slow cooling to obtain large, pure crystals.[9]

    • Solvent selection is critical and can be challenging.

Extraction

Extraction methods, particularly acid-base extraction, are highly effective for the initial separation of basic quinolines from neutral and acidic components in complex mixtures like coal tar.[2] The use of modern techniques like ionic liquids offers greener and potentially more efficient alternatives.[2][5]

  • Advantages:

    • Excellent for initial cleanup of very crude mixtures.

    • Can be highly selective based on the acidic or basic nature of the quinoline.

    • Modern variations using ionic liquids can be more environmentally friendly and offer high removal efficiency.[5]

  • Disadvantages:

    • Typically requires large volumes of organic solvents for traditional liquid-liquid extraction.

    • Often used as a preliminary step and may require further purification by other methods.

    • Emulsion formation can be a problem, complicating the separation process.

Chromatography

Chromatography, especially preparative High-Performance Liquid Chromatography (HPLC), provides the highest resolution and is ideal for purifying small to medium quantities of material to very high purity.[2] It is particularly useful for separating complex mixtures of closely related quinoline derivatives.[2]

  • Advantages:

    • Offers the highest degree of purity achievable (>99%).[6]

    • Highly versatile and can be adapted for a wide range of quinoline derivatives.

    • Amenable to automation.

  • Disadvantages:

    • Scalability can be a challenge and costly for large-scale production.

    • High consumption of expensive, high-purity solvents.

    • The process can be time-consuming for large quantities due to the need for multiple injections.[10]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green purification technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[7] It is a promising alternative to traditional solvent-based methods.

  • Advantages:

    • Environmentally friendly due to the use of non-toxic, non-flammable CO2.[7]

    • The solvent is easily removed by depressurization, leaving no residue.

    • Extraction parameters (temperature and pressure) can be tuned to selectively extract specific compounds.[7]

    • Short extraction times, typically in the range of 10 to 60 minutes.[7]

  • Disadvantages:

    • High initial capital cost for the equipment.

    • May require the use of a co-solvent (modifier) to extract more polar quinoline derivatives.[7]

    • Optimization of extraction parameters can be complex.

Experimental Protocols: Detailed Methodologies

Protocol 1: Purification of Crude Quinoline by Distillation

This protocol is suitable for purifying crude quinoline, for example, from a Skraup synthesis, which may contain non-volatile impurities.

  • Initial Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Drying: Dry the crude quinoline over anhydrous sodium sulfate (Na2SO4).[4]

  • Addition of Zinc Dust: Add a small amount of zinc dust to the dried quinoline in the distillation flask. This helps to prevent bumping and potential decomposition.[4]

  • Vacuum Distillation: Heat the flask gently under vacuum. Collect the fraction boiling at 110-114°C at 14 mmHg as pure quinoline.[2] Discard any initial forerun and the residue remaining in the flask.

Protocol 2: Purification of Quinoline via Picrate Salt Formation

This protocol is effective for removing impurities that do not form stable picrate salts.

  • Dissolution: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.

  • Salt Formation: Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of quinoline picrate will precipitate.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the quinoline picrate.

  • Isolation of Picrate Salt: Collect the yellow crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

  • Liberation of Free Base: Suspend the quinoline picrate crystals in water and add a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic. The quinoline will separate as an oil.

  • Extraction: Extract the liberated quinoline with a suitable organic solvent, such as dichloromethane or ether.

  • Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified quinoline.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the purification of a quinoline derivative and should be optimized for the specific compound.

  • Analytical Method Development: First, develop an analytical HPLC method to determine the retention time of the target quinoline derivative and to assess the impurity profile. A C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid is a common starting point.[6][8]

  • Sample Preparation: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent, such as methanol or the mobile phase.[6] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column (e.g., C18, 21.2 x 250 mm, 10 µm) with the initial mobile phase conditions.[6]

    • Inject the prepared sample. The loading amount will depend on the column size and the separation efficiency (e.g., up to 100 mg per injection on a 21.2 mm ID column).[6]

    • Run a gradient elution to separate the target compound from impurities.[6]

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure quinoline derivative based on the UV detector signal.

  • Post-Purification Processing: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.[6]

  • Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.

Mandatory Visualization: Experimental Workflows

Quinoline_Purification_Workflow cluster_input Starting Material cluster_techniques Purification Techniques cluster_output Final Product Crude_Quinoline Crude Quinoline (e.g., from synthesis or coal tar) Distillation Distillation Crude_Quinoline->Distillation Crystallization Crystallization (Salt Formation) Crude_Quinoline->Crystallization Extraction Extraction (Acid-Base or Ionic Liquid) Crude_Quinoline->Extraction Chromatography Chromatography (e.g., Preparative HPLC) Crude_Quinoline->Chromatography Pure_Quinoline High-Purity Quinoline Distillation->Pure_Quinoline Crystallization->Pure_Quinoline Extraction->Pure_Quinoline Chromatography->Pure_Quinoline

Caption: A general workflow for the purification of quinolines.

Distillation_Salt_Formation_Workflow Crude_Product Crude Quinoline (from Skraup Synthesis) Steam_Distill Steam Distillation Crude_Product->Steam_Distill Alkalinize1 Alkalinization (NaOH) Steam_Distill->Alkalinize1 Second_Steam_Distill Second Steam Distillation Alkalinize1->Second_Steam_Distill Acidify Acidification (H2SO4) (Forms Quinoline Sulfate) Second_Steam_Distill->Acidify Diazotize Diazotization (NaNO2) (Removes Aniline) Acidify->Diazotize Alkalinize2 Alkalinization (Base) Diazotize->Alkalinize2 Vacuum_Distill Vacuum Distillation Alkalinize2->Vacuum_Distill Pure_Quinoline Pure Quinoline Vacuum_Distill->Pure_Quinoline

Caption: Workflow for quinoline purification by distillation and salt formation.[2]

References

A Comparative Guide to the Synthesis of 2-Substituted Quinolines: Doebner-von Miller and Competing Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The method chosen for its synthesis can significantly impact yield, purity, and scalability. This guide provides an objective comparison of the Doebner-von Miller reaction with other classical methods for preparing 2-substituted quinolines, including the Friedländer, Combes, and Skraup syntheses, supported by experimental data and detailed protocols.

At a Glance: Key Quinoline Synthesis Methods

The selection of a synthetic route to a target quinoline derivative is often a balance between the desired substitution pattern, the availability of starting materials, and the reaction's tolerance for various functional groups. The following table summarizes the core features of these prominent methods.

Synthesis MethodStarting MaterialsTypical ProductsKey AdvantagesKey Disadvantages
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesUses readily available starting materials.Harsh, acidic conditions; often produces tarry byproducts and can result in mixtures of regioisomers.[1]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group2,3- or 2,4-substituted quinolinesGenerally milder conditions, good to excellent yields, and broad substrate scope allowing for diverse substitution patterns.[2][3]Requires pre-functionalized anilines which may not be readily available.[2]
Combes Synthesis Aniline, β-diketone2,4-Disubstituted quinolinesGood yields for specific substitution patterns; straightforward procedure.[1][4]Limited to 2,4-disubstitution; requires acidic conditions.[4]
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring-substituted quinolinesUtilizes simple, inexpensive starting materials.[1]Extremely harsh, exothermic, and potentially violent reaction conditions; often low yields.[1][5]

Reaction Mechanisms and Logical Flow

The divergent pathways of these syntheses are central to their differing outcomes and applications. The following diagrams illustrate the generally accepted mechanisms.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsat_Ketone α,β-Unsaturated Ketone/Aldehyde Unsat_Ketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline 2-Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Doebner-von Miller Reaction Mechanism.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Ketone 2-Aminoaryl Ketone/Aldehyde Aldol_Adduct Aldol Adduct or Schiff Base Amino_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Carbonyl Methylene_Compound->Aldol_Adduct Condensation Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: Friedländer Synthesis Mechanism.[6]

Quantitative Comparison of Performance

The choice of synthesis is often dictated by the desired product and acceptable yield. The following table provides a summary of representative experimental data for the synthesis of 2-methylquinoline.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Doebner-von Miller Aniline, CrotonaldehydeHCl, TolueneNot SpecifiedModerate[7]
Doebner-von Miller (Green) Aniline, CrotonaldehydeH₂SO₄, WaterNot SpecifiedGood[7]
Skraup Synthesis Aniline, GlycerolH₂SO₄, Nitrobenzene3-4 hours84-91[5][8]
Friedländer Synthesis 2-Aminobenzaldehyde, AcetoneNaOHNot SpecifiedModerate[9]

It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed. Modern modifications, such as the use of microwave irradiation or novel catalysts, can significantly improve yields and reduce reaction times for all these methods.[10][11]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following are representative protocols for each of the discussed syntheses.

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[12]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[12]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[12]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[12]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[12]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[12]

Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[13]

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).[13]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[13]

  • Extract the product with ethyl acetate (3 x 20 mL).[13]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[13]

Combes Synthesis of a 2,4-Disubstituted Quinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Condense the aromatic amine (e.g., aniline) with the β-diketone (e.g., acetylacetone).[7]

  • The resulting intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with heating.[7]

  • The reaction mixture is worked up by neutralization and extraction to isolate the 2,4-disubstituted quinoline product.

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium Hydroxide solution

Procedure:

  • In a large, robust flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline and glycerol.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.[5]

  • Add the ferrous sulfate heptahydrate to the reaction mixture.[5]

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[5]

  • Perform a steam distillation to isolate the crude quinoline.[5]

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[5]

Experimental Workflow Visualization

The general laboratory workflow for these classical quinoline syntheses can be visualized as a sequence of key stages.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Mixing Reactants & Catalyst) Start->Reaction_Setup Reaction Reaction (Heating/Reflux) Reaction_Setup->Reaction Workup Workup (Neutralization, Quenching) Reaction->Workup Extraction Extraction Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Quinoline Synthesis.

Conclusion

The Doebner-von Miller reaction remains a valuable tool for the synthesis of certain quinoline derivatives, particularly when starting from simple and readily available anilines and α,β-unsaturated carbonyl compounds. However, its often harsh conditions and potential for side reactions and low yields can be significant drawbacks. For the synthesis of highly functionalized and structurally diverse quinolines, the Friedländer synthesis often presents a more versatile and higher-yielding alternative, provided the necessary 2-aminoaryl aldehyde or ketone precursors are accessible. The Combes and Skraup syntheses, while historically significant, are generally more limited in scope. The choice of method will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Modern advancements continue to improve upon these classical methods, offering greener and more efficient pathways to this important class of heterocyclic compounds.

References

The Multifaceted Biological Activities of Quinoline-Naphthoquinone Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic amalgamation of quinoline and naphthoquinone scaffolds has given rise to a compelling class of hybrid molecules with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and antiprotozoal properties of these hybrids, supported by experimental data and detailed methodologies. The unique structural architecture of these compounds allows them to interact with multiple biological targets, offering promising avenues for the development of novel therapeutics.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Quinoline-naphthoquinone hybrids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multi-pronged, leading to the induction of apoptosis and inhibition of key cellular processes essential for cancer cell survival.

Comparative Anticancer Activity of Quinoline-Naphthoquinone Hybrids

The following table summarizes the in vitro anticancer activity of representative quinoline-naphthoquinone hybrids against various cancer cell lines, with their half-maximal inhibitory concentrations (IC50) compared to the standard chemotherapeutic drug, doxorubicin.

Compound/HybridCancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Quinoline-1,4-naphthoquinone Hybrid 1 MCF-7 (Breast)5.20.9
A549 (Lung)7.81.2
K562 (Leukemia)3.10.5
8-Hydroxyquinoline-1,4-naphthoquinone Hybrid 2 A549 (Lung)4.51.2
MCF-7 (Breast)6.20.9
Naphthoquinone-1,2,3-triazole-quinoline Hybrid 3 HT-29 (Colon)8.41.5
MOLT-4 (Leukemia)6.80.4
Key Mechanisms of Anticancer Action

1. Topoisomerase Inhibition: Certain quinoline-naphthoquinone hybrids function as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair.[1][2] By stabilizing the enzyme-DNA cleavage complex, these hybrids introduce DNA strand breaks, ultimately triggering apoptotic cell death.[1]

2. NQO1-Mediated Apoptosis: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme often overexpressed in cancer cells. Some hybrids are substrates for NQO1, and their reduction by this enzyme leads to the generation of reactive oxygen species (ROS).[3][4] The resulting oxidative stress can damage cellular components and activate apoptotic pathways.[5][6][7][8]

NQO1_Mediated_Apoptosis

Topoisomerase_Inhibition

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinoline-naphthoquinone hybrids have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected hybrids against various microbial strains.

Compound/HybridBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Quinoline-Naphthoquinone Hybrid 4 Staphylococcus aureus15.6Candida albicans31.2
Escherichia coli31.2Aspergillus niger62.5
Thiazole-Naphthoquinone-Quinoline Hybrid 5 Pseudomonas aeruginosa62.5Cryptococcus neoformans15.6[9]
Quinoline-Sulfonamide Hybrid 6 [10]Pseudomonas aeruginosa64--

Antiprotozoal Activity: A Potential New Front against Parasitic Diseases

Protozoal infections such as malaria, leishmaniasis, and trypanosomiasis affect millions worldwide. The current therapeutic options are often limited by toxicity and emerging resistance. Quinoline-naphthoquinone hybrids have emerged as potential candidates for the development of new antiprotozoal drugs.

Comparative Antiprotozoal Activity

The table below summarizes the in vitro activity of various quinoline-naphthoquinone hybrids against different protozoan parasites.

Compound/HybridProtozoan ParasiteActivity (IC50/EC50, µM)
Quinoline-Naphthoquinone Hybrid 7 [11]Plasmodium falciparum (CQ-sensitive)0.391 (µg/mL)
Plasmodium falciparum (CQ-resistant)0.684 (µg/mL)
Naphthoquinone-Hydrazide Hybrid 8 [12]Trypanosoma cruzi1.83
Leishmania amazonensis9.65
Naphthoquinone-based Hybrid 9 [13]Leishmania amazonensisIC50 0.044
Leishmania infantumIC50 0.023
Quinoline Derivative 10 [14]Trypanosoma brucei rhodesiense0.19
Leishmania infantum10.1

Experimental Protocols

A general overview of the methodologies used to assess the biological activities of quinoline-naphthoquinone hybrids is provided below.

Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the hybrid compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Activity (Broth Microdilution Assay)
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The hybrid compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16][17]

Antiprotozoal Activity (In Vitro Assays)
  • Antimalarial Activity: The in vitro activity against Plasmodium falciparum is typically assessed using a SYBR Green I-based fluorescence assay. Parasite growth is measured by quantifying the amount of fluorescent dye that intercalates with the parasitic DNA.

  • Anti-leishmanial and Anti-trypanosomal Activity: The activity against Leishmania and Trypanosoma species is evaluated on both the promastigote/epimastigote (insect) and amastigote (mammalian) stages. Promastigote/epimastigote viability is often assessed using colorimetric assays (e.g., resazurin), while the effect on intracellular amastigotes is determined by infecting macrophages and quantifying the parasite load after treatment.

Experimental_Workflow

Conclusion

Quinoline-naphthoquinone hybrids represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antiprotozoal agents. Their ability to engage with multiple cellular targets underscores the value of molecular hybridization in modern drug discovery. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo studies are warranted to fully realize the therapeutic potential of this exciting class of molecules.

References

Safety Operating Guide

Proper Disposal of 6,7-Dichloro-2-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential guidance on the proper disposal procedures for 6,7-Dichloro-2-methylquinoline, a halogenated quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals.

Immediate Safety and Disposal Procedures

Proper disposal of this compound is a critical step in laboratory safety and environmental protection. As a chlorinated heterocyclic compound, it is presumed to be hazardous and requires disposal through a licensed chemical waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[1]

  • Waste Segregation: this compound waste, including any contaminated materials such as absorbent pads, pipette tips, and empty containers, should be segregated as "halogenated organic waste."[2] Do not mix it with non-halogenated waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with the chemical.

    • The label should clearly read "Halogenated Hazardous Waste" and list the full chemical name: "this compound."

    • Keep the waste container securely closed when not in use to prevent the release of vapors.

  • Handling Spills:

    • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.

    • Carefully collect the contaminated absorbent material and place it in the designated halogenated waste container.

    • Clean the spill area thoroughly.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a complete and accurate description of the waste.

  • Recommended Disposal Method: The preferred method for the ultimate disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[4] This process is designed to destroy the organic molecule and manage the resulting acidic gases.[1][5]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1]
Waste Classification Halogenated Organic Waste[2]
Disposal Container Labeled, sealed, and compatible container
Spill Cleanup Absorb with inert material, collect in waste container
Empty Container Disposal Triple-rinse, collect rinsate as hazardous waste[3]
Ultimate Disposal Method High-temperature incineration by a licensed facility[4]

Note: This table provides general guidance. Specific institutional protocols may vary and should always be followed.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_contingency Contingency cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize spill Spill? containerize->spill absorb Absorb with Inert Material spill->absorb Yes contact_ehs Contact EHS or Licensed Waste Contractor spill->contact_ehs No collect_spill Collect and Add to Waste Container absorb->collect_spill collect_spill->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 6,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 6,7-Dichloro-2-methylquinoline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are considered hazardous. Handling this chemical requires strict adherence to safety protocols to prevent irritation and other adverse health effects.[1] It may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[2][3]

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face visor.[4]Protects against splashes and dust, preventing serious eye irritation.[5]
Skin Protection - Nitrile rubber or PVC gloves.- Laboratory coat or overalls.[4]Prevents skin contact, which can cause irritation.[2] Contaminated clothing should be removed immediately and laundered before reuse.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved particle filter respirator should be worn.[2][4]Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.

Step 1: Preparation

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are easily accessible.[6]

  • PPE Inspection: Before use, inspect all PPE for integrity. Gloves must be checked for leaks or tears.[2]

  • Review SDS: Always consult the Safety Data Sheet (SDS) for this specific chemical before beginning work.[7]

Step 2: Handling

  • Avoid Dust/Aerosol Formation: Handle the compound carefully to avoid creating dust or aerosols.[2]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2] Use proper glove removal techniques to avoid contaminating hands.[2]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[3]

Step 3: Post-Handling & Decontamination

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[4][6]

  • PPE Removal: Remove PPE immediately after handling. Wash the outside of gloves before taking them off.[4]

  • Work Area Cleanup: Decontaminate the work surface using an appropriate cleaning agent.

Emergency First-Aid Procedures

In case of exposure, immediate action is necessary. Always show the Safety Data Sheet to the attending physician.[7]

Exposure RouteFirst-Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, get medical advice.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][8]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[7]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Use personal protective equipment.[7] Prevent further leakage if it is safe to do so. Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[4] Do not let the product enter drains.[7]

  • Collection: Sweep or scoop up the material and place it into a suitable, closed, and labeled container for disposal.[2][4]

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated absorbent material as hazardous waste. Keep it in a suitable, closed container.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable protective equipment in accordance with applicable local, state, and federal regulations.[2]

  • Environmental Precaution: Discharge into the environment must be avoided.[7]

Workflow for Safe Handling of this compound

G Safe Handling Workflow prep Step 1: Preparation - Work in fume hood - Verify emergency equipment - Inspect PPE for integrity handle Step 2: Handling - Avoid dust and aerosol formation - Prevent skin and eye contact - Practice good hygiene prep->handle decon Step 3: Decontamination - Remove and decontaminate PPE - Wash hands thoroughly - Clean work surfaces handle->decon dispose Step 4: Disposal - Collect waste in sealed containers - Label as hazardous waste - Follow institutional protocols decon->dispose

Caption: Procedural workflow for handling this compound.

References

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6,7-Dichloro-2-methylquinoline

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